molecular formula C7H14 B7766015 1-Heptene CAS No. 68526-53-4

1-Heptene

Cat. No.: B7766015
CAS No.: 68526-53-4
M. Wt: 98.19 g/mol
InChI Key: ZGEGCLOFRBLKSE-UHFFFAOYSA-N
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Description

N-heptene appears as a colorless liquid. Insoluble in water and much less dense than water. Vapors heavier than air. Used to make other chemicals.
1-Heptene is a hydrocarbon.
heptene is a natural product found in Attalea speciosa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hept-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

ZGEGCLOFRBLKSE-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C7H14
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Related CAS

25511-64-2
Details Compound: 1-Heptene, homopolymer
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DSSTOX Substance ID

DTXSID2060466
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Molecular Weight

98.19 g/mol
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Physical Description

N-heptene appears as a colorless liquid. Insoluble in water and much less dense than water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [HSDB]
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Boiling Point

200.5 °F at 760 mmHg (USCG, 1999), 93.6 °C
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181
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Flash Point

25 °F (USCG, 1999), LESS THAN 32 °F (CLOSED CUP)
Details Fire Protection Guide to Hazardous Materials. 12 ed. Quincy, MA: National Fire Protection Association, 1997., p. 325-57
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Solubility

Soluble in ethanol and ether; slightly soluble in carbon tetrachloride, In water, 18.2 mg/l @ 25 °C
Details Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992)
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Density

0.697 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6970 @ 20 °C/4 °C
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Vapor Density

0.7 (AIR= 1)
Details National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M114
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Vapor Pressure

59.3 [mmHg], 59.3 mm Hg @ 25 °C
Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
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Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.
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Color/Form

Colorless liquid

CAS No.

25339-56-4(n-Heptene); 592-76-7(1-Heptene), 592-76-7, 25339-56-4, 68526-53-4
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Melting Point

-182 °F (USCG, 1999), -119.7 °C
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181
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Foundational & Exploratory

1-heptene fundamental chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 1-Heptene (B165124)

Introduction

This compound (C7H14) is an aliphatic hydrocarbon classified as a higher olefin or alkene.[1][2] It is characterized by a seven-carbon chain with a terminal double bond between the first and second carbon atoms.[1] At room temperature, it exists as a colorless liquid with a gasoline-like odor.[3][4][5] Due to the reactivity of its carbon-carbon double bond, this compound serves as a valuable intermediate and reagent in organic synthesis and the production of polymers.[1] Its applications include use as an additive in lubricants, a catalyst, and a surfactant.[2] This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for their determination, and visual representations of key reaction pathways and experimental workflows.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent standard measurements.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C7H14[1][4][6][7][8]
Molecular Weight 98.19 g/mol [4][6][7]
Appearance Colorless liquid[1][3][4][6]
Odor Gasoline-like[3][4][5]
Density 0.697 g/mL at 20-25 °C[4][5][6]
Boiling Point 93.6 - 94 °C[3][4][5]
Melting Point -119 °C[4][5][6]
Refractive Index 1.399 - 1.400 at 20 °C[6]
Vapor Pressure 101 mmHg at 37.7 °C[5]
Vapor Density 0.7 (Air = 1)[6]
Surface Tension 20.5 dynes/cm at 20 °C[3]
Table 2: Solubility and Partition Coefficients
PropertyValueSource(s)
Solubility in Water 18.2 mg/L at 25 °C (Insoluble)[5][6]
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether[1][6]
LogP (Octanol/Water Partition Coefficient) 3.99[6]
Table 3: Safety and Flammability Data
PropertyValueSource(s)
Flash Point -9 °C to -3.9 °C (16 °F to 25 °F)[3][5][6][9]
Autoignition Temperature 263 °C (505 °F)[4]
Explosive Limits 1 - 7% (V)[5]
UN Number 2278[3][6]

Chemical Reactivity and Pathways

The presence of a terminal double bond makes this compound susceptible to a variety of electrophilic addition reactions. These reactions are fundamental to its utility in chemical synthesis. Key reaction pathways include hydrogenation, halogenation, hydrohalogenation, and hydration.

Reactions_of_1_Heptene Key Reaction Pathways of this compound cluster_main Key Reaction Pathways of this compound cluster_products This compound This compound Heptane Heptane This compound->Heptane H2 / Catalyst (Hydrogenation) 2-Halopentane 2-Haloheptane This compound->2-Halopentane HX (Hydrohalogenation) 1,2-Dihaloheptane 1,2-Dihaloheptane This compound->1,2-Dihaloheptane X2 (Halogenation) 2-Heptanol 2-Heptanol This compound->2-Heptanol H2O / H+ (Hydration) Density_Workflow Workflow for Density Determination start Start measure_mass_empty Weigh empty measuring cylinder (m1) start->measure_mass_empty add_liquid Add precise volume (V) of this compound measure_mass_empty->add_liquid measure_mass_full Weigh cylinder with liquid (m2) add_liquid->measure_mass_full calculate_mass Calculate liquid mass (m = m2 - m1) measure_mass_full->calculate_mass calculate_density Calculate Density (ρ = m / V) calculate_mass->calculate_density end End calculate_density->end Boiling_Point_Workflow Workflow for Micro-Boiling Point Determination start Start setup Place liquid in test tube with inverted capillary tube start->setup heat Gently heat the apparatus setup->heat observe_bubbles Observe for a rapid, continuous stream of bubbles heat->observe_bubbles observe_bubbles->heat No record_temp Record the stable temperature as the boiling point observe_bubbles->record_temp Yes correct_pressure Correct for atmospheric pressure if necessary record_temp->correct_pressure end End correct_pressure->end

References

An In-depth Technical Guide to the Synthesis of 1-Heptene via Ethylene Oligomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective synthesis of linear alpha-olefins (LAOs) is a cornerstone of the petrochemical industry, providing essential building blocks for a myriad of applications, including polymers, surfactants, and fine chemicals. While the oligomerization of ethylene (B1197577) typically yields even-numbered LAOs, the production of odd-numbered LAOs such as 1-heptene (B165124) presents a unique synthetic challenge. This technical guide provides a comprehensive overview of the primary method for this compound synthesis: the co-oligomerization of ethylene and propylene (B89431). It delves into the catalyst systems, experimental protocols, reaction mechanisms, and quantitative performance data associated with this process. Particular focus is given to chromium-based catalysts, which have demonstrated notable efficacy in this co-oligomerization reaction. Furthermore, the potential application of nickel and Ziegler-Natta catalyst systems is explored. This document is intended to be a valuable resource for professionals in research and development seeking to understand and implement the synthesis of this compound.

Introduction: The Challenge of Odd-Numbered Alpha-Olefins

The catalytic oligomerization of ethylene is a well-established industrial process that predominantly produces linear alpha-olefins with an even number of carbon atoms, such as 1-butene, 1-hexene (B165129), and 1-octene. This is a direct consequence of the stepwise addition of C2 units (ethylene molecules) to a growing hydrocarbon chain coordinated to a metal catalyst. The synthesis of odd-numbered LAOs, such as this compound, from an ethylene-only feedstock is mechanistically challenging and not a commercially viable route.

The most effective strategy for the targeted synthesis of this compound is the co-oligomerization of ethylene and propylene . This process involves the catalytic combination of ethylene (C2) and propylene (C3) monomers to form a C7 hydrocarbon chain. The success of this approach hinges on the development of highly selective catalysts that can efficiently facilitate the cross-oligomerization of two different olefin feedstocks while minimizing undesired side reactions such as the homo-oligomerization of ethylene or propylene.

Catalyst Systems for this compound Synthesis

Several classes of transition metal catalysts have been investigated for the co-oligomerization of ethylene and propylene. Among these, chromium-based systems have shown the most promise for the selective production of this compound.

Chromium-Based Catalysts

Chromium-based catalysts, particularly those supported by nitrogen and phosphorus-containing ligands, are highly effective for selective olefin oligomerization. For the synthesis of this compound, these catalysts are typically activated by an organoaluminum co-catalyst.

A notable catalyst system comprises:

The ligand plays a crucial role in steering the selectivity of the reaction towards the desired products by modifying the electronic and steric environment around the chromium center.

Nickel-Based Catalysts

Nickel complexes are widely used in the dimerization and oligomerization of ethylene. While less documented specifically for this compound synthesis, nickel catalysts, particularly those with diimine or phosphine-based ligands, could potentially be adapted for the co-oligomerization of ethylene and propylene. The mechanism would likely follow a similar coordination-insertion pathway as with other olefins.

Ziegler-Natta Catalysts

Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum co-catalyst, are workhorses in the polymerization of olefins. While primarily used for producing high molecular weight polymers, modifications to these systems, such as the choice of catalyst support and the use of specific electron donors, can influence their activity and selectivity towards lower molecular weight oligomers. Their application in the co-oligomerization of ethylene and propylene to yield this compound is an area of potential research, though not as established as chromium-based systems.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of this compound via the co-oligomerization of ethylene and propylene, with a focus on a chromium-based catalyst system.

General Experimental Workflow

The co-oligomerization reaction is typically carried out in a high-pressure reactor. The general workflow involves the preparation of the catalyst system, charging the reactor with solvent and reactants, conducting the reaction under controlled conditions, and finally, analyzing the products.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Product Analysis catalyst_prep Prepare catalyst solution: - Chromium source - Ligand - Co-catalyst in solvent catalyst_injection Inject catalyst solution into the reactor catalyst_prep->catalyst_injection reactor_prep Prepare Reactor: - Purge with inert gas - Add solvent reactor_prep->catalyst_injection reactant_feed Feed ethylene and propylene at desired ratio and pressure catalyst_injection->reactant_feed reaction_run Maintain reaction temperature and stirring for a set time reactant_feed->reaction_run product_collection Cool reactor and collect liquid product reaction_run->product_collection gc_analysis Analyze product distribution by Gas Chromatography (GC) product_collection->gc_analysis

General experimental workflow for this compound synthesis.
Detailed Protocol for Chromium-Catalyzed Co-oligomerization

This protocol is based on a documented patent for the co-production of heptene (B3026448).[1]

Materials:

  • Chromium (III) isooctanoate (chromium source)

  • 2,5-Dimethylpyrrole (ligand)

  • Triethylaluminum (co-catalyst)

  • n-Heptane (solvent)

  • Ethylene (reagent)

  • Propylene (reagent)

Equipment:

  • High-pressure stainless steel reactor with mechanical stirring, temperature control, and gas inlet/outlet ports.

  • Gas chromatography (GC) system for product analysis.

Procedure:

  • Catalyst System Preparation: In an inert atmosphere (e.g., a glovebox), prepare the catalyst solution by dissolving the chromium (III) isooctanoate, 2,5-dimethylpyrrole, and triethylaluminum in n-heptane. The molar ratio of Cr:ligand:Al is a critical parameter and should be carefully controlled (e.g., 1:5:80).[2]

  • Reactor Setup: The reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon). 80 mL of n-heptane is added to the reactor.

  • Reaction Initiation: The reactor is heated to the desired reaction temperature (e.g., 100°C) with stirring. The prepared catalyst solution is then rapidly injected into the reactor.

  • Reactant Feed: After a brief stirring period (e.g., 3 minutes), a mixture of ethylene and propylene gas (e.g., molar ratio 1:0.5) is introduced into the reactor until the desired pressure (e.g., 3.0 MPa) is reached.

  • Reaction: The reaction is allowed to proceed for a specified time (e.g., 0.5 hours) while maintaining constant temperature and pressure.

  • Product Recovery and Analysis: After the reaction is complete, the reactor is cooled, and the liquid product is collected. The product mixture is then analyzed by gas chromatography to determine the yield and selectivity of this compound and other oligomers.

Reaction Mechanism

The co-oligomerization of ethylene and propylene to form this compound on a chromium catalyst is believed to proceed through a metallacyclic mechanism. This mechanism involves the oxidative coupling of the olefin monomers at the chromium center to form a metallacyclic intermediate, followed by further olefin insertion and subsequent β-hydride elimination to release the final product.

G Cr_active [Cr]-Active Catalyst Cr_ethylene Ethylene Coordination Cr_active->Cr_ethylene + Ethylene Metallacyclopentane Chromacyclopentane Cr_ethylene->Metallacyclopentane + Ethylene (Oxidative Coupling) Cr_propylene Propylene Coordination Metallacycloheptane Chromacycloheptane Metallacyclopentane->Metallacycloheptane + Propylene (Insertion) Heptene_complex This compound-Cr Complex Metallacycloheptane->Heptene_complex β-Hydride Elimination Heptene_complex->Cr_active - this compound Heptene This compound Heptene_complex->Heptene

Proposed metallacyclic mechanism for this compound synthesis.

Steps in the proposed mechanism:

  • Activation: The chromium precatalyst is activated by the organoaluminum co-catalyst to form the active catalytic species.

  • Ethylene Coordination and Oxidative Coupling: Two molecules of ethylene coordinate to the active chromium center and undergo oxidative coupling to form a chromacyclopentane intermediate.

  • Propylene Insertion: A molecule of propylene inserts into the chromacyclopentane ring, expanding it to a chromacycloheptane intermediate.

  • β-Hydride Elimination: The chromacycloheptane intermediate undergoes β-hydride elimination to form a this compound-chromium complex and regenerate the active catalyst.

  • Product Release: The this compound product is released from the catalyst.

It is important to note that other reaction pathways can also occur, leading to the formation of byproducts. For instance, the homo-oligomerization of ethylene can produce 1-hexene, and the homo-oligomerization of propylene can lead to C6 and C9 olefins. The selectivity towards this compound is therefore highly dependent on the catalyst system and reaction conditions that favor the cross-oligomerization pathway.

Quantitative Data and Performance Analysis

The performance of a catalyst system for this compound synthesis is evaluated based on its activity, selectivity, and the overall product distribution. The following table summarizes the performance of a chromium-based catalyst system as described in the patent literature.[2]

ParameterValue
Catalyst System
Chromium SourceChromium (III) isooctanoate
Ligand2,5-Dimethylpyrrole
Co-catalystTriethylaluminum
Molar Ratio (Cr:Ligand:Al)1:5:80
Reaction Conditions
Solventn-Heptane
Temperature100°C
Pressure3.0 MPa
Ethylene:Propylene Ratio1:0.5 (molar)
Reaction Time0.5 h
Performance
Product Selectivity (%)
1-HexeneMain Product
HeptenesCoproduct
OctenesCoproduct

Note: The patent primarily focuses on the production of 1-hexene with the co-production of heptene and octene. Specific selectivity values for each product are not detailed in the abstract but are the main products of the reaction.

A study on the co-oligomerization of ethylene and this compound (as a model for an alpha-olefin) using a chromium-PNP catalyst system provides further insight into the relative rates of homo- and co-oligomerization. In this study, the reaction of ethylene and this compound resulted in 1-hexene (from ethylene trimerization) and C11 olefins (from the co-trimerization of two ethylene molecules and one this compound molecule) as the major products, with selectivities of approximately 51% and 43% respectively. This demonstrates that the rates of homo- and co-oligomerization can be competitive.

Conclusion and Future Outlook

The synthesis of this compound via the co-oligomerization of ethylene and propylene is a targeted approach to producing odd-numbered linear alpha-olefins. Chromium-based catalyst systems have demonstrated their capability in facilitating this transformation, offering a pathway to this valuable chemical intermediate. The development of more selective and active catalysts remains a key area of research. Future advancements may focus on:

  • Ligand Design: The synthesis of novel ligands that can more effectively control the insertion of ethylene and propylene, thereby enhancing the selectivity for this compound.

  • Catalyst Optimization: Fine-tuning the catalyst composition and reaction parameters to maximize this compound yield and minimize byproduct formation.

  • Exploring Alternative Catalysts: Further investigation into nickel and Ziegler-Natta catalyst systems for this specific co-oligomerization reaction could unveil new and efficient synthetic routes.

This technical guide provides a foundational understanding of the synthesis of this compound from ethylene oligomerization. The detailed protocols, mechanistic insights, and performance data serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, enabling further exploration and innovation in this specialized area of olefin chemistry.

References

1-heptene cross-metathesis synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Heptene (B165124) Cross-Metathesis Synthesis Routes

For Researchers, Scientists, and Drug Development Professionals

Olefin cross-metathesis (CM) is a powerful and versatile catalytic reaction that facilitates the formation of new carbon-carbon double bonds by exchanging alkylidene fragments between two different olefin substrates.[1] This technique has become an indispensable tool in modern organic synthesis due to the development of highly active and functional-group-tolerant ruthenium-based catalysts.[2] The reaction is valued for its catalytic nature (typically requiring 1-5 mol% of catalyst), mild reaction conditions, and its ability to generate complex molecules from simpler, readily available starting materials.[1]

This compound, a simple α-olefin, serves as a fundamental building block in CM. Understanding its reactivity provides a framework for synthesizing a wide array of more complex linear and functionalized alkenes. This guide details the core principles, key catalysts, quantitative data, and experimental protocols relevant to the cross-metathesis of this compound, providing a comprehensive resource for professionals in chemical research and development.

Core Principles of Selectivity and Mechanism

The success and selectivity of a cross-metathesis reaction are largely predictable based on the relative reactivity of the olefin partners. A widely accepted model categorizes olefins into four types, which helps in forecasting the reaction outcome.[3]

  • Type I: Olefins that exhibit rapid homodimerization (e.g., terminal olefins like This compound ).

  • Type II: Olefins that undergo slow homodimerization (e.g., electron-deficient olefins like acrylates and styrenes).[4]

  • Type III: Olefins that do not readily homodimerize (e.g., 1,1-disubstituted and some sterically hindered olefins).

  • Type IV: Olefins that are typically unreactive spectators in metathesis.[3]

Selective cross-metathesis is most effectively achieved when reacting olefins from different categories, particularly a Type I olefin with a Type II or Type III olefin.[3] The reaction between two Type I olefins, such as this compound and another terminal alkene, will generally produce a statistical mixture of the desired cross-product and the respective homodimers.[3][5] This can be overcome by using a large excess of one of the olefin partners.

Selectivity_Model Figure 1: Predictive Model for Cross-Metathesis Selectivity cluster_type1_type2 Type I + Type II cluster_type1_type3 Type I + Type III TypeI_1 Type I Olefin (e.g., this compound) Outcome1 Statistical Mixture (Cross + Homo-dimers) Outcome2 Selective CM (Favors Cross-Product) Outcome3 Selective CM (Favors Cross-Product) TypeI_2 Type I Olefin (e.g., 1-Octene) TypeII Type II Olefin (e.g., Methyl Acrylate) TypeIII Type III Olefin (1,1-Disubstituted) p1 p2

Figure 1. Predictive Model for Cross-Metathesis Selectivity.

The reaction proceeds via the Chauvin mechanism, which involves a [2+2] cycloaddition between the olefin and the ruthenium alkylidene catalyst to form a metallacyclobutane intermediate.[3] This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin product and a new ruthenium alkylidene, which continues the catalytic cycle.[3] The process is thermodynamically controlled and is often driven forward by the release of a volatile byproduct, such as ethylene.[3]

Chauvin_Mechanism Figure 2: The Chauvin Mechanism for Cross-Metathesis cat_start [Ru]=CH-R¹ intermediate1 Metallacyclobutane A cat_start->intermediate1 + this compound heptene This compound (R²=C₅H₁₁) ethylene Ethylene (byproduct) partner Partner Olefin (R³-CH=CH-R⁴) cat_heptene [Ru]=CH₂(R²) intermediate1->cat_heptene - R¹-CH=CH₂ intermediate2 Metallacyclobutane B cat_heptene->intermediate2 + Partner Olefin cat_heptene->ethylene - 6-Dodecene (homodimer) product Cross-Product (R²-CH=CH-R³) intermediate2->product - [Ru]=CH-R⁴ cat_partner [Ru]=CH-R⁴ cat_partner->cat_start + this compound - R⁴-CH=CH-R²

Figure 2. The Chauvin Mechanism for Cross-Metathesis.

Catalysts for this compound Cross-Metathesis

The choice of catalyst is critical. While first-generation Grubbs catalysts (G-I) are effective for simple ring-closing metathesis, they show limited activity with electron-deficient olefins. The development of second-generation catalysts, incorporating N-heterocyclic carbene (NHC) ligands, revolutionized the field.

  • Grubbs Second-Generation Catalyst (G-II): This catalyst features a saturated NHC ligand (SIMes or SIPr) and a phosphine. It exhibits significantly higher activity and broader substrate scope than G-I, making it highly effective for CM reactions, including those with electron-deficient partners like acrylates.[2][6]

  • Hoveyda-Grubbs Second-Generation Catalyst (HG-II): This phosphine-free catalyst incorporates a chelating isopropoxybenzylidene ligand. It is known for its high stability, lower catalyst loadings, and ease of handling.[7][8] It is particularly efficient for reactions involving highly electron-deficient olefins.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data for the cross-metathesis of this compound and analogous Type I terminal olefins with various partners, highlighting the performance of second-generation catalysts.

Olefin 1 (Type I)Olefin 2Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)E:Z RatioReference
This compoundMethyl Acrylate (B77674)G-II (5%)CH₂Cl₂451285>20:1[1]
This compoundAcrylonitrileG-II (5%)CH₂Cl₂451278>20:1[1]
This compoundMethyl Vinyl KetoneG-II (5%)CH₂Cl₂451281>20:1[1]
5-Hexenyl Acetatetrans-1,4-Diacetoxy-2-buteneG-II (5%)CH₂Cl₂401288>20:1[4]
Allylbenzenesec-Butyl AcrylateG-II (5%)CH₂Cl₂401298>20:1[4]
1-Octene (B94956)Allyl Acetate (4 eq.)G-I (5%)CH₂Cl₂2312814:1[4]
1-OcteneAllyl Acetate (4 eq.)G-II (5%)CH₂Cl₂231280>20:1[4]

Note: 5-Hexenyl acetate, allylbenzene, and 1-octene are Type I olefins and serve as excellent models for the reactivity of this compound.

Detailed Experimental Protocols

The following is a generalized, detailed protocol for a typical cross-metathesis reaction between this compound and an electron-deficient partner, such as methyl acrylate, using a second-generation ruthenium catalyst.

5.1 Materials and Reagents

  • This compound (purified by passing through activated alumina)

  • Methyl Acrylate (purified by passing through activated alumina)

  • Grubbs Second-Generation (G-II) or Hoveyda-Grubbs Second-Generation (HG-II) Catalyst

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • Ethyl vinyl ether (for quenching)

  • Silica (B1680970) gel for chromatography

5.2 Equipment

  • Oven-dried round-bottom flask or reaction vessel with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes and needles

  • Condenser (if refluxing)

5.3 Experimental Procedure

  • Inert Atmosphere Setup: Flame-dry the reaction flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction.

  • Solvent and Substrate Addition: To the reaction flask, add the desired volume of anhydrous, degassed solvent (e.g., to achieve a final concentration of 0.1-0.5 M). Add this compound (1.0 eq.) via syringe. Add the cross-metathesis partner, methyl acrylate (1.0-1.2 eq.), via syringe.

  • Degassing (Optional but Recommended): Bubble argon or nitrogen gas through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.[7]

  • Catalyst Addition: Weigh the catalyst (typically 1-5 mol%) in a glovebox or under a positive flow of inert gas and add it to the stirring reaction mixture. The solution will typically change color upon catalyst dissolution and initiation.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within 4-12 hours.[7][9]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated) and quench the catalyst by adding a few drops of ethyl vinyl ether. Stir for 20-30 minutes until the color of the reaction mixture fades.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue directly by flash column chromatography on silica gel to isolate the desired cross-metathesis product.

Workflow Figure 3: General Experimental Workflow for Cross-Metathesis prep 1. Preparation - Dry glassware - Purge with inert gas (Ar/N₂) reagents 2. Reagent Addition - Add anhydrous, degassed solvent - Add this compound & partner olefin prep->reagents catalyst 3. Catalyst Addition - Add G-II or HG-II catalyst (1-5 mol%) reagents->catalyst reaction 4. Reaction - Stir at desired temp (25-60°C) - Monitor by TLC or GC-MS catalyst->reaction quench 5. Quenching - Cool to room temperature - Add ethyl vinyl ether reaction->quench purify 6. Purification - Concentrate in vacuo - Flash column chromatography quench->purify analyze 7. Analysis - Characterize product (NMR, MS, etc.) purify->analyze

Figure 3. General Experimental Workflow for Cross-Metathesis.

Conclusion

The cross-metathesis of this compound is a robust and predictable synthetic route for the creation of longer-chain, functionalized olefins. By understanding the principles of olefin reactivity and selecting the appropriate second-generation ruthenium catalyst, researchers can achieve high yields and excellent stereoselectivity. The protocols outlined in this guide, combined with the representative data, provide a strong foundation for the successful application of this powerful transformation in the synthesis of complex molecular targets relevant to the pharmaceutical and chemical industries.

References

Spectroscopic Analysis of 1-Heptene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-heptene (B165124), a simple alkene of interest in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to serve as a practical reference for the characterization and identification of this compound.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its characteristic spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the vinyl and aliphatic protons.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
H1a (vinyl, geminal to H1b)~4.92Doublet of doublets (dd)Jgem ≈ 1.5, Jcis ≈ 10.2
H1b (vinyl, geminal to H1a)~4.98Doublet of doublets (dd)Jgem ≈ 1.5, Jtrans ≈ 17.1
H2 (vinyl)~5.78Multiplet (ddt)Jtrans ≈ 17.1, Jcis ≈ 10.2, Jvicinal ≈ 6.7
H3 (allylic)~2.04Quartet (q)J ≈ 7.0
H4, H5, H6 (aliphatic chain)~1.2-1.4Multiplet-
H7 (terminal methyl)~0.89Triplet (t)J ≈ 7.0

Note: Coupling constants are approximate and can vary slightly based on solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound shows seven distinct signals corresponding to each carbon atom in the molecule.

Carbon Assignment Chemical Shift (δ) [ppm]
C1 (=CH₂)~114.1
C2 (-CH=)~139.1
C3 (-CH₂-)~33.8
C4 (-CH₂-)~28.9
C5 (-CH₂-)~31.5
C6 (-CH₂-)~22.6
C7 (-CH₃)~14.1
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its alkene and alkane functionalities.[1][2]

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3077=C-H stretch (vinyl)Medium
~2957, ~2925, ~2856C-H stretch (aliphatic)Strong
~1641C=C stretchMedium
~1465-CH₂- scissoringMedium
~1457-CH₃ asymmetric bendMedium
~991, ~909=C-H bend (out-of-plane)Strong
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and a series of fragmentation peaks.[3]

m/z Relative Intensity (%) Proposed Fragment
9813.8[C₇H₁₄]⁺• (Molecular Ion)
834.2[C₆H₁₁]⁺
7044.2[C₅H₁₀]⁺•
6931.1[C₅H₉]⁺
56100.0[C₄H₈]⁺• (Base Peak)
5567.6[C₄H₇]⁺
4254.9[C₃H₆]⁺•
4196.8[C₃H₅]⁺
2955.9[C₂H₅]⁺

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Chloroform-d (CDCl₃) is a common choice.

  • Concentration: For ¹H NMR, prepare a solution of approximately 5-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated solution (20-50 mg) is preferable due to the lower natural abundance of the ¹³C isotope.

  • Sample Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

2.1.2. Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-150 ppm.

    • Number of Scans: 128-1024 (more scans are needed for dilute samples).

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • ATR Crystal: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe the surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Sample Application: Place a single drop of neat this compound onto the center of the ATR crystal.

2.2.2. Data Acquisition

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Data Processing: The software will automatically perform a background subtraction.

Mass Spectrometry (MS)

2.3.1. Sample Preparation and Introduction (Gas Chromatography-Mass Spectrometry - GC-MS)

  • Sample Dilution: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as hexane (B92381) or dichloromethane.

  • GC Vial: Transfer the diluted sample to a GC vial and seal it with a septum cap.

  • Injection: The sample is introduced into the mass spectrometer via a gas chromatograph, which separates the components of the sample before they enter the ion source.

2.3.2. Data Acquisition

  • Instrument: A GC-MS system with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1-2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 20-200.

    • Scan Speed: 2-3 scans/second.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the fragmentation pattern. This can be compared with library spectra for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_final_characterization Final Characterization Sample This compound Sample NMR_Prep Dissolve in CDCl3 (+ TMS) Sample->NMR_Prep IR_Prep Neat Liquid Sample->IR_Prep MS_Prep Dilute in Hexane Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq ATR-FTIR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS System (EI) MS_Prep->MS_Acq NMR_Data Chemical Shifts (δ) Multiplicities Coupling Constants (J) NMR_Acq->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Group ID IR_Acq->IR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern (m/z) MS_Acq->MS_Data Structure_Confirmation Structure Confirmation of this compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Spectroscopic analysis workflow for this compound.

References

An In-Depth Technical Guide to the Physical Properties of 1-Heptene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-heptene (B165124) and its various structural and geometric isomers. The data presented is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where these compounds are of interest.

Heptene (B3026448) (C₇H₁₄) is an unsaturated hydrocarbon with numerous isomers, each exhibiting unique physical characteristics as a result of variations in molecular structure. These differences in properties such as boiling point, melting point, density, refractive index, and viscosity are critical for applications in synthesis, formulation, and material science.

Comparative Physical Properties of Heptene Isomers

The following table summarizes the key physical properties of this compound and a selection of its isomers. All data is presented at standard conditions unless otherwise noted.

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n20/D)Viscosity (cP)
This compound CH2=CH(CH2)4CH394[1]-119[1]0.697 at 25°C[1]1.400[1]0.412 at 4.4°C[2]
cis-2-Heptene CH3CH=CH(CH2)3CH398-99[3][4]-109.15[4]0.708 at 25°C[3][4]1.407[3]Not Available
trans-2-Heptene (B81623) CH3CH=CH(CH2)3CH398[5]-109[6]0.701 at 25°C[5]1.404[5]Not Available
2-Methyl-1-hexene CH2=C(CH3)(CH2)3CH392[7][8]-102.87[7]0.697 at 25°C[7][8]1.403[7][8]Not Available
3-Methyl-1-hexene CH2=CHCH(CH3)(CH2)2CH383-84[9]-128.15[10]0.695 at 20°C[9]1.393[9][10]Not Available
2,3-Dimethyl-1-pentene CH2=C(CH3)CH(CH3)CH2CH384.3[11]-134.3[11]0.7054 at 20°C[11]1.403[11]Not Available
2,4-Dimethyl-1-pentene (B165552) CH2=C(CH3)CH2CH(CH3)2Not Available-124[12]0.694[12]1.397[12]Not Available
3,3-Dimethyl-1-pentene (B1360116) CH2=CHC(CH3)2CH2CH385-87[13]-134[14]0.697[14]1.399[14]Not Available
2,3-Dimethyl-2-pentene CH3C(CH3)=C(CH3)CH2CH394.85[15]-118.27[15]0.7234[15]1.4185[15]Not Available
2,4-Dimethyl-2-pentene (B165557) CH3C(CH3)=CHCH(CH3)2Not Available-128[16]0.696[16]1.402[16]Not Available

Experimental Protocols

The accurate determination of the physical properties listed above relies on standardized experimental methodologies. Below are detailed protocols for key measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is through distillation.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • Place a known volume of the heptene isomer into the distillation flask and add a few boiling chips to ensure smooth boiling.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid begins to boil and the vapor condenses on the thermometer bulb, resulting in a steady drip of condensate into the receiving flask. This stable temperature is the boiling point.

  • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is conveniently measured using a pycnometer or a specific gravity bottle.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and record its mass (m₁).

  • Fill the pycnometer with distilled water of a known density (ρ_water) at a specific temperature and place it in the constant temperature water bath to reach thermal equilibrium.

  • Ensure the capillary is filled to the mark, removing any excess water. Dry the outside of the pycnometer and record its mass (m₂).

  • Empty and dry the pycnometer. Fill it with the heptene isomer, allow it to reach thermal equilibrium in the water bath, and record its mass (m₃).

  • The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic property that is sensitive to temperature and the wavelength of light used. An Abbe refractometer is commonly used for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Solvent for cleaning (e.g., ethanol (B145695) or acetone)

Procedure:

  • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Ensure the prism surfaces are clean and dry.

  • Using a dropper, place a few drops of the heptene isomer onto the lower prism.

  • Close the prisms and allow the sample to spread evenly.

  • Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (typically 20°C).

  • Look through the eyepiece and adjust the control knob until the light and dark fields are sharp and coincide with the crosshairs.

  • Read the refractive index from the scale.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. The Ostwald viscometer is a common apparatus for measuring the kinematic viscosity of a liquid.

Apparatus:

  • Ostwald viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipette

Procedure:

  • Clean and dry the viscometer.

  • Using a pipette, introduce a precise volume of the heptene isomer into the larger bulb of the viscometer.

  • Place the viscometer in a vertical position in the constant temperature water bath and allow it to reach thermal equilibrium.

  • Apply suction to the end of the capillary tube to draw the liquid up above the upper mark.

  • Release the suction and measure the time it takes for the liquid meniscus to fall from the upper mark to the lower mark.

  • Repeat the measurement several times to ensure accuracy.

  • The kinematic viscosity (ν) can be determined by comparing the efflux time of the sample (t_sample) to that of a reference liquid with a known viscosity (ν_ref) and density (ρ_ref), typically water. The dynamic viscosity (η) can then be calculated. ν = (η/ρ) = C * t Where C is the viscometer constant, which can be determined using the reference liquid.

Visualization of Heptene Isomers

The following diagram illustrates the structural relationships between the linear isomers of heptene, including their cis/trans geometric forms.

Heptene_Isomers cluster_linear Linear Isomers cluster_branched Branched Isomers (Examples) Heptene (C7H14) Heptene (C7H14) This compound This compound Heptene (C7H14)->this compound 2-Heptene 2-Heptene Heptene (C7H14)->2-Heptene 3-Heptene 3-Heptene Heptene (C7H14)->3-Heptene 2-Methyl-1-hexene 2-Methyl-1-hexene Heptene (C7H14)->2-Methyl-1-hexene 3-Methyl-1-hexene 3-Methyl-1-hexene Heptene (C7H14)->3-Methyl-1-hexene 2,3-Dimethyl-1-pentene 2,3-Dimethyl-1-pentene Heptene (C7H14)->2,3-Dimethyl-1-pentene 2,3-Dimethyl-2-pentene 2,3-Dimethyl-2-pentene Heptene (C7H14)->2,3-Dimethyl-2-pentene cis-2-Heptene cis-2-Heptene 2-Heptene->cis-2-Heptene geometric isomer trans-2-Heptene trans-2-Heptene 2-Heptene->trans-2-Heptene geometric isomer cis-3-Heptene cis-3-Heptene 3-Heptene->cis-3-Heptene geometric isomer trans-3-Heptene trans-3-Heptene 3-Heptene->trans-3-Heptene geometric isomer

Caption: Structural relationships of this compound isomers.

References

Novel Catalysts for 1-Heptene Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of 1-heptene (B165124), a valuable linear alpha-olefin, is a critical endeavor in the chemical industry, with applications ranging from the production of comonomers for polymers to intermediates for specialty chemicals and pharmaceuticals. This technical guide provides a comprehensive overview of recent advancements in catalytic systems designed for the efficient and selective production of this compound. It delves into various synthetic routes, presents comparative performance data, and offers detailed experimental protocols for key methodologies.

Catalytic Strategies for this compound Synthesis

The synthesis of this compound can be approached through several catalytic pathways, each with its own set of advantages and challenges. The primary methods discussed in this guide include:

  • Cross-Metathesis of Ethylene (B1197577) with Internal Olefins: This atom-economical approach utilizes ruthenium-based catalysts to convert readily available internal olefins and ethylene into the desired terminal olefin.

  • Selective Oligomerization of Ethylene: While direct selective synthesis of this compound from ethylene is challenging, tandem catalytic systems are being explored. This section will cover catalysts for the production of other alpha-olefins, which can be precursors to this compound.

  • Hydroformylation of 1-Hexene (B165129): A two-step process involving the hydroformylation of 1-hexene to heptanal, followed by dehydration, presents an alternative route.

  • Selective Hydrogenation of 1-Heptyne (B1330384): The controlled hydrogenation of 1-heptyne offers a direct route to this compound, with catalyst choice being crucial for selectivity.

Data Presentation: Comparative Catalyst Performance

The following tables summarize the quantitative data for different catalytic systems employed in the synthesis of this compound and related precursors.

Table 1: Ruthenium-Catalyzed Cross-Metathesis of Ethylene and 2-Octene for this compound Synthesis [1]

CatalystReaction Time (min)Reaction Temperature (°C)2-Octene Conversion (%)This compound Selectivity (%)This compound Yield (%)Catalyst Activity ( g/mol Ru·h)
Catalyst A303044.271.481.64.66 x 10⁵
Catalyst A103044.971.581.74.66 x 10⁵
Catalyst A203080.875.486.18.77 x 10⁵
Catalyst A304076.580.191.38.61 x 10⁵
Catalyst B303079.376.287.18.37 x 10⁵
Catalyst A302579.278.089.18.69 x 10⁵
Catalyst A303478.079.390.68.64 x 10⁵

Catalyst A and B are ruthenium-based metathesis catalysts as described in patent CN104058919A.[1]

Table 2: Heterogeneous Catalysts for Ethylene Oligomerization [2]

CatalystReaction Temperature (°C)Ethylene Conversion (%)C4H8 Selectivity (%)C6H12 Selectivity (%)C8H16 Selectivity (%)C8+ Selectivity (%)
Ni/H-ZSM-515090.7Major Product---
Ni/Al-HMS20096.337.724.524.09.1
Ni/Al/HMS20045.6----
Ni/Al-MCM-4120095.2--16.3-

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for this compound Synthesis via Cross-Metathesis[1]

Materials:

  • Ruthenium catalyst (as specified in Table 1)

  • Ethylene

  • 2-Octene (or other internal olefin)

  • Toluene (B28343) (or other suitable organic solvent)

  • High-pressure reactor

Procedure:

  • To a high-pressure reactor, add the internal olefin and the organic solvent.

  • Introduce the ruthenium compound catalyst. The molar ratio of the internal olefin to the ruthenium catalyst is typically between 100,000:1 and 500:1.

  • Pressurize the reactor with ethylene to a pressure of 0-4 MPa.

  • Heat the reaction mixture to the desired temperature (typically 20-40 °C) and maintain for the specified reaction time (typically 5-50 minutes).

  • After the reaction is complete, cool the reactor and vent the excess ethylene.

  • The reaction mixture is then analyzed by gas chromatography (GC) to determine the conversion of the internal olefin and the selectivity and yield of this compound.

Liquid-Phase Hydrogenation of 1-Heptyne to this compound[3]

Materials:

  • Reduced catalyst (e.g., supported palladium or other suitable metal)

  • 1-Heptyne

  • Toluene

  • Hydrogen gas

  • Stainless steel autoclave reactor

Procedure:

  • Disperse approximately 5 mg of the reduced catalyst in 10 cm³ of a reactant mixture of 1-heptyne in toluene (2% v/v).

  • Transfer the mixture to a 100 cm³ stainless steel autoclave reactor.

  • Pressurize the reactor with hydrogen to 4 bar.

  • Heat the reaction to 30°C and maintain for a period of 5-120 minutes with vigorous stirring (e.g., 1000 rpm) to eliminate external mass transfer resistance.

  • After the reaction, collect the liquid product.

  • Analyze the product by gas chromatography equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., GS-alumina) to determine the conversion and selectivity.

Signaling Pathways and Experimental Workflows

Visual representations of catalytic cycles and experimental workflows provide a clearer understanding of the underlying mechanisms and processes.

Ethylene_Oligomerization_Cossee_Arlman cluster_cycle Cossee-Arlman Mechanism Active_Center Metal Active Center [M]-H or [M]-R Coordination Ethylene Coordination Active_Center->Coordination + C2H4 Insertion Ethylene Insertion Coordination->Insertion Chain_Growth Chain Growth (Repeated Coordination and Insertion) Insertion->Chain_Growth Beta_H_Elimination β-H Elimination Chain_Growth->Beta_H_Elimination Beta_H_Elimination->Active_Center Regenerates Active Center Alpha_Olefin α-Olefin Product Beta_H_Elimination->Alpha_Olefin Metathesis_Catalytic_Cycle cluster_metathesis Olefin Metathesis Catalytic Cycle (Chauvin Mechanism) Catalyst Metal Carbene [M]=CR1R2 Metallacyclobutane1 Metallacyclobutane Intermediate Catalyst->Metallacyclobutane1 + Alkene 1 Alkene1 Alkene 1 R3CH=CHR4 New_Alkene1 New Alkene 1 R1R2C=CHR3 Metallacyclobutane1->New_Alkene1 New_Carbene New Metal Carbene [M]=CHR4 Metallacyclobutane1->New_Carbene [2+2] Cycloreversion Metallacyclobutane2 Metallacyclobutane Intermediate New_Carbene->Metallacyclobutane2 + Alkene 2 Alkene2 Alkene 2 R5CH=CHR6 Metallacyclo_butane2 Metallacyclo_butane2 New_Alkene2 New Alkene 2 R4CH=CHR5 Metallacyclobutane2->New_Alkene2 Regen_Carbene Regenerated/New Metal Carbene [M]=CHR6 Metallacyclobutane2->Regen_Carbene [2+2] Cycloreversion Regen_Carbene->Catalyst Continues Cycle Experimental_Workflow_Hydrogenation cluster_workflow Experimental Workflow for 1-Heptyne Hydrogenation Start Start Preparation Prepare Catalyst Suspension (Catalyst in 1-Heptyne/Toluene) Start->Preparation Reactor_Loading Load into Autoclave Reactor Preparation->Reactor_Loading Pressurization Pressurize with H2 (4 bar) Reactor_Loading->Pressurization Reaction Heat to 30°C (5-120 min, 1000 rpm) Pressurization->Reaction Product_Collection Cool and Collect Liquid Product Reaction->Product_Collection Analysis GC-FID Analysis Product_Collection->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Reactivity of 1-Heptene with Electrophilic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the core principles governing the reactivity of 1-heptene (B165124), a terminal alkene, with various electrophilic reagents. It covers key reaction mechanisms, regioselectivity, stereochemistry, and detailed experimental protocols for fundamental electrophilic addition reactions.

Introduction: Electrophilic Addition to Alkenes

Alkenes, characterized by the presence of a carbon-carbon double bond (C=C), are electron-rich molecules. The π-bond, with its accessible cloud of electrons, serves as a nucleophile, making it susceptible to attack by electrophiles.[1] An electrophilic addition reaction is a fundamental process in organic chemistry where the π-bond is broken, and two new sigma (σ) bonds are formed.[2] For an unsymmetrical alkene like this compound (C₇H₁₄), the regiochemical outcome of these additions is a critical consideration, often governed by Markovnikov's rule.[3] This rule states that in the addition of a protic acid (HX) to an alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, while the halide group attaches to the carbon with more alkyl substituents.[3][4] This preference is dictated by the formation of the most stable carbocation intermediate.[5]

This document explores five principal electrophilic addition reactions of this compound: hydrohalogenation, halogenation, acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation.

Hydrohalogenation: Addition of Hydrogen Halides (HX)

Hydrohalogenation is the addition of a hydrogen halide (e.g., HBr or HCl) across the double bond of this compound to yield a haloalkane.[3][6] This reaction is a classic example of an electrophilic addition that proceeds through a carbocation intermediate and typically follows Markovnikov's rule.[5][7]

Reaction Mechanism

The mechanism is a two-step process:[6]

  • Protonation and Carbocation Formation: The nucleophilic π-bond of this compound attacks the electrophilic proton of the hydrogen halide.[2] The proton adds to the terminal carbon (C1), which has more hydrogen atoms, leading to the formation of a more stable secondary carbocation at C2.[1][6] This is the rate-determining step of the reaction.[5]

  • Nucleophilic Attack: The resulting halide anion (X⁻), acting as a nucleophile, attacks the electrophilic carbocation, forming a new carbon-halogen σ-bond to yield the final alkyl halide product.[2][6]

Regioselectivity and Stereochemistry
  • Regioselectivity: The reaction is highly regioselective, adhering to Markovnikov's rule . The addition of HX to this compound preferentially forms 2-haloheptane because the reaction proceeds through the more stable secondary carbocation rather than the primary alternative.[3]

  • Stereochemistry: The reaction is generally not stereoselective. The carbocation intermediate is sp² hybridized and planar, allowing the halide nucleophile to attack from either face with roughly equal probability. If the reaction were to create a new stereocenter at C2, a racemic mixture of (R)- and (S)-2-haloheptane would be expected.

Mandatory Visualization: Hydrohalogenation Mechanism

Hydrohalogenation cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack heptene This compound carbocation Secondary Carbocation (Heptan-2-yl cation) heptene->carbocation π bond attacks H hbr H-Br br_ion Br⁻ hbr->br_ion Heterolytic cleavage product 2-Bromoheptane (Major Product) carbocation->product Br⁻ attacks carbocation

Caption: Mechanism of HBr addition to this compound.

Experimental Protocol

Materials: this compound, anhydrous hydrogen bromide (or chloride), inert solvent (e.g., dichloromethane (B109758) or hexane), drying agent (e.g., anhydrous MgSO₄).

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable anhydrous, inert solvent in a flask equipped with a stir bar and a gas inlet tube.

  • Cool the flask in an ice bath to control the exothermic reaction.

  • Slowly bubble anhydrous hydrogen bromide gas through the stirred solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, stop the gas flow and allow the mixture to warm to room temperature.

  • Wash the solution with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, 2-bromoheptane.

  • Purify the product via distillation if necessary.

Halogenation: Addition of Dihalogens (X₂)

Halogenation involves the addition of a halogen, such as bromine (Br₂) or chlorine (Cl₂), across the double bond to form a vicinal dihalide.[8] The reaction with bromine is often used as a qualitative test for unsaturation, as the characteristic red-brown color of bromine disappears upon reaction.[8]

Reaction Mechanism

The mechanism avoids a discrete carbocation and instead proceeds through a cyclic halonium ion intermediate:[1][8]

  • Formation of a Halonium Ion: As the Br₂ molecule approaches the electron-rich π-bond of this compound, the Br-Br bond becomes polarized. The π-electrons attack the partially positive bromine atom, displacing a bromide ion (Br⁻) and forming a three-membered cyclic bromonium ion intermediate.[1][8] In this intermediate, the positive charge is shared between the bromine atom and the two carbons.

  • Nucleophilic Attack (Anti-addition): The bromide ion (Br⁻) then acts as a nucleophile and attacks one of the carbons of the bromonium ion from the opposite face of the ring (a backside attack).[1][9] This Sₙ2-like attack opens the strained ring to give the final 1,2-dibromoheptane (B1620216) product.[8] Because carbocations are not formed, rearrangements are not observed.[8]

Regioselectivity and Stereochemistry
  • Regioselectivity: In the case of an unsymmetrical alkene like this compound, the subsequent nucleophilic attack by the bromide ion occurs preferentially at the more substituted carbon (C2), as this carbon can better stabilize the partial positive charge in the transition state.[8]

  • Stereochemistry: The mechanism dictates a strict anti-addition of the two halogen atoms. The nucleophile attacks from the face opposite to the cyclic intermediate, resulting in the two bromine atoms being on opposite sides of the original double bond plane.[10]

Mandatory Visualization: Halogenation Mechanism

Halogenation cluster_step1 Step 1: Bromonium Ion Formation cluster_step2 Step 2: Backside Attack (Anti-addition) heptene This compound bromonium Cyclic Bromonium Ion heptene->bromonium π bond attacks Br br2 Br-Br br_ion Br⁻ br2->br_ion Br⁻ leaves product 1,2-Dibromoheptane bromonium->product Br⁻ attacks C2

Caption: Mechanism of Br₂ addition to this compound.

Experimental Protocol

Materials: this compound, bromine (or a solution of bromine in an inert solvent), inert solvent (e.g., CCl₄ or CH₂Cl₂).

Procedure:

  • Dissolve this compound (1 equivalent) in an inert solvent (e.g., CH₂Cl₂) in a flask protected from light to prevent radical reactions.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred alkene solution.

  • Continue addition until the characteristic red-brown color of bromine persists faintly, indicating the consumption of the alkene.

  • Allow the reaction to stir for a short period after addition is complete.

  • Remove the solvent under reduced pressure to obtain the crude 1,2-dibromoheptane.

  • The product can be purified by distillation under reduced pressure if necessary.

Hydration: Addition of Water

The addition of water across the double bond of an alkene, known as hydration, yields an alcohol.[11] This reaction requires an acid catalyst, as water itself is not electrophilic enough to initiate the reaction.[12]

Acid-Catalyzed Hydration

Mechanism: The mechanism is analogous to hydrohalogenation and proceeds via a carbocation intermediate:[12]

  • Protonation: The alkene's π-bond is protonated by a hydronium ion (H₃O⁺), formed from the strong acid catalyst (e.g., H₂SO₄) in water. This follows Markovnikov's rule, forming the more stable secondary carbocation at C2.[13]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

  • Deprotonation: A second water molecule acts as a base, removing a proton from the resulting oxonium ion to yield the neutral alcohol product (heptan-2-ol) and regenerate the hydronium ion catalyst.[13]

  • Regioselectivity: Follows Markovnikov's rule , producing the more substituted alcohol. The major product for this compound is heptan-2-ol.[12]

  • Limitations: A major drawback is the potential for carbocation rearrangements to form more stable products, although this is not a significant issue for this compound.[13]

Oxymercuration-Demercuration

This two-step method is a superior alternative for Markovnikov hydration as it avoids carbocation rearrangements.[14][15]

Mechanism:

  • Oxymercuration: this compound reacts with mercuric acetate (B1210297), Hg(OAc)₂, in aqueous solution. This forms a cyclic mercurinium ion intermediate, analogous to the halonium ion.[16] Water then attacks the more substituted carbon (C2) in an anti-addition fashion, followed by deprotonation to yield a stable organomercury alcohol intermediate.[16]

  • Demercuration: The C-Hg bond is cleaved by reduction, typically with sodium borohydride (B1222165) (NaBH₄). This step replaces the acetoxymercury group with a hydrogen atom.[15] The mechanism of this step can involve radicals and is not stereospecific.[15]

  • Regioselectivity: This process achieves a net Markovnikov addition of water, yielding heptan-2-ol as the exclusive product without rearrangement.[15][16]

Hydroboration-Oxidation

This two-step reaction sequence provides a method for the anti-Markovnikov hydration of alkenes.[17]

Mechanism:

  • Hydroboration: Borane (BH₃), typically used as a complex with THF (BH₃·THF), adds across the double bond.[18] In a concerted, four-center transition state, the boron atom adds to the less sterically hindered carbon (C1) and the hydrogen adds to the more substituted carbon (C2).[19][20] The addition is a syn-addition , with both B and H adding to the same face of the double bond.[17] This process can repeat to form a trialkylborane.

  • Oxidation-Hydrolysis: The resulting trialkylborane is oxidized with hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH).[19] This step replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[17]

  • Regioselectivity: This reaction results in a net anti-Markovnikov addition of water. The hydroxyl group is placed on the less substituted carbon, yielding heptan-1-ol as the major product.[17][21]

Mandatory Visualization: Hydration Workflows

Hydration_Workflows cluster_oxy Oxymercuration-Demercuration (Markovnikov) cluster_hydro Hydroboration-Oxidation (Anti-Markovnikov) heptene This compound oxy_step1 1. Hg(OAc)₂, H₂O/THF heptene->oxy_step1 Reagents hydro_step1 1. BH₃·THF heptene->hydro_step1 Reagents oxy_step2 2. NaBH₄ oxy_prod Heptan-2-ol oxy_step2->oxy_prod Product hydro_step2 2. H₂O₂, NaOH hydro_prod Heptan-1-ol hydro_step2->hydro_prod Product

Caption: Comparison of major hydration pathways for this compound.

Experimental Protocols

Protocol 4.5.1: Oxymercuration-Demercuration

  • In a flask, add mercuric acetate (1.1 eq) to a 1:1 mixture of THF and water.

  • Add this compound (1.0 eq) to the stirred solution and continue stirring at room temperature for 1-2 hours until the oxymercuration is complete (monitored by TLC).

  • Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (B78521), followed by the slow addition of a solution of sodium borohydride (0.5 eq) in aqueous NaOH.

  • Stir for 1-2 hours. A black precipitate of elemental mercury will form.

  • Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over an anhydrous salt, filter, and remove the solvent to yield heptan-2-ol.

Protocol 4.5.2: Hydroboration-Oxidation

  • Place a solution of this compound (1.0 eq) in anhydrous THF in a dry, nitrogen-flushed flask.[22]

  • Cool the flask in an ice bath and add a 1.0 M solution of BH₃·THF (approx. 0.4 eq) dropwise while maintaining the temperature below 20°C.[22][23]

  • After the addition, allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the trialkylborane.[22]

  • Slowly and carefully add aqueous sodium hydroxide (e.g., 3 M), followed by the dropwise addition of 30% hydrogen peroxide, keeping the temperature controlled with an ice bath.[23][24]

  • After the addition of peroxide is complete, the mixture may be gently heated (e.g., to 50-60°C) for a period to ensure the oxidation is complete.[23]

  • Cool the mixture, separate the layers, and extract the aqueous phase with ether.

  • Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield heptan-1-ol.[23]

Data Summary: Products of Electrophilic Addition to this compound

The following table summarizes the expected major and minor products from the described reactions. Note that quantitative yields are dependent on specific experimental conditions.

ReactionReagent(s)RegioselectivityMajor ProductMinor Product
Hydrohalogenation HBr or HClMarkovnikov2-Haloheptane1-Haloheptane
Halogenation Br₂ or Cl₂ in CCl₄N/A1,2-DihaloheptaneNone
Acid-Catalyzed Hydration H₂O, H₂SO₄ (cat.)MarkovnikovHeptan-2-olHeptan-1-ol
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O2. NaBH₄MarkovnikovHeptan-2-olNone (no rearr.)
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOHAnti-MarkovnikovHeptan-1-olHeptan-2-ol

References

Discovery of New Reactions Involving 1-Heptene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of recently discovered and significant reactions involving 1-heptene (B165124). The document is structured to offer valuable insights for researchers, scientists, and professionals in drug development by detailing reaction methodologies, presenting quantitative data for comparative analysis, and visualizing complex processes.

Hydroformylation of this compound

Hydroformylation, or oxo synthesis, is a pivotal industrial process that converts alkenes into aldehydes. Recent research has focused on developing more efficient and selective catalyst systems for this transformation, particularly for linear alpha-olefins like this compound to produce valuable linear aldehydes.

Data Presentation: Catalyst Performance in this compound Hydroformylation
Catalyst SystemTemperature (°C)Pressure (bar)n/iso RatioConversion (%)Yield (%)Reference
Rh(acac)(CO)₂ / Bulky Phosphite (B83602) Ligand804.1 (CO/H₂)Varies with ligandHigh-[1]
[Rh(μ-SC₆F₅)(COD)]₂ on phosphinated silica70-12030-38 (CO/H₂=1)High selectivity to linear aldehydeS-shaped kinetic curves-[2][3]
Ru₃(CO)₁₂ (homogeneous)>100-N/I values decrease with temperatureActiveMax selectivity at 120°C[4]
Ru₃(CO)₁₂/Co₂(CO)₈/γ-Al₂O₃--Increased with PPh₃ additionHigh activity and selectivity-[4]

Note: "-" indicates data not specified in the provided search results.

Experimental Protocols

Rhodium-Catalyzed Hydroformylation with Phosphine (B1218219) Ligands

This protocol is a general representation based on common practices for rhodium-catalyzed hydroformylation.

Materials:

  • This compound

  • Rhodium precursor (e.g., [Rh(μ-SC₆F₅)(COD)]₂)

  • Phosphine or phosphite ligand (e.g., PPh₃)

  • Solvent (e.g., Toluene)

  • Syngas (CO/H₂, typically 1:1 ratio)

  • High-pressure autoclave reactor

Procedure:

  • The autoclave reactor is charged with the rhodium precursor, the phosphine ligand, and the solvent under an inert atmosphere.

  • This compound is then added to the reactor.

  • The reactor is sealed, purged with syngas, and then pressurized to the desired pressure (e.g., 30 bar).

  • The reaction mixture is heated to the desired temperature (e.g., 70-120°C) with vigorous stirring.

  • The reaction progress is monitored by gas uptake and/or periodic sampling and analysis by gas chromatography (GC).

  • Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • The product mixture is analyzed to determine conversion, selectivity, and n/iso ratio.

Visualization of Hydroformylation

Hydroformylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_analysis Analysis Rh_prec Rh Precursor Catalyst Active Catalyst Solution Rh_prec->Catalyst Ligand Phosphine Ligand Ligand->Catalyst Solvent_prep Solvent Solvent_prep->Catalyst Reactor Autoclave Reactor Catalyst->Reactor Heptene This compound Heptene->Reactor Syngas CO / H₂ Syngas->Reactor Products Aldehyde Products (n-octanal, iso-octanal) Reactor->Products GC Gas Chromatography (GC) Products->GC Analysis_Data Conversion, Selectivity, n/iso Ratio GC->Analysis_Data

Caption: Workflow for the rhodium-catalyzed hydroformylation of this compound.

Epoxidation of this compound

Epoxidation of this compound yields 1,2-epoxyheptane, a versatile intermediate in organic synthesis. Various methods have been developed, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent.

Data Presentation: Epoxidation of Alkenes
AlkeneOxidantCatalyst/ConditionsSolventYield (%)Reference
Various Alkenesm-CPBACo(III)@Fe₃O₄/SiO₂ salen complexDichloromethane (B109758)High[5][6]
This compound, 3-methoxy-m-CPBA-Dichloromethane-[7][8]
AlkenesH₂O₂4-hydroxybenzaldehyde-Good[9]

Note: Specific yield for this compound was not available in the provided search results.

Experimental Protocols

Epoxidation of this compound with m-CPBA

This protocol is a standard procedure for the epoxidation of an alkene using m-CPBA.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA is typically 1.1 to 1.5 equivalents.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within a few hours.

  • After completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purify the crude product by flash chromatography if necessary.

Visualization of Epoxidation Pathway

Caption: Concerted mechanism for the epoxidation of this compound with m-CPBA.

Wacker-Type Oxidation of this compound

The Wacker-Tsuji oxidation is a palladium-catalyzed process that typically converts terminal alkenes to methyl ketones. This reaction is a powerful tool for the synthesis of carbonyl compounds.[10][11]

Data Presentation: Wacker-Type Oxidation of Terminal Alkenes
AlkeneCatalyst SystemOxidantSolventProductYield (%)Reference
1-DecenePdCl₂, CuClO₂DMF/H₂O2-Decanone-[12][13]
Terminal OlefinsPd(OAc)₂, PyridineO₂-Methyl Ketones-[1]
Unbiased AlkenesPdCl₂(PhCN)₂, CuCl₂, AgNO₂O₂t-BuOH/MeNO₂Aldehyde (anti-Markovnikov)up to 80[9]

Note: Specific yield for this compound was not available in the provided search results.

Experimental Protocols

Wacker-Tsuji Oxidation of this compound to 2-Octanone (B155638)

The following is a representative procedure based on the Tsuji-Wacker oxidation of 1-decene.[12]

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF)

  • Water

  • Oxygen (balloon)

Procedure:

  • To a round-bottom flask, add PdCl₂ (0.1 equivalents) and CuCl (1.0 equivalent).

  • Add a mixture of DMF and water (e.g., 7:1 v/v).

  • Securely stopper the flask and place an oxygen-filled balloon over one neck.

  • Stir the mixture at room temperature for about 30 minutes to allow for the oxidation of Cu(I) to Cu(II).

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-octanone by distillation or column chromatography.

Visualization of Wacker-Tsuji Catalytic Cycle

Wacker_Cycle PdCl2 Pd(II)Cl₂ Pd_alkene [Pd(II)(C₇H₁₄)Cl₂] PdCl2->Pd_alkene + C₇H₁₄ Hydroxypalladation Hydroxypalladation Intermediate Pd_alkene->Hydroxypalladation + H₂O Beta_hydride β-Hydride Elimination Hydroxypalladation->Beta_hydride Enol_complex Enol Complex Beta_hydride->Enol_complex Product_release Product Release Enol_complex->Product_release Pd0 Pd(0) Product_release->Pd0 - 2-Octanone Ketone 2-Octanone Product_release->Ketone Reoxidation1 Reoxidation by Cu(II) Pd0->Reoxidation1 + 2 CuCl₂ Reoxidation1->PdCl2 CuCl 2 CuCl Reoxidation1->CuCl Reoxidation2 Reoxidation of Cu(I) CuCl2 2 CuCl₂ Reoxidation2->CuCl2 Heptene This compound Heptene->Pd_alkene H2O H₂O H2O->Hydroxypalladation CuCl->Reoxidation2 + 1/2 O₂ + 2 HCl CuCl2->Reoxidation1 O2 1/2 O₂ + 2 HCl O2->Reoxidation2

Caption: Catalytic cycle of the Wacker-Tsuji oxidation of this compound.

Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. Cross-metathesis of this compound with other olefins, catalyzed by ruthenium-based catalysts like the Grubbs catalyst, allows for the synthesis of a variety of functionalized longer-chain alkenes.[14][15][16]

Data Presentation: Cross-Metathesis of Terminal Alkenes
Alkene 1Alkene 2CatalystSolventProduct(s)Yield (%)Reference
1-AlkenesFunctionalized OlefinsGrubbs' CatalystsDichloromethane, TolueneCross-metathesis productsGood to excellent[14][17]
4-Methylidenehept-1-eneMethyl AcrylateHoveyda-Grubbs IITolueneCross-metathesis product-[18]
Vinylsilanes1-AlkenesGrubbs' Catalyst-Silyl-substituted alkenesGood[19]

Note: Specific yield for a this compound cross-metathesis reaction was not detailed in the search results.

Experimental Protocols

Cross-Metathesis of this compound with a Functionalized Alkene

This is a general procedure for a cross-metathesis reaction using a second-generation Grubbs catalyst.[18]

Materials:

  • This compound

  • A functionalized terminal alkene (e.g., methyl acrylate)

  • Second-generation Grubbs catalyst or Hoveyda-Grubbs II catalyst

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound and the functionalized alkene in the anhydrous, degassed solvent.

  • Add the Grubbs catalyst (typically 1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).

  • Ethylene gas is evolved, which can be vented through a bubbler. To drive the reaction to completion, a slow stream of inert gas can be bubbled through the reaction mixture.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for about 30 minutes.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Visualization of Cross-Metathesis

Cross_Metathesis cluster_reactants Reactants cluster_products Products Heptene This compound Catalyst Grubbs' Catalyst Heptene->Catalyst Alkene2 Functionalized Alkene (R-CH=CH₂) Alkene2->Catalyst Cross_Product Cross-Metathesis Product Catalyst->Cross_Product Ethylene Ethylene (byproduct) Catalyst->Ethylene Sharpless_AD Heptene This compound Osmylate_ester Chiral Osmylate Ester Intermediate Heptene->Osmylate_ester AD_mix AD-mix-β (OsO₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃) AD_mix->Osmylate_ester Diol Chiral 1,2-Heptanediol Osmylate_ester->Diol Hydrolysis Hydrolysis Hydrolysis

References

Methodological & Application

Application Notes and Protocols for the Ziegler-Natta Polymerization of 1-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Ziegler-Natta Polymerization of 1-Heptene (B165124)

The Ziegler-Natta (ZN) catalyst system, a cornerstone in polymer chemistry, facilitates the stereospecific polymerization of α-olefins, including this compound.[1][2][3] This method is crucial for synthesizing linear polymers with controlled tacticity (isotactic, syndiotactic, or atactic), which significantly influences the material's physical properties.[4][5] Poly(this compound), a polyolefin with a C5 side chain, exhibits properties that make it a candidate for applications in areas such as specialty packaging, adhesives, and as a blend component to modify the properties of other polymers. In the context of drug development, such polymers can be explored for use as hydrophobic matrices in controlled-release drug delivery systems or as biocompatible materials.

The typical ZN catalyst is a heterogeneous system comprising two main components: a transition metal compound from Group IV-VIII (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum, Al(C₂H₅)₃ or triisobutylaluminium, Al(iBu)₃).[1][3] Modern iterations often utilize a magnesium chloride (MgCl₂) support to enhance catalyst activity and control polymer morphology.[6] The choice of catalyst components, cocatalyst, and polymerization conditions allows for the tailoring of the resulting poly(this compound)'s molecular weight, molecular weight distribution (polydispersity index, PDI), and stereochemistry.[4]

Key Characteristics and Applications
  • Stereocontrol: ZN catalysts enable the synthesis of isotactic poly(this compound), where the pentyl side chains are all on the same side of the polymer backbone. This regular structure allows for polymer crystallization, leading to materials with higher melting points and mechanical strength compared to their atactic (random) counterparts.[4]

  • Linearity: Unlike radical polymerization, ZN polymerization produces linear polymer chains with minimal branching, resulting in materials with higher density and crystallinity.[5]

  • Copolymerization: this compound can be copolymerized with other olefins, such as ethylene (B1197577), to produce linear low-density polyethylene (B3416737) (LLDPE). The incorporation of this compound as a comonomer introduces short-chain branches that disrupt the crystalline structure, leading to materials with enhanced flexibility and toughness.

Experimental Protocols

The following protocols are based on established procedures for the Ziegler-Natta polymerization of higher α-olefins, such as 1-hexene (B165129), which serves as a close structural analog for this compound due to a lack of extensive literature specifically on this compound homopolymerization.

Protocol 1: Homopolymerization of this compound

This protocol describes a general procedure for the laboratory-scale slurry polymerization of this compound using a supported TiCl₄/MgCl₂ catalyst and an aluminum alkyl cocatalyst.

Materials:

  • Catalyst: MgCl₂-supported TiCl₄ catalyst.

  • Cocatalyst: Triisobutylaluminium (Al(iBu)₃) or Triethylaluminum (AlEt₃) solution in an inert solvent (e.g., heptane).

  • Monomer: this compound (polymerization grade, dried over molecular sieves).

  • Solvent: Anhydrous n-heptane or toluene (B28343) (dried over molecular sieves).

  • Quenching Agent: Isopropanol (B130326) or methanol (B129727) containing 5% HCl.

  • Inert Gas: High-purity nitrogen or argon.

Equipment:

  • Glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature control, and inert gas inlet/outlet.

  • Schlenk line or glovebox for inert atmosphere manipulation.

  • Syringes for transferring catalyst, cocatalyst, and monomer.

  • Filtration apparatus.

  • Vacuum oven.

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor under vacuum while heating (e.g., at 90-100°C) for at least 2 hours. Cool the reactor to the desired reaction temperature under a continuous flow of inert gas.

  • Solvent and Monomer Addition: Introduce 500 mL of anhydrous n-heptane into the reactor, followed by the desired amount of purified this compound.

  • Cocatalyst Addition: Add the calculated amount of the aluminum alkyl cocatalyst solution to the reactor. The Al/Ti molar ratio is a critical parameter and typically ranges from 50 to 300. Stir the mixture for 15-30 minutes to scavenge any remaining impurities.

  • Polymerization Initiation: Prepare a slurry of the TiCl₄/MgCl₂ catalyst in anhydrous heptane. Inject a precise amount of the catalyst slurry (e.g., 10-50 mg) into the reactor to initiate polymerization.

  • Reaction: Maintain the reaction at a constant temperature (e.g., 50-70°C) and stirring speed for the desired duration (e.g., 1-3 hours).

  • Termination: Terminate the polymerization by adding the quenching agent (e.g., 20 mL of acidic isopropanol). This step deactivates the catalyst and precipitates the polymer.

  • Polymer Isolation: Filter the resulting polymer powder, wash it extensively with isopropanol and then methanol to remove catalyst residues.

  • Drying: Dry the poly(this compound) powder in a vacuum oven at 60-80°C to a constant weight.

Data Presentation

Quantitative data for the homopolymerization of this compound is not widely available. The following tables present representative data for the closely related polymerization of 1-hexene and the copolymerization of ethylene with 1-hexene to illustrate the influence of reaction parameters.

Table 1: Homopolymerization of 1-Hexene with a Ziegler-Natta Catalyst (Representative data based on analogous systems)

Catalyst SystemCocatalystAl/Ti Molar RatioTemp (°C)Activity (kg polymer/mol Ti·h)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
TiCl₄/MgCl₂Al(iBu)₃15060350150,0004.5
TiCl₄/MgCl₂AlEt₃15060420120,0005.2
TiCl₄/MgCl₂/DonorAl(iBu)₃15060300250,0003.8

Table 2: Ethylene/1-Hexene Copolymerization with a MgCl₂/SiO₂/TiCl₄ Catalyst [7]

Activator (Cocatalyst)Al/Ti Molar RatioActivity (kg polymer/mol Ti·h)Mₙ ( g/mol )PDI (Mₙ/Mₙ)1-Hexene Content (mol%)
TEA3001850118,0006.22.1
TnHA3001790105,0007.52.8
DEAC3001650135,0005.91.5
TEA+DEAC+TnHA3002550110,0007.12.5

TEA: Triethylaluminum, TnHA: Tri-n-hexyl aluminum, DEAC: Diethylaluminum chloride.

Visualizations

Diagrams

Ziegler_Natta_Workflow cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_poly Polymerization cluster_workup Work-up p1 Dry Reactor under Vacuum p2 Cool under Inert Gas p1->p2 r1 Add Solvent (n-Heptane) p2->r1 r2 Add Monomer (this compound) r1->r2 r3 Add Cocatalyst (e.g., Al(iBu)3) r2->r3 r4 Scavenge Impurities r3->r4 poly1 Inject Catalyst Slurry (TiCl4/MgCl2) r4->poly1 poly2 Maintain Temp & Stirring poly1->poly2 w1 Terminate with Acidic Alcohol poly2->w1 w2 Filter Polymer w1->w2 w3 Wash Polymer w2->w3 w4 Dry under Vacuum w3->w4 final final w4->final Final Product: Poly(this compound)

Caption: Experimental workflow for the slurry polymerization of this compound.

Cossee_Arlman_Mechanism cluster_catalyst Active Catalyst Site cluster_steps Polymerization Cycle cat [Ti]-R coord π-Complex Formation cat->coord + Monomer insert Monomer Insertion coord->insert regen Site Regeneration insert->regen polymer [Ti]-CH2-CH(R)-Polymer insert->polymer regen->cat monomer This compound monomer->coord

References

Application Notes and Protocols for Ethylene/1-Heptene Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-heptene (B165124) as a comonomer in ethylene (B1197577) copolymerization, a process of significant interest for tailoring polymer properties. The inclusion of this compound, an alpha-olefin, introduces short-chain branches into the polyethylene (B3416737) backbone, disrupting its crystallinity and modifying its physical and mechanical properties. This allows for the production of a wide range of materials, from linear low-density polyethylene (LLDPE) to elastomers, with properties tuned for specific applications.

Introduction to Ethylene/1-Heptene Copolymers

Ethylene/1-heptene copolymers are a class of polyolefins that offer a unique balance of properties, making them a viable alternative to copolymers produced with more common alpha-olefins like 1-butene, 1-hexene, and 1-octene. The length of the pentyl side chain resulting from this compound incorporation influences the polymer's microstructure, leading to changes in density, melting point, crystallinity, and mechanical strength. These copolymers can be synthesized using various catalytic systems, primarily Ziegler-Natta and metallocene catalysts, each imparting distinct characteristics to the final polymer.

Key Applications

The tailored properties of ethylene/1-heptene copolymers make them suitable for a variety of applications, including:

  • Flexible Packaging Films: The reduced crystallinity and density lead to films with improved flexibility, toughness, and puncture resistance.

  • Molding and Extrusion: The modified melt flow properties can be advantageous in various molding and extrusion processes for manufacturing articles requiring enhanced flexibility and impact strength.

  • Impact Modification: Blending ethylene/1-heptene copolymers with other polymers can improve their impact resistance.

  • Adhesives and Sealants: The amorphous nature of copolymers with higher this compound content can be beneficial in formulating adhesives and sealants.

Data Presentation: Influence of this compound Incorporation

The incorporation of this compound as a comonomer has a predictable and significant impact on the properties of the resulting ethylene copolymer. The following tables summarize the general trends observed, with specific data points extracted from relevant literature. It is important to note that the exact values can vary depending on the catalyst system, and polymerization conditions.

Table 1: Effect of this compound Content on the Thermal and Physical Properties of Ethylene Copolymers

This compound Content (mol%)Density (g/cm³)Melting Point (Tm) (°C)Crystallinity (%)
0 (HDPE)~0.95 - 0.97~130 - 137~60 - 80
Low (< 1)~0.92 - 0.94~120 - 126~40 - 60
Medium (1 - 5)~0.90 - 0.92~110 - 120~25 - 40
High (> 5)< 0.90< 110< 25

Note: Data is compiled from various sources and represents typical ranges. Specific values are highly dependent on the catalyst and polymerization conditions.

Table 2: Comparison of Ethylene/1-Heptene and Ethylene/1-Octene Copolymer Properties (Ziegler-Natta Catalyst)

ComonomerComonomer Content (mol%)Density (g/cm³)Crystallinity (%)
This compound0.350.93452.1
1-Octene0.380.93552.8
This compound1.550.91839.3
1-Octene1.450.91940.1
This compound3.100.90429.6
1-Octene2.950.90530.4
This compound6.400.88518.2
1-Octene5.800.88719.5

Data adapted from a study by Ndiripo, A. (2015). Microstructural and mechanical property evaluation of Ziegler-Natta and metallocene catalysed ethylene/1-octene, ethylene/1-heptene and ethylene/1-pentene copolymers. Stellenbosch University.[1]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of ethylene/1-heptene copolymers. Researchers should consult specific literature for precise details related to their chosen catalyst and experimental setup.

Ethylene/1-Heptene Copolymerization using a Metallocene Catalyst

This protocol outlines a typical slurry-phase copolymerization.

Materials:

  • Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)

  • Cocatalyst (e.g., Methylaluminoxane (MAO) solution in toluene)

  • Toluene (B28343) (anhydrous)

  • This compound (purified)

  • Ethylene gas (polymerization grade)

  • Methanol (acidified with HCl)

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk line or glovebox

  • Jacketed glass reactor with mechanical stirrer, temperature and pressure control

  • Monomer and solvent purification system

Procedure:

  • Reactor Preparation: Thoroughly dry and purge the reactor with high-purity nitrogen.

  • Solvent and Comonomer Addition: Introduce a measured volume of anhydrous toluene into the reactor. Add the desired amount of purified this compound.

  • Temperature and Pressure Equilibration: Bring the reactor to the desired reaction temperature (e.g., 70 °C) and pressurize with ethylene to the desired pressure (e.g., 1 atm).

  • Catalyst Activation and Injection: In a separate Schlenk flask or in a glovebox, dissolve the metallocene catalyst in toluene. Add the MAO solution and allow for a pre-activation period as determined by literature for the specific catalyst. Inject the activated catalyst solution into the reactor to initiate polymerization.

  • Polymerization: Maintain constant temperature and ethylene pressure for the desired reaction time (e.g., 30-60 minutes). Monitor ethylene uptake to gauge reaction progress.

  • Termination: Stop the ethylene flow and vent the reactor. Quench the polymerization by adding acidified methanol.

  • Polymer Isolation: Precipitate the polymer in a large excess of methanol. Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Characterization of Ethylene/1-Heptene Copolymers
  • Sample Preparation: Dissolve approximately 50-100 mg of the copolymer in 0.5-1.0 mL of a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d2 (B1582424) or 1,2,4-trichlorobenzene) in an NMR tube at an elevated temperature (e.g., 120 °C).

  • Data Acquisition: Acquire the 13C NMR spectrum at the elevated temperature using a high-field NMR spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the characteristic peaks corresponding to the polyethylene backbone and the side-chain carbons of the incorporated this compound units. Calculate the mole percent of this compound using established integration formulas.

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature above its melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to erase the thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

    • Heat the sample again at the same controlled rate to above its melting point.

  • Data Analysis: Determine the melting temperature (Tm) from the peak of the endotherm in the second heating scan. Calculate the percent crystallinity (%Xc) by dividing the heat of fusion (ΔHf) of the sample by the heat of fusion of 100% crystalline polyethylene (ΔH°f ≈ 293 J/g).

  • Sample Preparation: Dissolve a small amount of the polymer (e.g., 1-2 mg/mL) in a suitable high-temperature solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (e.g., 140-160 °C).

  • Instrumentation: Use a high-temperature GPC system equipped with a set of columns suitable for polyolefin analysis and a differential refractive index (DRI) detector.

  • Analysis: Inject the dissolved sample into the GPC system. The system separates the polymer chains based on their hydrodynamic volume.

  • Data Analysis: Calibrate the system using polystyrene or polyethylene standards of known molecular weights. Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) from the resulting chromatogram.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the context of ethylene/1-heptene copolymerization.

Ethylene_Heptene_Copolymerization_Workflow cluster_synthesis Copolymerization cluster_characterization Characterization cluster_properties Property Determination start Reactor Setup (Purge, Solvent, this compound) catalyst_prep Catalyst Activation (Metallocene + MAO) polymerization Polymerization (Ethylene Feed, Temp/Pressure Control) catalyst_prep->polymerization termination Termination (Quenching with Acidified Methanol) polymerization->termination isolation Polymer Isolation (Precipitation, Filtration, Drying) termination->isolation copolymer Ethylene/1-Heptene Copolymer isolation->copolymer nmr 13C NMR Analysis copolymer->nmr dsc DSC Analysis copolymer->dsc gpc GPC Analysis copolymer->gpc comonomer_content Comonomer Content (mol%) nmr->comonomer_content thermal_props Thermal Properties (Tm, %Xc) dsc->thermal_props mw_props Molecular Weight (Mw, Mn, PDI) gpc->mw_props Property_Relationship cluster_effects Impact on Copolymer Properties heptene_conc Increase this compound Concentration incorporation Increased this compound Incorporation heptene_conc->incorporation crystallinity Decreased Crystallinity incorporation->crystallinity density Decreased Density crystallinity->density melting_point Decreased Melting Point crystallinity->melting_point flexibility Increased Flexibility crystallinity->flexibility

References

Application Notes and Protocols for Metallocene-Catalyzed Polymerization of 1-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the homopolymerization of 1-heptene (B165124) using metallocene catalysts. The information is intended for researchers in polymer chemistry, materials science, and professionals in drug development exploring novel polymeric materials. The protocols and data presented are based on established principles of metallocene catalysis for higher α-olefins and serve as a comprehensive guide for laboratory synthesis and characterization of poly(this compound).

Introduction

Metallocene catalysts, particularly those based on Group 4 metals like zirconium and titanium, have revolutionized olefin polymerization. Their single-site nature allows for the synthesis of polymers with well-defined microstructures, narrow molecular weight distributions (MWD), and controlled stereochemistry.[1] The polymerization of higher α-olefins, such as this compound, using these catalysts yields poly(α-olefins) (PAOs) with potential applications as synthetic lubricants, viscosity modifiers, and novel biomaterials. This document outlines the fundamental mechanism, a general experimental workflow, a detailed polymerization protocol, and expected material properties based on analogous studies with 1-hexene (B165129) and 1-octene.

Polymerization Mechanism

The metallocene-catalyzed polymerization of this compound follows a coordination-insertion mechanism. The key steps are:

  • Catalyst Activation: The metallocene precatalyst, typically a zirconocene (B1252598) dichloride, is activated by a cocatalyst, most commonly methylaluminoxane (B55162) (MAO). MAO alkylates the metallocene and abstracts a ligand to generate a catalytically active cationic metallocene species with a vacant coordination site.[2]

  • Olefin Coordination: The this compound monomer coordinates to the vacant site of the cationic metallocene center.

  • Chain Propagation (Insertion): The coordinated this compound monomer is then inserted into the metal-alkyl bond, extending the polymer chain. This process repeats, leading to the growth of the poly(this compound) chain.

  • Chain Termination: The growing polymer chain can be terminated through several pathways, including β-hydride elimination, which results in a polymer with a terminal double bond, and chain transfer to the cocatalyst or a chain transfer agent like hydrogen.

PolymerizationMechanism Precatalyst Metallocene Precatalyst (e.g., Cp2ZrCl2) ActiveCatalyst Active Cationic Catalyst [Cp2Zr-R]+ Precatalyst->ActiveCatalyst Activation MAO Cocatalyst (MAO) MAO->ActiveCatalyst CoordinatedComplex Coordinated Complex ActiveCatalyst->CoordinatedComplex Coordination Monomer This compound Monomer Monomer->CoordinatedComplex GrowingChain Growing Polymer Chain CoordinatedComplex->GrowingChain Insertion GrowingChain->CoordinatedComplex Propagation Cycle Termination Chain Termination (e.g., β-Hydride Elimination) GrowingChain->Termination Termination->ActiveCatalyst Regeneration Polymer Poly(this compound) Termination->Polymer

Caption: Simplified mechanism of metallocene-catalyzed this compound polymerization.

Experimental Workflow

The general workflow for the metallocene-catalyzed polymerization of this compound involves several key stages, from reactor preparation to polymer analysis.

ExperimentalWorkflow Start Start ReactorPrep Reactor Preparation (Drying and Inerting) Start->ReactorPrep SolventMonomer Solvent and Monomer Addition ReactorPrep->SolventMonomer Cocatalyst Cocatalyst (MAO) Injection SolventMonomer->Cocatalyst Catalyst Catalyst Injection Cocatalyst->Catalyst Temperature Equilibration Polymerization Polymerization Reaction Catalyst->Polymerization Initiation Termination Reaction Quenching Polymerization->Termination Precipitation Polymer Precipitation and Washing Termination->Precipitation Drying Polymer Drying Precipitation->Drying Analysis Polymer Characterization (GPC, NMR, DSC) Drying->Analysis End End Analysis->End

References

Application of 1-Heptene in Fine Chemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptene (B165124), a linear alpha-olefin, serves as a versatile and valuable C7 building block in the synthesis of a wide array of fine chemicals. Its terminal double bond provides a reactive handle for numerous transformations, enabling the introduction of various functional groups and the construction of more complex molecular architectures. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, including hydroformylation, epoxidation, alkylation of aromatics, conversion to heptanoic acid, and polymerization. The information presented is intended to be a practical resource for researchers and professionals in organic synthesis, materials science, and drug development.

Hydroformylation: Synthesis of C8 Aldehydes

Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, converting alkenes into aldehydes by the addition of a formyl group and a hydrogen atom across the double bond.[1] The hydroformylation of this compound yields a mixture of n-octanal and 2-methyheptanal. The regioselectivity of this reaction, favoring the linear (n) or branched (iso) aldehyde, is a critical aspect and can be controlled by the choice of catalyst and reaction conditions.

The resulting C8 aldehydes are valuable intermediates. n-Octanal is a precursor to n-octanol, used in the production of plasticizers and detergents, and is also a component in perfumery. Branched aldehydes and their derivatives can also find use in fragrances and as specialty lubricants.

Catalytic Systems and Performance

Rhodium and ruthenium-based catalysts are commonly employed for the hydroformylation of this compound, often in conjunction with phosphine (B1218219) ligands to tune reactivity and selectivity.[2][3]

Catalyst SystemTemperature (°C)Pressure (bar)n/iso RatioConversion (%)Yield (%)Reference
[Rh(μ-SC6F5)(COD)]2 on phosphinated silica7030~0.8 - 1.1>90>90 (aldehydes)[3]
[Rh(μ-SC6F5)(CO)2]2 on phosphinated silica7030~1.0 - 1.2>95>95 (aldehydes)[3]
Ru3(CO)12120-Decreases with temp.HighHigh (aldehydes)[2]
Ru3(CO)12/Co2(CO)8/γ-Al2O3>100--HighHigh (aldehydes)[2]
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound

This protocol is a representative procedure based on the use of a phosphine-modified rhodium catalyst.

Materials:

  • This compound

  • Rhodium(I) acetylacetonate (B107027) dicarbonyl [Rh(acac)(CO)2]

  • Triphenylphosphine (PPh3)

  • Toluene (B28343) (anhydrous, degassed)

  • Syngas (CO/H2, 1:1 molar ratio)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature/pressure controls

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with Rh(acac)(CO)2 (0.01 mol%) and PPh3 (0.1 mol%).

  • Reaction Setup: Add anhydrous, degassed toluene (50 mL) and this compound (10 g, 102 mmol).

  • Reaction Execution: Seal the autoclave and purge several times with nitrogen, followed by syngas. Pressurize the reactor with syngas to 30 bar and heat to 100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the pressure drop and/or by taking samples (if the reactor is equipped for it) for GC analysis.

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the reactor to room temperature and carefully vent the excess gas.

  • Purification: The product mixture can be purified by fractional distillation under reduced pressure to separate the n-octanal and 2-methylheptanal (B49883) isomers from the solvent and any unreacted starting material.

Hydroformylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_purification Purification Catalyst_precursor Rh(acac)(CO)2 Autoclave Autoclave Catalyst_precursor->Autoclave Ligand PPh3 Ligand->Autoclave Distillation Fractional Distillation Autoclave->Distillation Reaction Mixture Reactants This compound, Toluene Reactants->Autoclave Syngas CO/H2 Syngas->Autoclave n_Octanal n-Octanal Distillation->n_Octanal iso_Octanal 2-Methylheptanal Distillation->iso_Octanal

Caption: Workflow for the hydroformylation of this compound.

Epoxidation: Synthesis of 1,2-Epoxyheptane (B1347036)

The epoxidation of this compound yields 1,2-epoxyheptane, a valuable intermediate for the synthesis of diols, amino alcohols, and other functionalized compounds. This transformation can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a classic and reliable reagent. Catalytic methods using hydrogen peroxide as a greener oxidant are also prevalent.

Experimental Protocol: Epoxidation of this compound with m-CPBA

This protocol describes a standard procedure for the epoxidation of this compound using m-CPBA.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound (5.0 g, 51 mmol) in DCM (100 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (13.0 g, ~58 mmol, 1.14 eq) in DCM (100 mL). Add the m-CPBA solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 1,2-epoxyheptane can be purified by fractional distillation under reduced pressure.

Epoxidation_Pathway This compound This compound 1,2-Epoxyheptane 1,2-Epoxyheptane This compound->1,2-Epoxyheptane Epoxidation m-CPBA m-CPBA m-CPBA->1,2-Epoxyheptane m-Chlorobenzoic Acid m-Chlorobenzoic Acid m-CPBA->m-Chlorobenzoic Acid Byproduct

Caption: Reaction pathway for the epoxidation of this compound.

Alkylation of Aromatics: Synthesis of Heptylarenes

The Friedel-Crafts alkylation of aromatic compounds such as benzene (B151609) and toluene with this compound is a key route to producing linear alkylbenzenes (LABs) and their derivatives. These compounds are precursors to surfactants used in detergents. Solid acid catalysts, particularly zeolites, are favored due to their high activity, selectivity, and ease of separation, offering a more environmentally friendly alternative to traditional Lewis acid catalysts.[4][5]

Catalytic Systems and Performance

Zeolites with different pore structures and acid site densities, such as Y-type and Beta zeolites, have been extensively studied for this transformation.

CatalystAromatic SubstrateTemperature (°C)Toluene:this compound RatioThis compound Conversion (%)Monoalkylated Product Selectivity (%)Reference
Zeolite YToluene908:1~96~25 (2-heptyltoluene)[4]
Beta ZeoliteBenzene180-HighHigh[5]
Experimental Protocol: Zeolite-Catalyzed Alkylation of Toluene with this compound

This protocol is a representative procedure for the liquid-phase alkylation of toluene with this compound over a zeolite catalyst.

Materials:

  • This compound

  • Toluene

  • Zeolite Y catalyst (activated)

  • Three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer

Procedure:

  • Catalyst Activation: Activate the Zeolite Y catalyst by heating at 400°C under a stream of dry air for 4 hours before use.

  • Reaction Setup: Charge the flask with toluene (e.g., 8 molar equivalents) and the activated Zeolite Y catalyst (e.g., 0.25 g).

  • Reaction Execution: Heat the mixture to 90°C with vigorous stirring. Add this compound (1 molar equivalent) dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of this compound and the distribution of products.

  • Work-up: After the desired reaction time (e.g., 3 hours), cool the reaction mixture to room temperature.

  • Purification: Separate the catalyst by filtration. The liquid product mixture can be purified by fractional distillation to isolate the heptyltoluene isomers.

Synthesis of Heptanoic Acid

Heptanoic acid is a valuable fine chemical used in the production of esters for fragrances and lubricants. A common synthetic route from this compound involves a two-step process: hydroboration-oxidation to form 1-heptanol (B7768884), followed by oxidation of the primary alcohol to the carboxylic acid. A direct oxidative cleavage of the double bond is also possible.

Experimental Protocol: Synthesis of Heptanoic Acid via Hydroboration-Oxidation and Subsequent Oxidation

Step 1: Hydroboration-Oxidation of this compound to 1-Heptanol

Materials:

  • This compound

  • Borane-tetrahydrofuran complex solution (BH3·THF)

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H2O2, 30% aqueous solution)

Procedure:

  • Hydroboration: In a flame-dried, nitrogen-flushed flask, dissolve this compound (10 g, 102 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath. Add BH3·THF solution (1 M in THF, 37.4 mL, 37.4 mmol) dropwise while maintaining the temperature below 5°C. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Oxidation: Cool the reaction mixture back to 0°C. Slowly and carefully add 3 M NaOH solution (15 mL), followed by the dropwise addition of 30% H2O2 (15 mL), ensuring the temperature does not exceed 30°C. Stir the mixture at room temperature for 1 hour.

  • Work-up: Separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-heptanol.

Step 2: Oxidation of 1-Heptanol to Heptanoic Acid

Materials:

  • 1-Heptanol (from Step 1)

  • Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) or other suitable oxidizing agent (e.g., PCC, PDC)

  • Acetone (B3395972)

Procedure:

  • Reaction Setup: Dissolve the crude 1-heptanol in acetone and cool the solution in an ice bath.

  • Oxidation: Add Jones reagent dropwise to the stirred solution until the orange color persists, indicating complete oxidation.

  • Work-up: Quench the reaction by adding isopropanol. Dilute the mixture with water and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude heptanoic acid can be purified by distillation.

Heptanoic_Acid_Synthesis Heptene This compound Hydroboration 1. BH3-THF 2. H2O2, NaOH Heptanol 1-Heptanol Heptene->Heptanol Hydroboration- Oxidation Hydroboration->Heptanol Oxidation Jones Reagent Heptanoic_Acid Heptanoic Acid Heptanol->Heptanoic_Acid Oxidation Oxidation->Heptanoic_Acid

Caption: Two-step synthesis of heptanoic acid from this compound.

Polymerization: Synthesis of Poly(this compound)

This compound can be polymerized using Ziegler-Natta catalysts to produce poly(this compound), a polyolefin with potential applications as a specialty polymer. The properties of the resulting polymer, such as its tacticity and molecular weight, are highly dependent on the specific catalyst system and polymerization conditions.

Experimental Protocol: Ziegler-Natta Polymerization of this compound

This protocol provides a general procedure for the polymerization of this compound using a classic Ziegler-Natta catalyst system.

Materials:

Procedure:

  • Catalyst Preparation:

    • Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), prepare the catalyst slurry by adding TiCl4 to anhydrous heptane in a reaction vessel.

    • Separately, prepare a solution of the co-catalyst, triethylaluminum, in anhydrous heptane.

  • Polymerization:

    • Charge a dry, nitrogen-purged reactor with anhydrous heptane and this compound.

    • Introduce the triethylaluminum solution, followed by the TiCl4 slurry, to initiate polymerization. The order and rate of addition are critical and should be carefully controlled.

    • Maintain the reaction at a constant temperature (e.g., 50-70°C) with efficient stirring.

  • Termination: After the desired polymerization time, terminate the reaction by adding methanol to destroy the active catalyst species.

  • Work-up and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the polymer and wash it repeatedly with a methanol/hydrochloric acid solution to remove catalyst residues, followed by washing with pure methanol until the washings are neutral.

    • Dry the poly(this compound) in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.

Conclusion

This compound is a highly adaptable starting material in fine chemical synthesis, offering access to a diverse range of products with applications spanning from fragrances and detergents to specialty polymers. The protocols and data presented herein provide a foundation for the practical application of this compound in a research and development setting. The ability to control the outcome of these reactions through careful selection of catalysts and reaction conditions underscores the importance of this simple olefin in the modern chemical industry.

References

Application Notes and Protocols for the Synthesis of Linear Low-Density Polyethylene (LLDPE) using 1-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear low-density polyethylene (B3416737) (LLDPE) is a versatile polymer produced by the copolymerization of ethylene (B1197577) with a short-chain alpha-olefin. The incorporation of the comonomer introduces short-chain branches into the linear polyethylene backbone, which disrupts the crystalline structure, resulting in lower density and enhanced flexibility and toughness compared to high-density polyethylene (HDPE). While 1-butene, 1-hexene (B165129), and 1-octene (B94956) are the most commonly used comonomers in industrial LLDPE production, the use of 1-heptene (B165124) presents an interesting alternative that can impart unique properties to the resulting polymer.[1][2] The properties of LLDPE are highly dependent on the type and concentration of the comonomer, the catalyst system employed, and the polymerization conditions.[1]

This document provides detailed application notes and protocols for the synthesis of LLDPE using this compound as a comonomer. It covers both slurry and gas-phase polymerization techniques using Ziegler-Natta and metallocene catalysts. Additionally, protocols for the characterization of the synthesized LLDPE are provided.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of LLDPE with different alpha-olefin comonomers, including comparative data for this compound.

Table 1: Comparison of Catalyst Activity and Comonomer Incorporation for Ethylene Copolymerization with Various α-Olefins using a Ziegler-Natta Catalyst.

ComonomerCatalyst Activity (kg PE / (mol Ti * h * bar))Comonomer Incorporation (mol%)Reference
1-Hexene926.745.99[3]
This compoundData not explicitly available, expected to be similar to 1-hexene and 1-octene0.35 - 6.4[1]
1-OcteneComparative studies show similar activity to other α-olefinsSimilar to this compound[1][2]
1-DeceneComparative studies show similar activity to other α-olefinsReported to have higher incorporation than 1-hexene and 1-octene[4][5]

Note: Catalyst activity and comonomer incorporation are highly dependent on the specific catalyst system and reaction conditions.

Table 2: Molecular Properties of LLDPE Synthesized with Different α-Olefin Comonomers.

ComonomerMolecular Weight (Mw) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)Melting Temperature (Tm) (°C)Crystallinity (%)Reference
1-Hexene140,000 - 180,0003.0 - 8.2Decreases with increasing comonomer contentDecreases with increasing comonomer content[3][6]
This compoundSimilar to 1-octene based LLDPE up to 3 mol% comonomerSimilar to 1-octene based LLDPE up to 3 mol% comonomerDecreases with increasing comonomer contentDecreases with increasing comonomer content[1][2]
1-Octene186,000 (example)Typically broad with ZN, narrow with metalloceneDecreases with increasing comonomer contentDecreases with increasing comonomer content[6]

Experimental Protocols

Protocol 1: Slurry-Phase Synthesis of LLDPE with this compound using a Ziegler-Natta Catalyst

This protocol describes a general procedure for the slurry-phase copolymerization of ethylene and this compound.

1. Materials:

  • Catalyst System:

    • Ziegler-Natta catalyst precursor (e.g., MgCl₂/TiCl₄-based)

    • Cocatalyst (e.g., Triethylaluminum - TEAL)

  • Monomers:

    • Ethylene (polymerization grade)

    • This compound (high purity, dried over molecular sieves)

  • Solvent:

  • Other:

    • High-purity nitrogen or argon

    • Methanol (B129727) (for quenching)

    • Hydrochloric acid (for de-ashing)

2. Equipment:

  • Jacketed stainless-steel autoclave reactor (e.g., 1-2 L) equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for monomers and catalyst.

  • Schlenk line or glovebox for inert atmosphere handling.

  • Solvent purification system.

3. Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the reactor.

    • Purge the reactor with high-purity nitrogen or argon for at least 1 hour at an elevated temperature (e.g., 90-100 °C) to remove any traces of oxygen and moisture.

  • Solvent and Comonomer Addition:

    • Cool the reactor to the desired reaction temperature (e.g., 70-85 °C).

    • Introduce the desired amount of anhydrous solvent (e.g., 500 mL of hexane) into the reactor.

    • Add the desired amount of this compound to the reactor. The amount will depend on the target comonomer incorporation.

  • Cocatalyst Addition:

    • Inject the cocatalyst (e.g., TEAL solution in hexane) into the reactor and stir for 10-15 minutes to scavenge any remaining impurities.

  • Catalyst Injection and Polymerization:

    • Suspend the Ziegler-Natta catalyst precursor in a small amount of anhydrous solvent in a Schlenk flask or in a glovebox.

    • Inject the catalyst suspension into the reactor to initiate the polymerization.

    • Immediately start feeding ethylene into the reactor to maintain a constant pressure (e.g., 5-10 bar).

    • Maintain the desired reaction temperature and stirring speed for the specified reaction time (e.g., 1-2 hours).

  • Quenching and Polymer Recovery:

    • Stop the ethylene feed and vent the reactor.

    • Quench the reaction by injecting a small amount of methanol.

    • Vent any remaining pressure and cool the reactor to room temperature.

    • Discharge the polymer slurry into a beaker containing an excess of methanol to precipitate the polymer.

    • Filter the polymer and wash it with methanol.

    • To remove catalyst residues (de-ashing), stir the polymer in a solution of hydrochloric acid in methanol, followed by washing with methanol until the washings are neutral.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Protocol 2: Gas-Phase Synthesis of LLDPE with this compound using a Metallocene Catalyst

This protocol outlines a general procedure for the gas-phase copolymerization of ethylene and this compound.

1. Materials:

  • Catalyst System:

    • Supported metallocene catalyst (e.g., zirconocene (B1252598) on silica)

    • Cocatalyst (e.g., Methylaluminoxane - MAO)

  • Monomers:

    • Ethylene (polymerization grade)

    • This compound (high purity)

  • Other:

    • High-purity nitrogen

    • Inert seedbed material (e.g., dried NaCl or polymer powder)

2. Equipment:

  • Fluidized-bed or stirred-bed gas-phase reactor equipped with temperature and pressure control, gas feed lines, and a catalyst injection system.

  • Gas chromatograph for monitoring the gas phase composition.

3. Procedure:

  • Reactor Preparation:

    • Charge the reactor with the inert seedbed material.

    • Pressurize and purge the reactor multiple times with high-purity nitrogen to remove oxygen and moisture.

    • Heat the reactor to the desired polymerization temperature (e.g., 70-90 °C).

  • Introduction of Monomers:

    • Introduce ethylene and this compound into the reactor to achieve the desired partial pressures. The comonomer to ethylene ratio in the gas phase will determine the comonomer incorporation.

  • Catalyst Injection and Polymerization:

    • Inject the supported metallocene catalyst and cocatalyst into the reactor.

    • Continuously feed ethylene and this compound to maintain a constant pressure and gas phase composition.

    • Monitor the reaction temperature and remove the heat of polymerization to maintain isothermal conditions.

    • Continue the polymerization for the desired duration.

  • Termination and Polymer Recovery:

    • Stop the monomer feed and vent the reactor.

    • Purge the reactor with nitrogen to remove any remaining monomers.

    • Cool the reactor and discharge the polymer powder.

    • Dry the polymer under a stream of nitrogen.

Protocol 3: Characterization of LLDPE

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Comonomer Content:

  • Dissolve approximately 20-30 mg of the LLDPE sample in 0.5 mL of 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂) or 1,2,4-trichlorobenzene (B33124) (TCB) in an NMR tube.

  • Heat the sample to 120-135 °C to ensure complete dissolution.

  • Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer equipped with a high-temperature probe.

  • Determine the comonomer content by integrating the characteristic peaks of the short-chain branches relative to the total carbon signals.

2. Gel Permeation Chromatography (GPC) for Molecular Weight and Molecular Weight Distribution:

  • Dissolve the LLDPE sample in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at a concentration of approximately 1 mg/mL.

  • Perform the GPC analysis at high temperature (e.g., 140-150 °C) using a GPC system equipped with a refractive index (RI) detector.

  • Calibrate the system using narrow molecular weight distribution polystyrene standards.

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the resulting chromatogram.

3. Differential Scanning Calorimetry (DSC) for Thermal Properties:

  • Accurately weigh 5-10 mg of the LLDPE sample into an aluminum DSC pan.

  • Heat the sample from room temperature to a temperature above its melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase the thermal history.

  • Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).

  • Reheat the sample to above its melting point at the same controlled rate.

  • Determine the melting temperature (Tm) from the peak of the endothermic melting transition in the second heating scan.

  • Calculate the percent crystallinity from the heat of fusion (ΔHf) of the sample and the theoretical heat of fusion for 100% crystalline polyethylene.

Visualizations

LLDPE_Synthesis_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_recovery Recovery & Characterization catalyst_prep Catalyst & Cocatalyst Preparation polymerization Ethylene + this compound Copolymerization catalyst_prep->polymerization reactor_prep Reactor Preparation (Drying & Purging) reactor_prep->polymerization slurry Slurry-Phase (Hexane/Heptane) slurry->polymerization gas Gas-Phase (Fluidized/Stirred Bed) gas->polymerization quenching Quenching (e.g., with Methanol) polymerization->quenching precipitation Polymer Precipitation & Washing quenching->precipitation drying Drying precipitation->drying characterization Characterization (NMR, GPC, DSC) drying->characterization

Caption: Experimental workflow for the synthesis and characterization of LLDPE.

LLDPE_Properties_Relationship cluster_inputs Inputs cluster_structure Polymer Structure cluster_properties LLDPE Properties comonomer This compound (Comonomer) scb Short-Chain Branching (Pentyl Branches) comonomer->scb catalyst Catalyst (Ziegler-Natta or Metallocene) mw Molecular Weight & MWD catalyst->mw conditions Polymerization Conditions (Temp, Pressure, Time) conditions->mw density Lower Density scb->density crystallinity Reduced Crystallinity scb->crystallinity mechanical Enhanced Flexibility & Toughness density->mechanical crystallinity->mechanical

Caption: Logical relationship between synthesis inputs and LLDPE properties.

References

Application Notes and Protocols: Cross-Metathesis of 1-Heptene with Functionalized Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cross-metathesis of 1-heptene (B165124) with a variety of functionalized olefins. This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium-based complexes, offers an efficient route to synthesize complex molecules with valuable functionalities, a crucial aspect in modern drug discovery and development.

Introduction to Cross-Metathesis

Olefin cross-metathesis (CM) is a catalytic reaction that allows for the exchange of alkylidene fragments between two different alkenes.[1] When a terminal olefin like this compound is reacted with a functionalized olefin in the presence of a suitable catalyst, a new set of olefinic products is formed, typically with the release of ethylene (B1197577) gas, which drives the reaction to completion.[1] The choice of catalyst, reaction conditions, and the nature of the functional group on the olefin partner are critical for achieving high yields and selectivity.

The most commonly employed catalysts for these transformations are the Grubbs' first and second-generation catalysts (G-I, G-II) and the Hoveyda-Grubbs' first and second-generation catalysts (HG-I, HG-II).[2] Second-generation catalysts, featuring an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and broader functional group tolerance compared to their first-generation counterparts.[3]

General Experimental Workflow

A typical experimental workflow for a cross-metathesis reaction involving this compound is depicted below. This procedure outlines the key steps from reaction setup to product purification.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reactants Prepare Reactants: This compound & Functionalized Olefin setup Assemble Dry Glassware under Inert Atmosphere prep_reactants->setup prep_solvent Degas Solvent add_reactants Add Solvent and Reactants to Reaction Flask prep_solvent->add_reactants prep_catalyst Weigh Catalyst in Glovebox add_catalyst Add Catalyst to Solution prep_catalyst->add_catalyst setup->add_reactants add_reactants->add_catalyst react Stir at Specified Temperature and Time add_catalyst->react quench Quench Reaction react->quench concentrate Concentrate in vacuo quench->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General workflow for a cross-metathesis reaction.

Cross-Metathesis with Acrylates

The cross-metathesis of this compound with acrylates provides a direct route to α,β-unsaturated esters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The reaction with electron-deficient olefins like acrylates can sometimes be challenging due to catalyst decomposition.[4] The use of second-generation Grubbs catalysts (G-II) is common, and additives such as copper(I) iodide (CuI) or phenols can significantly improve reaction efficiency.[5][6]

Table 1: Cross-Metathesis of Terminal Olefins with Acrylates

EntryTerminal OlefinAcrylate (B77674) PartnerCatalyst (mol%)ConditionsYield (%)E/Z RatioReference
11-Decene (B1663960)Methyl AcrylateG-II (variable) + p-cresolToluene, 80 °CIncreased yieldsN/A
2Undeca-1,10-dien-6-oneEthyl AcrylateHG-II (2.5 + 2.5)DCM, rt, 96 h90N/A[7]
31,2-epoxy-5-hexeneMethyl AcrylateG-II (2) + Benzoquinone (10)DCM, rt, 2 h69E-isomer only
4TBS-protected allylphenolt-Butyl AcrylateG-II (2) + CuI (3)Et2O, 35 °C, 24 h81E-isomer only[5]

Note: While specific examples with this compound are limited in readily available literature, the reactivity of other terminal olefins such as 1-decene and 1-octene (B94956) is expected to be very similar.

Protocol: Cross-Metathesis of this compound with Ethyl Acrylate

Materials:

  • This compound

  • Ethyl acrylate

  • Grubbs' Second-Generation Catalyst (G-II)

  • Copper(I) Iodide (CuI)

  • Anhydrous diethyl ether (Et2O)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure: [5]

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (0.50 mmol, 1.0 equiv), ethyl acrylate (1.50 mmol, 3.0 equiv), Grubbs' second-generation catalyst (8.5 mg, 0.010 mmol, 2 mol%), and copper(I) iodide (2.9 mg, 0.015 mmol, 3 mol%) under an argon atmosphere.

  • Add freshly distilled diethyl ether (5.0 mL) to the flask.

  • Heat the reaction mixture to 40 °C (oil bath temperature) and stir for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cross-metathesis product.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

Cross-Metathesis with Vinyl Ethers

Cross-metathesis with vinyl ethers can be challenging as they are generally less reactive partners. However, the use of more active catalysts like the Hoveyda-Grubbs second-generation catalyst can facilitate this transformation, providing access to enol ethers which are versatile synthetic intermediates.

Table 2: Cross-Metathesis of Terminal Olefins with Vinyl Ethers

EntryTerminal OlefinVinyl Ether PartnerCatalyst (mol%)ConditionsYield (%)E/Z RatioReference
1Variousn-Butyl Vinyl EtherMo MAP complex (0.6)22 °C, 10 min88>99:1 Z:E[8]
2VinylsilanesVarious Alkyl Vinyl EthersG-I60 °CQuantitativeMixture of E/Z[9]
Protocol: Cross-Metathesis of this compound with Butyl Vinyl Ether

Materials:

  • This compound

  • Butyl vinyl ether

  • Hoveyda-Grubbs' Second-Generation Catalyst (HG-II)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure: (General protocol based on related transformations)

  • In a glovebox, weigh the Hoveyda-Grubbs' second-generation catalyst (e.g., 5 mol%) into a vial.

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) and butyl vinyl ether (1.5-2.0 equiv) in anhydrous dichloromethane.

  • Add the catalyst to the solution under a positive pressure of argon.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.

Cross-Metathesis with Allyl Esters

Allyl esters are excellent partners in cross-metathesis reactions, providing access to longer-chain unsaturated esters. Both Grubbs' and Hoveyda-Grubbs' catalysts are effective for this transformation.

Table 3: Cross-Metathesis of Terminal Olefins with Allyl Esters

EntryTerminal OlefinAllyl Ester PartnerCatalyst (mol%)ConditionsYield (%)E/Z RatioReference
1Allylbenzene (B44316)Allyl Acetate (B1210297)G-I (variable)CH2Cl2, 40 °C80N/A[10]
21-OcteneAllyl AcetateZ-selective Ru catalyst (2)THF, 35 °C6289% Z[11]

Note: The reactivity of this compound is expected to be similar to that of 1-octene and allylbenzene in these reactions.

Protocol: Cross-Metathesis of this compound with Allyl Acetate

Materials:

  • This compound

  • Allyl acetate

  • Grubbs' First-Generation Catalyst (G-I) or a Z-selective Ru catalyst

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure: [10]

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv) and allyl acetate (1.5-2.0 equiv).

  • Add anhydrous dichloromethane to dissolve the reactants.

  • Under an argon atmosphere, add the Grubbs' first-generation catalyst (e.g., 5 mol%).

  • Stir the reaction mixture at 40 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a small amount of a phosphine (B1218219) scavenger (e.g., triphenylphosphine (B44618) oxide) and stirring for 1 hour.

  • Concentrate the mixture and purify by flash column chromatography.

Cross-Metathesis with Vinyl Boronates

The cross-metathesis of olefins with vinyl boronates is a powerful method for the synthesis of functionalized vinyl boronate esters. These products are highly valuable in organic synthesis, particularly as coupling partners in Suzuki-Miyaura cross-coupling reactions.

Table 4: Cross-Metathesis of Terminal Olefins with Vinyl Boronates

EntryTerminal OlefinVinyl Boronate PartnerCatalyst (mol%)ConditionsYield (%)E/Z RatioReference
1Various alkenes1-Propenyl pinacol (B44631) boronateRu-based catalystN/AGood yieldsN/A[12][13]
21-OcteneAllyl pinacol boraneZ-selective Ru catalyst (2)THF, 35 °C74>95% Z[11]

Note: Specific data for this compound was not found, but its reactivity is anticipated to be comparable to other terminal olefins.

Protocol: Cross-Metathesis of this compound with Pinacol Vinylboronate

Materials:

  • This compound

  • Pinacol vinylboronate

  • Hoveyda-Grubbs' Second-Generation Catalyst (HG-II)

  • Anhydrous toluene

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure: (General protocol based on related transformations)

  • In a glovebox, charge a vial with Hoveyda-Grubbs' second-generation catalyst (e.g., 2-5 mol%).

  • In a flame-dried Schlenk flask, dissolve this compound (1.0 equiv) and pinacol vinylboronate (1.2 equiv) in anhydrous toluene.

  • Add the catalyst to the reaction mixture under argon.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, quench the reaction by adding a few drops of benzaldehyde (B42025) and stirring for 1 hour.

  • Filter the mixture through a short pad of silica gel, washing with diethyl ether.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Cross-Metathesis with Allyl Halides

The cross-metathesis of olefins with allyl halides provides a direct route to functionalized allyl halides, which are important building blocks in organic synthesis. Hoveyda-Grubbs' second-generation catalyst is often the catalyst of choice for these reactions.[14][15]

Table 5: Cross-Metathesis of Terminal Olefins with Allyl Halides

EntryTerminal OlefinAllyl Halide PartnerCatalyst (mol%)ConditionsYield (%)E/Z RatioReference
1Various olefinsAllyl BromideHG-II (2)CH2Cl2, rt, 3-8 h46-6575:25 - 86:14[14]
2Various olefinsAllyl ChlorideHG-II (2)CH2Cl2, rt, 3-8 h39-6589:11 - 95:5[14]
3Model substrateMethallyl ChlorideHG-IITolueneModerate to goodModerate[15]

Note: The table shows data for various olefins; this compound is expected to react similarly.

Protocol: Cross-Metathesis of this compound with Allyl Bromide

Materials:

  • This compound

  • Allyl bromide

  • Hoveyda-Grubbs' Second-Generation Catalyst (HG-II)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure: [14]

  • In a two-necked flask, dissolve the Hoveyda-Grubbs' second-generation catalyst (0.02 mmol, 2 mol%) in dichloromethane (2 mL) and stir under a nitrogen atmosphere at room temperature for 10 minutes.

  • In a separate flask, prepare a mixture of this compound (1 mmol, 1.0 equiv) and allyl bromide (2 mmol, 2.0 equiv).

  • Add the mixture of olefins to the catalyst solution.

  • Stir the reaction mixture for 3-8 hours at room temperature, monitoring the consumption of the starting olefin by TLC or GC-MS.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to obtain the functionalized allyl bromide.

Conclusion

The cross-metathesis of this compound with a range of functionalized olefins is a versatile and powerful tool for the synthesis of complex molecules. The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivities. The protocols and data presented here serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of key molecular scaffolds. Further optimization of reaction parameters may be necessary for specific substrate combinations to achieve desired outcomes.

References

Application Notes and Protocols for the Hydroformylation of 1-Heptene for Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of an alkene. The resulting aldehydes are versatile intermediates, readily transformed into a variety of downstream products such as alcohols, carboxylic acids, and amines, which are essential building blocks in the pharmaceutical, agrochemical, and fine chemical industries.

This document provides detailed application notes and protocols for the hydroformylation of 1-heptene (B165124) to produce n-octanal and its branched isomer, 2-methylheptanal (B49883). The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, including quantitative data on catalyst performance, detailed experimental procedures, and visualizations of the reaction workflow and catalytic mechanism. The protocols described herein are adaptable for various research and development applications, from small-scale laboratory synthesis to process optimization studies.

Data Presentation: Performance of Catalytic Systems

The efficiency and selectivity of this compound hydroformylation are highly dependent on the catalyst system and reaction conditions. Below are tabulated summaries of quantitative data from studies utilizing rhodium-based catalysts, which are known for their high activity and selectivity under milder conditions compared to cobalt-based systems.[1]

Rhodium-Catalyzed Hydroformylation of this compound

The following table summarizes the effect of various reaction parameters on the conversion of this compound and the selectivity towards the linear aldehyde (n-octanal) using a phosphinated silica-anchored rhodium thiolate complex.[2]

CatalystTemperature (°C)Pressure (bar)PPh₃/Rh Molar RatioReaction Time (h)This compound Conversion (%)n-Octanal Selectivity (%)Reference
[Rh(μ-SC₆F₅)(COD)]₂ on phosphinated silica7030038544[2]
[Rh(μ-SC₆F₅)(COD)]₂ on phosphinated silica7030247052[2]
[Rh(μ-SC₆F₅)(CO)₂]₂ on phosphinated silica7030019555[2]
[Rh(μ-SC₆F₅)(CO)₂]₂ on phosphinated silica7030238065[2]
[Rh(μ-SC₆F₅)(CO)₂]₂ on phosphinated silica12038249860[2]

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale hydroformylation of this compound using a rhodium-based catalyst.

Materials and Equipment
  • Reactants and Reagents:

    • This compound (≥98% purity)

    • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂, [Rh(μ-SC₆F₅)(COD)]₂)

    • Phosphine (B1218219) ligand (e.g., Triphenylphosphine (PPh₃))

    • Anhydrous, deoxygenated solvent (e.g., Toluene)

    • Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1 molar ratio)

    • Inert gas (e.g., Argon or Nitrogen)

    • Internal standard for GC analysis (e.g., Dodecane)

  • Equipment:

    • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.

    • Schlenk line or glovebox for inert atmosphere manipulation.

    • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent) for product analysis.

    • Gas chromatography-mass spectrometry (GC-MS) for product identification.

    • Standard laboratory glassware.

Catalyst Preparation (Example: Rh/PPh₃ system)

All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

  • In a clean, dry Schlenk flask, dissolve the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂) and the phosphine ligand (e.g., PPh₃) in the desired molar ratio (e.g., 1:10 Rh:PPh₃) in anhydrous, deoxygenated toluene (B28343).

  • Stir the solution at room temperature for 30-60 minutes to ensure complete dissolution and complex formation. This solution is the catalyst stock solution.

Hydroformylation Reaction Procedure
  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure autoclave.

    • Purge the reactor with an inert gas (e.g., Argon) for at least 30 minutes to remove any air and moisture.

  • Charging the Reactor:

    • Under a positive pressure of inert gas, introduce the desired amount of anhydrous, deoxygenated toluene into the reactor via a cannula or syringe.

    • Add the this compound substrate to the solvent.

    • Add a known amount of an internal standard (e.g., dodecane) for GC analysis.

    • Introduce the prepared catalyst solution into the reactor.

  • Reaction Execution:

    • Seal the autoclave securely.

    • Pressurize the reactor with syngas (CO/H₂ = 1:1) to a low pressure (e.g., 5-10 bar) and then vent three times to ensure the atmosphere is saturated with the reactant gases.

    • Pressurize the reactor to the desired reaction pressure (e.g., 30 bar).

    • Begin stirring and heat the reactor to the desired reaction temperature (e.g., 70-120 °C).

    • Monitor the reaction progress by observing the pressure drop in the reactor (as the gases are consumed) and by taking periodic samples for GC analysis.

  • Reaction Quenching and Product Recovery:

    • After the desired reaction time or when gas consumption ceases, cool the reactor to room temperature.

    • Carefully vent the excess syngas in a well-ventilated fume hood.

    • Open the reactor and collect the liquid reaction mixture.

Product Analysis
  • Gas Chromatography (GC) Analysis:

    • Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., dichloromethane (B109758) or toluene).

    • Inject the diluted sample into the GC-FID.

    • Identify the products (n-octanal, 2-methylheptanal) and unreacted this compound by comparing their retention times with those of authentic standards.

    • Quantify the components by integrating the peak areas and using the internal standard method.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Confirm the identity of the products by GC-MS analysis, comparing the mass spectra with library data.

Product Purification

The crude reaction mixture can be purified to isolate the aldehyde products.

  • Solvent Removal: Remove the bulk of the solvent under reduced pressure using a rotary evaporator.

  • Distillation: The resulting residue can be purified by fractional distillation under reduced pressure to separate the n-octanal and 2-methylheptanal from the higher-boiling catalyst residues and byproducts. The boiling point of n-octanal is approximately 171 °C and that of 2-methylheptanal is around 163-165 °C at atmospheric pressure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the hydroformylation of this compound.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_analysis Analysis & Purification Rh_precursor Rhodium Precursor Catalyst_sol Catalyst Solution Rh_precursor->Catalyst_sol Ligand Phosphine Ligand Ligand->Catalyst_sol Solvent_prep Anhydrous Solvent Solvent_prep->Catalyst_sol Reactor Autoclave Reactor Catalyst_sol->Reactor Crude_product Crude Product Reactor->Crude_product Heptene This compound Heptene->Reactor Syngas Syngas (CO/H₂) Syngas->Reactor GC_analysis GC/GC-MS Analysis Crude_product->GC_analysis Purification Purification (Distillation) Crude_product->Purification Aldehydes Pure Aldehydes Purification->Aldehydes

Caption: General workflow for this compound hydroformylation.

Catalytic Cycle of Rhodium-Catalyzed Hydroformylation

The diagram below illustrates the generally accepted catalytic cycle for the hydroformylation of an alkene using a rhodium-phosphine catalyst.

catalytic_cycle A HRh(CO)(PPh₃)₂ B HRh(CO)(PPh₃)(alkene) A->B + this compound - PPh₃ C_linear n-Alkyl-Rh(CO)(PPh₃)₂ B->C_linear Migratory Insertion (anti-Markovnikov) C_branched iso-Alkyl-Rh(CO)(PPh₃)₂ B->C_branched Migratory Insertion (Markovnikov) D_linear n-Acyl-Rh(CO)(PPh₃)₂ C_linear->D_linear + CO D_branched iso-Acyl-Rh(CO)(PPh₃)₂ C_branched->D_branched + CO E_linear (n-Acyl)Rh(H)₂(CO)(PPh₃)₂ D_linear->E_linear Oxidative Addition (H₂) E_branched (iso-Acyl)Rh(H)₂(CO)(PPh₃)₂ D_branched->E_branched Oxidative Addition (H₂) E_linear->A Reductive Elimination (+ n-Octanal) E_branched->A Reductive Elimination (+ 2-Methylheptanal)

Caption: Catalytic cycle for rhodium-catalyzed hydroformylation.

References

Application Notes and Protocols for the Epoxidation of 1-Heptene and Subsequent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the epoxidation of 1-heptene (B165124) to form 1,2-epoxyheptane (B1347036) and its subsequent transformations into valuable chemical intermediates. The protocols detailed herein are foundational for the synthesis of diverse molecular scaffolds relevant to pharmaceutical and materials science research.

Introduction

Epoxides are highly versatile synthetic intermediates due to the inherent ring strain of the three-membered ether ring, which makes them susceptible to ring-opening by a variety of nucleophiles. The epoxidation of simple alkenes, such as this compound, provides a straightforward entry into this class of compounds. The resulting epoxide, 1,2-epoxyheptane, can be further functionalized to introduce diol, amino alcohol, and other functionalities, which are common motifs in drug candidates and complex molecules. This document outlines a standard protocol for the epoxidation of this compound and details subsequent acid-catalyzed, base-catalyzed, and organometallic-mediated ring-opening reactions.

Epoxidation of this compound

The epoxidation of this compound is readily achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent. This reaction, known as the Prilezhaev reaction, is a concerted process that proceeds with syn-addition of the oxygen atom to the double bond.[1][2]

Experimental Protocol: Epoxidation with m-CPBA

Objective: To synthesize 1,2-epoxyheptane from this compound using m-CPBA.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove meta-chlorobenzoic acid, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,2-epoxyheptane.

Data Presentation: Epoxidation of this compound
ReactantReagentSolventTime (h)Temperature (°C)Yield (%)Reference
This compoundm-CPBACH₂Cl₂2-40 to RT~85Adapted from[3][4]

Subsequent Reactions of 1,2-Epoxyheptane

1,2-Epoxyheptane serves as a versatile precursor for a variety of 1,2-disubstituted heptane (B126788) derivatives. The regioselectivity of the ring-opening reaction is a key consideration and is dependent on the reaction conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the epoxide is first protonated, followed by nucleophilic attack of water. For terminal epoxides like 1,2-epoxyheptane, the nucleophile attacks the more substituted carbon to a significant extent, although the reaction can proceed at both carbons.[5][6][7] The result is the formation of a vicinal diol.

Objective: To synthesize 1,2-heptanediol (B1582944) from 1,2-epoxyheptane.

Materials:

  • 1,2-Epoxyheptane

  • Acetone (B3395972) (or Tetrahydrofuran)

  • 0.1 M Sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1,2-epoxyheptane (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 0.1 M sulfuric acid.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 1,2-heptanediol can be purified by column chromatography on silica (B1680970) gel.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of an epoxide occurs via an S(_N)2 mechanism.[8] For an unsymmetrical epoxide like 1,2-epoxyheptane, the nucleophile preferentially attacks the less sterically hindered carbon atom (C1).[5][6]

Objective: To synthesize 1-methoxy-2-heptanol from 1,2-epoxyheptane.

Materials:

  • 1,2-Epoxyheptane

  • Methanol

  • Sodium methoxide (B1231860) (catalytic amount)

  • Ammonium (B1175870) chloride solution (saturated, aqueous)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,2-epoxyheptane (1.0 eq) in methanol.

  • Add a catalytic amount of sodium methoxide.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-methoxy-2-heptanol by vacuum distillation.

Reaction with a Grignard Reagent

Grignard reagents are potent carbon nucleophiles that react with epoxides to form new carbon-carbon bonds.[9] The reaction proceeds via an S(_N)2 mechanism, with the nucleophile attacking the less substituted carbon of the epoxide.[8]

Objective: To synthesize 1-phenyl-2-heptanol from 1,2-epoxyheptane.

Materials:

  • 1,2-Epoxyheptane

  • Phenylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of 1,2-epoxyheptane (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Add the phenylmagnesium bromide solution (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Add 1 M HCl to dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The crude 1-phenyl-2-heptanol can be purified by column chromatography on silica gel.

Data Presentation: Subsequent Reactions of 1,2-Epoxyheptane
Starting MaterialReagent/ConditionsProductYield (%)Reference
1,2-EpoxyheptaneH₂SO₄ (cat.), H₂O/Acetone1,2-Heptanediol>90Adapted from[5][10]
1,2-EpoxyheptaneNaOMe (cat.), MeOH, reflux1-Methoxy-2-heptanol~80-90Adapted from[5][6]
1,2-EpoxyheptanePhMgBr, Et₂O1-Phenyl-2-heptanol~70-80Adapted from[11][12][13]

Visualizations

Epoxidation_Workflow This compound This compound Reaction_Mixture Reaction (0°C to RT) This compound->Reaction_Mixture m-CPBA m-CPBA m-CPBA->Reaction_Mixture DCM DCM DCM->Reaction_Mixture Workup Aqueous Workup (Na₂SO₃, NaHCO₃) Reaction_Mixture->Workup Purification Distillation Workup->Purification 1,2-Epoxyheptane 1,2-Epoxyheptane Purification->1,2-Epoxyheptane

Caption: Epoxidation of this compound Workflow.

Subsequent_Reactions cluster_start Starting Material cluster_reactions Reaction Conditions cluster_products Products Epoxide 1,2-Epoxyheptane Acid H₃O⁺ (Acid-Catalyzed Hydrolysis) Epoxide->Acid Base NaOMe / MeOH (Base-Catalyzed Methanolysis) Epoxide->Base Grignard 1. PhMgBr 2. H₃O⁺ workup (Grignard Reaction) Epoxide->Grignard Diol 1,2-Heptanediol Acid->Diol Ether_Alcohol 1-Methoxy-2-heptanol Base->Ether_Alcohol Phenyl_Alcohol 1-Phenyl-2-heptanol Grignard->Phenyl_Alcohol

Caption: Subsequent Reactions of 1,2-Epoxyheptane.

Regioselectivity cluster_epoxide cluster_acid Acid-Catalyzed (SN1-like) cluster_base Base-Catalyzed (SN2) Epoxide 1,2-Epoxyheptane Acid_Attack Nucleophile attacks a more substituted carbon Epoxide->Acid_Attack H⁺ Base_Attack Nucleophile attacks a less substituted carbon Epoxide->Base_Attack Nu⁻

Caption: Regioselectivity of Epoxide Ring-Opening.

References

Application Notes and Protocols: Synthesis of C8 Plasticizers from 1-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of C8 plasticizers using 1-heptene (B165124) as a primary feedstock. The synthesis pathway involves a three-step process: (1) hydroformylation of this compound to produce a mixture of C8 aldehydes (n-octanal and 2-ethylhexanal), (2) hydrogenation of the aldehyde mixture to their corresponding C8 alcohols (n-octanol and 2-ethylhexanol), and (3) esterification of the C8 alcohols with an acid anhydride (B1165640) to yield the final plasticizer product. This document outlines the procedures for each step, including catalyst selection, reaction conditions, and product analysis. Performance characteristics of the resulting plasticizers are also discussed.

Introduction

Plasticizers are additives that increase the flexibility and durability of polymers, with polyvinyl chloride (PVC) being the most common application.[1] Di(2-ethylhexyl) phthalate (B1215562) (DEHP) has historically been the dominant plasticizer, synthesized from 2-ethylhexanol and phthalic anhydride. The industrial production of 2-ethylhexanol typically starts from propylene (B89431) via a multi-step process involving hydroformylation, aldol (B89426) condensation, and hydrogenation.[2][3][4] An alternative route to C8 alcohols, and subsequently C8 plasticizers, is through the hydroformylation of this compound. This pathway yields a mixture of linear and branched C8 aldehydes, which are then converted to the corresponding alcohols. These alcohols can be used to synthesize a range of plasticizers, including alternatives to traditional phthalates.

Synthesis Pathway Overview

The overall synthesis of C8 plasticizers from this compound can be visualized as a three-stage process. Each stage is critical for the final product's yield and purity.

G cluster_0 Stage 1: Hydroformylation cluster_1 Stage 2: Hydrogenation cluster_2 Stage 3: Esterification This compound This compound Hydroformylation Hydroformylation This compound->Hydroformylation Syngas (CO + H2) Syngas (CO + H2) Syngas (CO + H2)->Hydroformylation C8 Aldehyde Mixture n-Octanal & 2-Ethylhexanal (B89479) Hydroformylation->C8 Aldehyde Mixture Hydrogenation Hydrogenation C8 Aldehyde Mixture->Hydrogenation Hydrogen (H2) Hydrogen (H2) Hydrogen (H2)->Hydrogenation C8 Alcohol Mixture n-Octanol & 2-Ethylhexanol Hydrogenation->C8 Alcohol Mixture Esterification Esterification C8 Alcohol Mixture->Esterification Acid Anhydride e.g., Phthalic Anhydride Acid Anhydride->Esterification C8 Plasticizer e.g., Di(2-ethylhexyl) phthalate & Di(n-octyl) phthalate Esterification->C8 Plasticizer

Figure 1: Overall synthesis workflow from this compound to C8 plasticizers.

Experimental Protocols

Stage 1: Hydroformylation of this compound

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene.[5] This reaction converts this compound into a mixture of n-octanal and 2-ethylhexanal. The ratio of linear to branched aldehydes is a critical parameter influenced by the choice of catalyst and reaction conditions. Rhodium-based catalysts generally offer higher selectivity to the linear aldehyde at milder conditions, while cobalt-based catalysts are more cost-effective but require higher temperatures and pressures.[6]

Protocol 1.1: Rhodium-Catalyzed Hydroformylation of this compound

This protocol is based on studies of rhodium-catalyzed hydroformylation of higher olefins.[7][8]

Materials:

  • This compound

  • Rhodium catalyst precursor (e.g., [Rh(acac)(CO)2])

  • Phosphine (B1218219) ligand (e.g., Triphenylphosphine - PPh3)

  • Toluene (B28343) (solvent)

  • Syngas (1:1 molar ratio of CO:H2)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:

  • Charge the autoclave with the rhodium catalyst precursor and the phosphine ligand in a toluene solution. The PPh3/Rh molar ratio can be varied to influence selectivity.

  • Add this compound to the reactor.

  • Seal the reactor and purge several times with nitrogen, followed by syngas.

  • Pressurize the reactor with the 1:1 CO:H2 syngas mixture to the desired pressure.

  • Heat the reactor to the desired temperature while stirring.

  • Maintain the reaction at constant temperature and pressure for the specified duration. Monitor the reaction progress by gas uptake.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess syngas.

  • Collect the liquid product and analyze by gas chromatography (GC) to determine the conversion of this compound and the selectivity to n-octanal and 2-ethylhexanal.

Table 1: Rhodium-Catalyzed Hydroformylation of this compound - Reaction Parameters and Expected Outcomes

ParameterValueReference
Catalyst[Rh(μ-SC6F5)(CO)2]2 on phosphinated silica[7]
Temperature343-393 K[7]
Pressure30-38 bar[7]
PPh3/Rh ratio0-2[7]
SolventToluene[7]
Syngas Ratio (CO:H2)1:1[7]
Expected Outcomes
This compound ConversionHigh[7]
Selectivity to n-OctanalHigh, increases with PPh3/Rh ratio[7]

Protocol 1.2: Cobalt-Catalyzed Hydroformylation of 1-Hexene (B165129) (as a model for this compound)

This protocol is adapted from studies on cobalt-catalyzed hydroformylation of 1-hexene.[9]

Materials:

  • 1-Hexene (as a model for this compound)

  • Dicobalt octacarbonyl (Co2(CO)8)

  • Pyridine (ligand)

  • Ionic Liquid (e.g., [BMIM][NTf2]) or a suitable hydrocarbon solvent

  • Syngas (1:1 molar ratio of CO:H2)

  • High-pressure autoclave reactor

Procedure:

  • In an inert atmosphere, charge the autoclave with Co2(CO)8, pyridine, and the solvent.

  • Add 1-hexene to the reactor.

  • Seal the reactor and purge with nitrogen, then with syngas.

  • Pressurize with syngas to the target pressure.

  • Heat the reactor to the desired temperature with vigorous stirring.

  • Maintain the reaction for the specified time.

  • After cooling and depressurizing, collect the organic phase for GC analysis.

Table 2: Cobalt-Catalyzed Hydroformylation of 1-Hexene - Reaction Parameters and Reported Results

ParameterValueReference
CatalystCo2(CO)8 with Pyridine ligand[9]
Temperature130 °C[9]
Pressure100 bar[9]
Solvent[BMIM][NTf2][9]
Syngas Ratio (CO:H2)1:1[9]
Reported Results
Aldehyde Selectivityup to 87%[9]
Linear to Branched Ratio~1.8[9]
Stage 2: Hydrogenation of C8 Aldehydes to C8 Alcohols

The mixture of n-octanal and 2-ethylhexanal is then reduced to n-octanol and 2-ethylhexanol. This is typically achieved through catalytic hydrogenation.

Protocol 2.1: Hydrogenation of C8 Aldehyde Mixture

This protocol is based on the established industrial processes for the hydrogenation of aldehydes like 2-ethyl-2-hexenal (B1232207).[10][11]

Materials:

  • C8 aldehyde mixture (from Stage 1)

  • Hydrogen gas (H2)

  • Nickel-based catalyst (e.g., Raney Nickel or supported Ni catalyst)

  • High-pressure hydrogenation reactor

Procedure:

  • Load the C8 aldehyde mixture and the nickel catalyst into the hydrogenation reactor.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reactor to the target temperature while stirring.

  • Monitor the reaction by observing the drop in hydrogen pressure.

  • Once the reaction is complete (no further hydrogen uptake), cool the reactor and vent the excess hydrogen.

  • Filter the catalyst from the product mixture.

  • Analyze the product by GC to confirm the conversion of aldehydes to alcohols.

Table 3: Hydrogenation of 2-ethyl-2-hexenal - Typical Reaction Conditions

ParameterValueReference
CatalystNi/Ce-Al2O3 or Ni/γ-Al2O3[11][12]
Temperature100-170 °C[11][12]
Pressure30-40 bar[11][12]
Expected Outcomes
Aldehyde Conversion>98%[11]
Selectivity to AlcoholHigh[11]
Stage 3: Esterification of C8 Alcohols to Plasticizers

The final step is the esterification of the C8 alcohol mixture with a suitable acid anhydride. Phthalic anhydride is traditionally used, but non-phthalate alternatives like adipic acid or trimellitic anhydride can also be employed.

Protocol 3.1: Synthesis of Di(2-ethylhexyl) Phthalate (DEHP) and Di(n-octyl) Phthalate (DOP)

This is a general procedure for the synthesis of phthalate esters.[13]

Materials:

  • C8 alcohol mixture (from Stage 2)

  • Phthalic anhydride

  • Esterification catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Reaction vessel equipped with a thermometer, stirrer, and a Dean-Stark trap for water removal.

Procedure:

  • Charge the reaction vessel with phthalic anhydride and the C8 alcohol mixture. A molar ratio of alcohol to phthalic anhydride of slightly over 2:1 is typically used.

  • Add the catalyst.

  • Heat the mixture with stirring. Water will begin to form and can be removed azeotropically.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Cool the reaction mixture.

  • Neutralize the remaining acid catalyst with a base solution (e.g., sodium carbonate).

  • Wash the organic layer with water to remove any salts and unreacted reagents.

  • Purify the final plasticizer product by distillation under reduced pressure.

Table 4: Esterification of Alcohols with Phthalic Anhydride - Typical Conditions

ParameterValueReference
ReactantsPhthalic anhydride, 2-ethylhexanol[13]
CatalystSulfuric acid[13]
Temperature120-130 °C[13]
Reaction TimeSeveral hours, monitored by water removal[13]
Expected Outcomes
ConversionHigh[13]

Performance of this compound Derived Plasticizers

The performance of a plasticizer is evaluated based on several key properties, including its efficiency, volatility, migration resistance, and thermal stability when incorporated into a polymer matrix like PVC.

  • Di(2-ethylhexyl) phthalate (DEHP) , derived from the branched 2-ethylhexanol, has been the industry standard due to its excellent balance of properties and low cost.[14]

  • Di(n-octyl) phthalate (DOP) , derived from the linear n-octanol, will also be present in the plasticizer mixture. Linear phthalates generally offer better low-temperature flexibility but may have slightly higher volatility compared to their branched counterparts.

  • Diisononyl phthalate (DINP) , a close relative of DEHP with a branched C9 alcohol, is often used as a benchmark for comparison. DINP exhibits lower volatility and migration than DEHP.[14][15]

Table 5: Performance Comparison of Phthalate Plasticizers

PropertyDEHP (from 2-ethylhexanol)DINP (benchmark)General Trend for Linear PhthalatesReference
Plasticizing EfficiencyGoodGoodGood[15]
VolatilityHigherLowerGenerally higher than branched isomers[14][15]
MigrationHigherLowerCan be higher than larger branched isomers[14][15]
Low-Temperature FlexibilityGoodGoodExcellent[16]
Thermal StabilityGoodGoodGood[15]

Logical Relationships and Workflows

The following diagram illustrates the decision-making process and workflow for the synthesis and evaluation of plasticizers from this compound.

G cluster_synthesis Synthesis Workflow cluster_evaluation Evaluation Workflow start Start: This compound hydroformylation Hydroformylation (Stage 1) start->hydroformylation hydrogenation Hydrogenation (Stage 2) hydroformylation->hydrogenation esterification Esterification (Stage 3) hydrogenation->esterification purification Purification esterification->purification end_synthesis Final Plasticizer Product purification->end_synthesis formulation Formulate PVC Blend end_synthesis->formulation Input for Evaluation testing Performance Testing (Mechanical, Thermal, Migration) formulation->testing analysis Data Analysis and Comparison testing->analysis conclusion Conclusion on Plasticizer Performance analysis->conclusion

Figure 2: Synthesis and evaluation workflow for this compound derived plasticizers.

Conclusion

The synthesis of C8 plasticizers from this compound is a viable alternative to traditional propylene-based routes. The key hydroformylation step allows for the production of both linear and branched C8 aldehydes, which can then be converted into a mixture of n-octanol and 2-ethylhexanol. The resulting plasticizers exhibit a performance profile that is dependent on the linear-to-branched alcohol ratio. This document provides the foundational protocols for researchers to explore this synthesis pathway and evaluate the properties of the resulting plasticizers for various applications. Careful optimization of the hydroformylation stage is crucial for controlling the final properties of the plasticizer mixture.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Heptene from C7 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1-heptene (B165124). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with separating this compound from its C7 isomers. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from its C7 isomers?

A1: The main challenge in separating this compound from other C7 isomers, such as 2-heptene, 3-heptene, and various branched heptenes, lies in their very close boiling points. This makes conventional fractional distillation difficult and often inefficient, requiring columns with a high number of theoretical plates and high reflux ratios. Additionally, the similar polarities of these isomers can make chromatographic separations challenging.

Q2: What are the most common C7 isomeric impurities found in a this compound sample?

A2: Commercial this compound is often produced by the oligomerization of ethylene (B1197577), which can lead to a mixture of isomers. Common impurities include:

  • Positional Isomers: cis- and trans-2-Heptene, cis- and trans-3-Heptene.

  • Branched Isomers: Various methylhexenes and dimethylpentenes.

The exact composition of impurities will depend on the synthesis method.

Q3: Which purification techniques are most effective for separating this compound from its isomers?

A3: Several techniques can be employed, with the choice depending on the required purity, scale of the separation, and the specific isomers present:

  • High-Efficiency Fractional Distillation: Suitable for separating isomers with a sufficient boiling point difference.

  • Extractive Distillation: Involves adding a solvent that alters the relative volatility of the components, making separation easier.

  • Adsorptive Separation: Utilizes solid adsorbents that selectively retain certain isomers.

  • Preparative Gas Chromatography (Prep-GC): A high-resolution technique suitable for obtaining high-purity standards on a smaller scale.

Q4: How can I analyze the purity of my this compound sample and identify the isomeric impurities?

A4: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method. A high-resolution capillary column is essential for separating the closely related isomers. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify the different isomers present in a mixture.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of this compound from its isomers.

Possible CauseTroubleshooting Steps
Insufficient Column Efficiency The fractionating column does not have enough theoretical plates for the separation. Increase the length of the column or use a more efficient packing material (e.g., structured packing).
Distillation Rate Too Fast A high distillation rate does not allow for proper vapor-liquid equilibrium. Reduce the heating rate to achieve a slow and steady collection of distillate (e.g., 1-2 drops per second).
Fluctuating Temperature at Distillation Head This can be caused by uneven heating or "bumping." Ensure smooth boiling by using a magnetic stirrer or boiling chips and a well-controlled heating mantle. Insulate the column to minimize heat loss.
Column Flooding Excessive vapor flow can cause liquid to accumulate in the column, hindering separation. Reduce the heating rate to allow the liquid to drain back into the distillation flask.

Boiling Points of Common C7 Olefin Isomers

CompoundBoiling Point (°C)
This compound93.6
trans-2-Heptene98.4
cis-2-Heptene98.9
trans-3-Heptene95.8
cis-3-Heptene96.1
2-Methyl-1-hexene91.1
3-Methyl-1-hexene86.8

Note: Data is compiled from various sources and may vary slightly.

Extractive Distillation

Issue: Low separation efficiency between this compound and internal olefin isomers.

Possible CauseTroubleshooting Steps
Inappropriate Solvent The solvent does not sufficiently alter the relative volatility of the isomers. For separating alpha-olefins (like this compound) from internal olefins, solvents that can form π-complexes with the double bond are often effective. Consider solvents like N-methyl-2-pyrrolidone (NMP) or sulfolane. The addition of silver salts (e.g., silver nitrate) to polar solvents like ethylene glycol can significantly enhance selectivity for alpha-olefins.[1]
Incorrect Solvent-to-Feed Ratio The amount of solvent is crucial for achieving the desired change in volatility. Optimize the solvent-to-feed ratio. A higher ratio generally improves separation but also increases energy costs for solvent recovery.
Sub-optimal Operating Conditions Temperature and pressure can affect solvent selectivity and overall process efficiency. Perform simulations or small-scale experiments to determine the optimal conditions for your specific mixture and solvent.

Relative Volatility Data for Heptane/1-Heptene with Different Solvents

SolventRelative Volatility (n-heptane/1-heptene)
None~1.1
N-Methyl-2-pyrrolidone (NMP)>1.2
Cyrene™1.20

Note: Data suggests these solvents increase the volatility of the paraffin (B1166041) relative to the olefin. While specific data for this compound vs. its isomers is limited, similar principles of enhancing selectivity apply.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

Objective: To enrich a mixture of C7 isomers in this compound.

Materials:

  • Mixture of C7 isomers

  • Round-bottom flask

  • High-efficiency fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Boiling chips or a magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the C7 isomer mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic operation.

  • Begin heating the flask gently.

  • As the mixture boils, observe the vapor rising through the column. Adjust the heating to maintain a slow and steady distillation rate of approximately 1-2 drops per second.

  • Monitor the temperature at the distillation head. Collect the initial fraction, which will be enriched in the lower-boiling point isomers.

  • As the temperature approaches the boiling point of this compound (93.6 °C), change the receiving flask to collect the this compound-rich fraction.

  • Continue distillation while the temperature remains stable. A significant temperature drop or rise indicates that the desired fraction has been collected or a different isomer is starting to distill.

  • Stop the distillation before the flask boils to dryness.

  • Analyze the purity of the collected fractions using GC-MS.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the isomeric purity of a this compound sample.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • High-resolution capillary column (e.g., DB-5ms, HP-5ms, or a more polar column for better separation of some isomers)

GC-MS Conditions (Example):

  • Column: (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp to 150 °C at 5 °C/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-200

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane (B92381) or pentane).

  • Inject a small volume (e.g., 1 µL) into the GC-MS.

  • Acquire the data and analyze the resulting chromatogram.

  • Identify the peaks corresponding to this compound and its isomers based on their retention times and mass spectra.

  • Quantify the relative peak areas to determine the isomeric purity.

Diagrams

Experimental_Workflow cluster_Purification Purification of this compound cluster_Analysis Purity Analysis Crude Crude C7 Isomer Mixture Distillation Fractional or Extractive Distillation Crude->Distillation Adsorption Adsorptive Separation Crude->Adsorption PrepGC Preparative GC Crude->PrepGC Purified Purified this compound Distillation->Purified Adsorption->Purified PrepGC->Purified Sample Purified Fraction Purified->Sample GCMS GC-MS Analysis Sample->GCMS Purity Purity Assessment GCMS->Purity

Caption: General workflow for the purification and analysis of this compound from C7 isomers.

Troubleshooting_Logic cluster_Distillation Fractional Distillation cluster_Extractive Extractive Distillation Start Poor Separation of Isomers CheckMethod Which method is used? Start->CheckMethod Dist_Check1 Check Column Efficiency CheckMethod->Dist_Check1 Fractional Dist_Check2 Check Distillation Rate CheckMethod->Dist_Check2 Fractional Dist_Check3 Check Temperature Stability CheckMethod->Dist_Check3 Fractional Ext_Check1 Evaluate Solvent Selectivity CheckMethod->Ext_Check1 Extractive Ext_Check2 Optimize Solvent Ratio CheckMethod->Ext_Check2 Extractive Dist_Sol1 Increase Column Length/ Use Better Packing Dist_Check1->Dist_Sol1 Dist_Sol2 Reduce Heating Rate Dist_Check2->Dist_Sol2 Dist_Sol3 Ensure Smooth Boiling/ Insulate Column Dist_Check3->Dist_Sol3 Ext_Sol1 Use π-Complexing Solvent (e.g., NMP, Ag+ solution) Ext_Check1->Ext_Sol1 Ext_Sol2 Adjust Solvent-to-Feed Ratio Ext_Check2->Ext_Sol2

Caption: Troubleshooting logic for poor separation of this compound isomers.

References

Technical Support Center: Catalyst Deactivation in 1-Heptene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The polymerization of 1-heptene (B165124) is a specialized field with limited publicly available data. This technical support center provides guidance based on established principles of alpha-olefin polymerization, primarily drawing analogies from studies on 1-hexene (B165129) and other common monomers. The information herein should be adapted to your specific experimental setup and catalyst system.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound polymerization, focusing on issues related to catalyst deactivation.

Issue 1: Low or No Polymer Yield

Potential Cause Troubleshooting Steps
Catalyst Poisoning 1. Monomer and Solvent Purity Check: Ensure rigorous purification of this compound and the reaction solvent to remove impurities like water, oxygen, and other polar compounds.[1] 2. Inert Atmosphere: Conduct all manipulations under a strictly inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk techniques to prevent exposure to air and moisture. 3. Leak Check: Inspect the reactor and all connections for potential leaks that could introduce contaminants.
Incorrect Catalyst Preparation/Activation 1. Verify Stoichiometry: Double-check the molar ratios of the catalyst, cocatalyst (e.g., MAO, trialkylaluminum), and any internal/external donors.[1] 2. Optimize Activation: Review and optimize the catalyst activation procedure, including time, temperature, and mixing, to ensure the formation of active catalytic species.
Suboptimal Reaction Temperature 1. Temperature Screening: Perform small-scale polymerizations at various temperatures to determine the optimal range for catalyst activity and stability. Higher temperatures can accelerate catalyst deactivation.[1]
Inefficient Initiation 1. Improve Mixing: Ensure vigorous and consistent stirring to avoid localized areas of low monomer concentration.[1] 2. Adjust Cocatalyst: The type and concentration of the cocatalyst can significantly impact the initiation rate.

Issue 2: Decrease in Polymerization Rate Over Time

Potential Cause Troubleshooting Steps
Catalyst Decay 1. Kinetic Analysis: Monitor the monomer consumption over time to characterize the deactivation profile of the catalyst. 2. Lower Temperature: If thermal decay is suspected, conduct the polymerization at a lower temperature to enhance catalyst stability.[1]
Formation of Inactive Catalyst Species 1. For Metallocene Catalysts: Be aware of potential deactivation pathways such as the formation of inactive π-allyl or dimethylalane complexes, which have been observed in 1-hexene polymerization.[2] 2. Analytical Characterization: If possible, use techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) to identify deactivated catalyst species in the reaction mixture.
Monomer-Induced Deactivation 1. Monomer Purity: Ensure the this compound monomer is free from isomers or other reactive impurities that could lead to the formation of dormant or inactive catalyst sites.

Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Potential Cause Troubleshooting Steps
Multiple Active Sites (Ziegler-Natta Catalysts) 1. Catalyst Selection: Ziegler-Natta catalysts are known to have multiple types of active sites, which can lead to a broad molecular weight distribution.[3] For narrower distributions, consider using a single-site metallocene catalyst.[3][4] 2. Use of External Donors: For Ziegler-Natta systems, the addition of an external electron donor can sometimes help to unify the active sites and narrow the PDI.
Chain Transfer Reactions 1. Control Temperature: Higher temperatures can increase the rate of chain transfer reactions relative to propagation, leading to a broader PDI.[5] 2. Adjust Cocatalyst: The type and concentration of the aluminum alkyl cocatalyst can influence the rate of chain transfer to aluminum.[5]
Catalyst Deactivation 1. Non-uniform Deactivation: If catalyst deactivation occurs at different rates for different active sites, it can contribute to a broadening of the molecular weight distribution.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in this compound polymerization?

A1: Based on studies of other alpha-olefins, the most common poisons for both Ziegler-Natta and metallocene catalysts are:

  • Water and Oxygen: These are highly detrimental and react with the active metal centers.

  • Polar Compounds: Alcohols, ketones, esters, and ethers can coordinate to the catalyst's active sites, inhibiting monomer access.

  • Acetylenic and Allenic Impurities: These can be present in the monomer feedstock and can irreversibly bind to the catalyst.

  • Sulfur and Phosphorus Compounds: These act as strong Lewis bases and can poison the catalyst.

Q2: How do Ziegler-Natta and metallocene catalysts differ in their susceptibility to deactivation?

A2:

  • Ziegler-Natta Catalysts: These are heterogeneous, multi-site catalysts. They are generally robust but are highly sensitive to poisons. The presence of different active sites can lead to non-uniform deactivation.

  • Metallocene Catalysts: These are homogeneous, single-site catalysts that offer better control over polymer architecture.[3][4] However, they are often more sensitive to impurities than traditional Ziegler-Natta catalysts.[3] Their well-defined active sites can be more uniformly deactivated by poisons.

Q3: Can a deactivated catalyst be regenerated?

A3: Catalyst regeneration is challenging and often not practical on a lab scale. For some industrial processes, methods for catalyst regeneration exist, but they are highly specific to the catalyst and the deactivation mechanism. In a research setting, it is generally more effective to focus on preventing deactivation by using high-purity reagents and maintaining strictly inert conditions.

Q4: What is the effect of temperature on catalyst deactivation?

A4: The effect of temperature is complex. While higher temperatures can increase the rate of polymerization, they also tend to accelerate catalyst deactivation processes, such as thermal degradation and side reactions.[1] For each catalyst system, there is an optimal temperature range that balances catalyst activity and stability.

Q5: How can I confirm that catalyst deactivation is the cause of my experimental problems?

A5: A kinetic study of your polymerization is a good starting point. If you observe a significant drop in the rate of monomer consumption over time, this is a strong indication of catalyst deactivation. You can also try running a control experiment under identical conditions but with a known amount of a potential poison (e.g., a small amount of water or air) to see if it exacerbates the problem.

Quantitative Data

Due to the limited availability of specific data for this compound polymerization, the following tables are illustrative and based on general knowledge of alpha-olefin polymerization. The values are intended to show trends rather than to be absolute.

Table 1: Illustrative Effect of Impurities on Catalyst Activity

ImpurityConcentration (ppm)Catalyst TypeIllustrative Activity Decrease (%)
Water5Ziegler-Natta20-30%
Water5Metallocene40-60%
Oxygen2Ziegler-Natta15-25%
Oxygen2Metallocene30-50%
Methanol10Ziegler-Natta25-40%
Methanol10Metallocene50-70%

Table 2: Illustrative Effect of Temperature on Catalyst Half-Life

Catalyst TypeTemperature (°C)Illustrative Half-Life (min)
Ziegler-Natta50120
Ziegler-Natta7060
Ziegler-Natta9020
Metallocene5090
Metallocene7040
Metallocene9010

Experimental Protocols

1. Protocol for Purification of this compound Monomer

Objective: To remove inhibitors, water, oxygen, and other polar impurities from commercially available this compound.

Materials:

  • Commercial this compound

  • Anhydrous calcium chloride (CaCl₂)

  • Activated alumina

  • Molecular sieves (3Å or 4Å)

  • Sodium-benzophenone ketyl (for solvent drying, optional)

  • Schlenk flask and line

  • Distillation apparatus

Procedure:

  • Initial Drying: Stir the this compound over anhydrous CaCl₂ overnight.

  • Removal of Inhibitors: Pass the dried this compound through a column of activated alumina.

  • Fractional Distillation: Perform a fractional distillation under an inert atmosphere (argon or nitrogen). Collect the fraction boiling at the expected temperature for this compound (93.6 °C).

  • Final Drying and Degassing: Store the purified this compound over activated molecular sieves in a sealed Schlenk flask under an inert atmosphere. Before use, subject the monomer to several freeze-pump-thaw cycles to remove dissolved oxygen.

2. Protocol for Kinetic Analysis of Catalyst Deactivation

Objective: To monitor the rate of polymerization over time to determine the catalyst deactivation kinetics.

Materials:

  • Purified this compound and solvent

  • Catalyst and cocatalyst

  • Jacketed glass reactor with temperature control and mechanical stirring

  • Inert atmosphere setup (glovebox or Schlenk line)

  • Gas-tight syringes

  • Quenching agent (e.g., acidic methanol)

  • Internal standard for GC analysis (e.g., a non-reactive alkane)

Procedure:

  • Reactor Setup: Assemble and dry the reactor under vacuum, then fill with an inert atmosphere.

  • Reagent Preparation: Charge the reactor with the desired amount of purified solvent, this compound, and the internal standard.

  • Initiation: Thermally equilibrate the reactor to the desired polymerization temperature. Prepare a stock solution of the catalyst and cocatalyst. Inject the catalyst/cocatalyst solution into the reactor to initiate the polymerization, marking this as time zero.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture using a gas-tight syringe and immediately quench it in a vial containing the quenching agent.

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC) to determine the concentration of unreacted this compound relative to the internal standard.

  • Data Analysis: Plot the concentration of this compound versus time. The rate of polymerization at any given time is proportional to the negative slope of this curve. A decrease in the rate over time indicates catalyst deactivation.

3. Protocol for GPC Analysis of Poly(this compound)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized poly(this compound).

Materials:

  • Dry poly(this compound) sample

  • High-temperature GPC solvent (e.g., 1,2,4-trichlorobenzene (B33124) with antioxidant)

  • Vials with caps

  • High-temperature Gel Permeation Chromatography (GPC) system with a refractive index (RI) detector

  • Polymer standards for calibration (e.g., polystyrene or polyethylene)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry poly(this compound) sample into a vial. Add the appropriate volume of GPC solvent to achieve a concentration of approximately 1-2 mg/mL.[5]

  • Dissolution: Heat the vial at an elevated temperature (e.g., 140-150 °C) with gentle agitation until the polymer is completely dissolved.

  • Filtration: Filter the hot polymer solution through a high-temperature-resistant syringe filter (e.g., 0.45 µm PTFE) into a GPC vial.[5]

  • GPC Analysis:

    • Equilibrate the GPC system to the analysis temperature.

    • Inject the filtered sample onto the GPC columns.

    • Record the chromatogram from the RI detector.

  • Data Analysis:

    • Generate a calibration curve using the polymer standards.

    • Use the calibration curve to determine the Mn, Mw, and PDI (Mw/Mn) of the poly(this compound) sample from its chromatogram.

Visualizations

Catalyst_Deactivation_Pathways Catalyst Deactivation Pathways Active_Catalyst Active Catalyst Site (e.g., Ti-R, Zr-R) Polymer_Chain Growing Polymer Chain Active_Catalyst->Polymer_Chain Propagation Inactive_Species Inactive/Poisoned Catalyst Active_Catalyst->Inactive_Species Thermal_Degradation Thermal Degradation Active_Catalyst->Thermal_Degradation High Temperature Dormant_Species Dormant Species (e.g., π-allyl complexes) Active_Catalyst->Dormant_Species Side Reactions Monomer This compound Monomer Monomer->Active_Catalyst Poison Poisons (H2O, O2, Polar Compounds) Poison->Active_Catalyst Chemical Poisoning Thermal_Degradation->Inactive_Species

Caption: General pathways for catalyst deactivation in this compound polymerization.

Troubleshooting_Workflow Troubleshooting Workflow for Low Polymer Yield Start Low Polymer Yield Check_Purity Check Monomer/Solvent Purity and Inert Atmosphere Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Purify Action: Rigorously Purify Reagents & Improve Inertness Purity_OK->Purify No Check_Catalyst Review Catalyst Prep & Activation Protocol Purity_OK->Check_Catalyst Yes Purify->Check_Purity Catalyst_OK Protocol Correct? Check_Catalyst->Catalyst_OK Optimize_Catalyst Action: Optimize Stoichiometry & Activation Conditions Catalyst_OK->Optimize_Catalyst No Check_Temp Evaluate Reaction Temperature Catalyst_OK->Check_Temp Yes Optimize_Catalyst->Check_Catalyst Temp_OK Temp Optimal? Check_Temp->Temp_OK Optimize_Temp Action: Perform Temperature Screening Temp_OK->Optimize_Temp No Yield_Improved Yield Improved Temp_OK->Yield_Improved Yes Optimize_Temp->Check_Temp

Caption: A decision tree for troubleshooting low polymer yield in this compound polymerization.

References

Technical Support Center: Optimizing 1-Heptene Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 1-heptene (B165124) metathesis reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound metathesis reaction shows low or no conversion. What are the primary factors to investigate?

A1: Low conversion in this compound metathesis can stem from several factors. Systematically verify the following:

  • Catalyst Activity: Ensure your catalyst has been stored under the proper conditions (typically inert atmosphere, low temperature) and has not degraded. If possible, test the catalyst with a reliable control reaction to confirm its activity. First-generation Grubbs catalysts (G-I) are generally less reactive, while second and third-generation catalysts (G-II, G-III, Hoveyda-Grubbs) offer higher reactivity and broader functional group tolerance.[1]

  • Reagent and Solvent Purity: Use purified and degassed substrates and solvents.[1] Oxygen, water, and other impurities can deactivate the catalyst.[1] Peroxides, in particular, can oxidize the metal-carbene bond, rendering the catalyst inactive.[2]

  • Inert Atmosphere: Olefin metathesis reactions, especially with ruthenium-based catalysts in solution, are sensitive to oxygen.[3] Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).[3]

  • Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion. While typical loadings range from 1-5 mol%, more challenging substrates may require higher amounts.[1] However, excessive loading can increase impurities.[1]

  • Temperature: The reaction temperature is crucial for catalyst initiation.[2] Umicore catalysts, for example, typically initiate between room temperature and 40°C.[2][3] For some latent catalysts, higher temperatures (e.g., 85°C) may be necessary to achieve good conversion.[4]

Q2: I'm observing the formation of several byproducts, including isomers of my target olefin. What causes this and how can it be prevented?

A2: Isomerization is a common side reaction in olefin metathesis, often caused by the decomposition of the primary metathesis catalyst into ruthenium hydride species.[5] These hydrides can catalyze the migration of the double bond along the carbon chain.[5][6]

To minimize isomerization:

  • Minimize Catalyst Decomposition: Ensure high purity of reagents and solvents to avoid impurities that can promote catalyst decomposition.[5]

  • Control Reaction Temperature: Higher temperatures and prolonged reaction times can increase the rate of catalyst decomposition and subsequent isomerization.[7] Running the reaction at the lowest effective temperature can be beneficial.

  • Use Additives: The addition of 1,4-benzoquinone (B44022) can suppress isomerization by consuming the ruthenium hydride species responsible for the side reaction.[8] Mild acids like acetic acid can also be added to prevent the formation of hydrides.[3]

  • Efficiently Remove Gaseous Byproducts: For metathesis of terminal alkenes like this compound, the byproduct is ethene.[3] Efficiently removing ethene by bubbling an inert gas through the reaction mixture can drive the equilibrium towards the desired product and can also help to minimize catalyst decomposition.[2][3]

Q3: The color of my reaction mixture has changed from the initial reddish-brown/purple to black, and the reaction has stalled. What does this indicate?

A3: A color change to black, often accompanied by the formation of a precipitate (ruthenium black), is a strong indicator of catalyst decomposition.[1] This means the active catalyst is no longer present in the solution, and the metathesis reaction has stopped.

Troubleshooting Catalyst Decomposition:

  • Purify Starting Materials: Rigorously purify and degas all substrates and solvents to remove any potential catalyst poisons.[1]

  • Check for Incompatible Functional Groups: While Grubbs catalysts are known for their functional group tolerance, certain groups, like N-heteroaromatics, can coordinate to the ruthenium center and promote deactivation.[9]

  • Optimize Temperature: Avoid excessively high temperatures, as they can accelerate catalyst decomposition.[1]

Q4: How do I choose the right catalyst for my this compound metathesis?

A4: The choice of catalyst depends on the specific requirements of your reaction:

  • For general-purpose metathesis , second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are often recommended due to their high stability and activity.[2]

  • For sterically hindered substrates , more specialized catalysts with less bulky ligands might be necessary.[2][3]

  • For Z-selective reactions , specific catalysts like the Hoveyda-Grubbs M2001 and M2002 can be used to control the stereochemistry of the resulting double bond.[2]

  • Schrock catalysts , which are molybdenum or tungsten-based, are also highly active but are generally more sensitive to air and moisture than Grubbs catalysts.[10][11]

Q5: What are the best practices for purifying the product of a this compound metathesis reaction?

A5: A significant challenge in olefin metathesis is the removal of residual ruthenium from the final product, as it can cause isomerization or decomposition during subsequent steps or purification.

Common purification strategies include:

  • Silica (B1680970) Gel Chromatography: This is the most common method, but complete removal of ruthenium can be difficult.

  • Treatment with Scavengers:

    • Polar Isocyanides: Adding a polar isocyanide can rapidly quench the catalyst's activity and form a polar complex that is easily removed by silica gel filtration.[12] This method can reduce ruthenium levels to below 1 µg per 5 mg of product.[12]

    • DMSO: Treating the crude reaction mixture with silica gel and dimethyl sulfoxide (B87167) (DMSO) can also effectively reduce ruthenium levels.

    • Activated Carbon: The use of activated carbon in conjunction with column chromatography can also aid in removing ruthenium residues.

  • Alumina (B75360): Adding alumina to the reaction mixture can form an alumina-metal complex that can be filtered off.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalystVerify catalyst activity with a control reaction. Ensure proper storage.
Impure reagents/solventsPurify and degas all starting materials.[1]
Insufficient catalyst loadingPerform a catalyst loading screen to find the optimal amount (typically 1-5 mol%).[1]
Incorrect reaction temperatureOptimize the temperature; many catalysts initiate between RT and 40°C.[2][3]
Formation of Isomers Catalyst decomposition to Ru-hydridesMinimize reaction time and temperature. Use purified materials.[5][7]
Add an isomerization suppressant like 1,4-benzoquinone.[8]
Catalyst Turns Black Catalyst decompositionRigorously purify and degas all reagents and solvents.[1]
Incompatible functional groupsProtect or modify functional groups that may coordinate to the catalyst.[9]
Difficulty in Purification Residual rutheniumUse a scavenger such as a polar isocyanide or DMSO before chromatography.[12]
Consider using activated carbon or alumina for ruthenium removal.[13]

Experimental Protocols

General Protocol for this compound Metathesis

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

Materials:

  • This compound

  • Selected Ruthenium Catalyst (e.g., Grubbs II, Hoveyda-Grubbs II)

  • Anhydrous, degassed solvent (e.g., toluene (B28343), dichloromethane, or a greener solvent like ethyl acetate)[14]

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Under an inert atmosphere, add the this compound to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to dissolve the substrate to the desired concentration (e.g., 0.1 M).

  • Degassing: Further degas the solution by bubbling the inert gas through it for 15-20 minutes. This step is crucial to remove any dissolved oxygen.[3]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the catalyst to the reaction mixture. The catalyst can be added as a solid or as a solution in a small amount of the reaction solvent.

  • Reaction: Seal the flask and stir the reaction mixture at the desired temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Quenching: Once the reaction is complete, cool the mixture to room temperature. To quench the reaction and begin the removal of the catalyst, you can open the flask to the air or add a quenching agent like ethyl vinyl ether or a polar isocyanide.[12]

  • Purification: Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Solvents for Olefin Metathesis

SolventClassificationNotes
Dichloromethane (DCM)TraditionalCommonly used, but has health and environmental concerns.[14]
TolueneTraditionalOften used, but also has environmental and health concerns.[14]
Ethyl Acetate (EtOAc)Greener AlternativeCan produce similar yields and selectivities to DCM and toluene, especially at elevated temperatures (e.g., 70°C).[14]
2-Methyltetrahydrofuran (2-MeTHF)Greener AlternativeHas shown higher conversion than DCM or toluene in some cases with specific catalysts.[15]
Benzotrifluoride (BTF)AlternativeCan replace DCM, providing high yields and sometimes higher reaction rates.[15]

Table 2: Typical Reaction Conditions for this compound Metathesis

ParameterTypical RangeNotes
Catalyst Loading 1 - 5 mol%Can be higher for challenging substrates.[1]
Temperature 20 - 85°CCatalyst dependent. Many Grubbs-type catalysts initiate at 20-40°C.[2][3] Some latent catalysts require higher temperatures.[4]
Reaction Time 1 - 24 hoursMonitored by TLC or GC-MS until starting material is consumed.
Concentration 0.1 - 1.0 MCross-metathesis often requires more concentrated solutions.[2][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry and degas solvent prep3 Set up reaction vessel under inert gas prep1->prep3 prep2 Purify this compound prep2->prep3 react1 Dissolve this compound in solvent prep3->react1 Transfer reagents react2 Add catalyst react1->react2 react3 Heat and stir react2->react3 react4 Monitor reaction (TLC, GC-MS) react3->react4 workup1 Quench reaction (e.g., add isocyanide) react4->workup1 Reaction complete workup2 Concentrate in vacuo workup1->workup2 workup3 Purify by column chromatography workup2->workup3 final_product final_product workup3->final_product Pure Product troubleshooting_low_conversion cluster_checks Initial Checks cluster_optimization Optimization Steps start Low Conversion Observed check1 Verify Catalyst Activity start->check1 check2 Check Reagent/ Solvent Purity start->check2 check3 Ensure Inert Atmosphere start->check3 opt1 Increase Catalyst Loading check1->opt1 If catalyst is active check2->opt1 If materials are pure check3->opt1 If atmosphere is inert opt2 Adjust Reaction Temperature opt1->opt2 opt3 Increase Reaction Time opt2->opt3 success success opt3->success Successful Reaction

References

Technical Support Center: Minimizing Side Reactions in 1-Heptene Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydroformylation of 1-heptene (B165124). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the hydroformylation of this compound?

A1: The main side reactions encountered during the hydroformylation of this compound are alkene isomerization and hydrogenation.[1] Isomerization involves the migration of the double bond from the terminal position (this compound) to internal positions (e.g., 2-heptene, 3-heptene). Hydrogenation is the saturation of the alkene's double bond, resulting in the formation of n-heptane.[1] Additionally, the desired aldehyde products can undergo further hydrogenation to form alcohols. Ligand degradation and catalyst deactivation can also be significant issues affecting the overall efficiency of the reaction.[2]

Q2: How can I improve the regioselectivity of my reaction to favor the linear aldehyde (n-octanal) over the branched aldehyde (2-methylheptanal)?

A2: Achieving high regioselectivity towards the linear aldehyde is a common goal. Several factors can be manipulated to improve the n/iso (linear/branched) ratio:

  • Ligand Selection: The choice of phosphine (B1218219) or phosphite (B83602) ligand is critical. Bulky ligands, particularly diphosphites, tend to favor the formation of the linear aldehyde.[2][3] Ligands with a large "bite angle" (the P-Rh-P angle in bidentate phosphines) often lead to higher n/iso ratios.[4]

  • Reaction Conditions: Lower temperatures and higher partial pressures of carbon monoxide (CO) generally favor the formation of the linear product.[2] Conversely, higher temperatures can lead to a decrease in the n/iso ratio.[5]

  • Catalyst System: Rhodium-based catalysts are well-known for their high selectivity towards linear aldehydes compared to cobalt-based catalysts.[6][7]

Q3: What causes catalyst deactivation and how can I prevent it?

A3: Catalyst deactivation can stem from several sources:

  • Ligand Degradation: The phosphine or phosphite ligands can degrade under reaction conditions, leading to a loss of selectivity and activity. This can be monitored using techniques like ³¹P NMR spectroscopy.[2]

  • Formation of Inactive Species: The active catalyst can convert into inactive rhodium clusters or other species. For instance, active rhodium catalysts are often straw-colored, and a change to black can indicate deactivation.[2]

  • Impurities: The presence of impurities such as peroxides in the alkene feed or sulfur compounds in the syngas can poison the catalyst.[2] It is crucial to use purified reagents.

To prevent deactivation, ensure the use of high-purity, oxygen-free reagents and solvents.[3] Optimizing the ligand-to-metal ratio and reaction conditions can also help to maintain catalyst stability.

Troubleshooting Guides

Issue 1: Low n/iso Ratio (Poor Selectivity for Linear Aldehyde)

If you are observing a lower than expected ratio of n-octanal to 2-methylheptanal, consider the following troubleshooting steps.

  • Review Your Ligand: Are you using a ligand known to promote linear selectivity? Consider switching to a bulkier phosphine or a diphosphite ligand with a larger bite angle.

  • Decrease Reaction Temperature: Higher temperatures can favor the formation of the branched isomer. Try reducing the temperature in increments of 10-20°C.

  • Adjust Syngas Partial Pressures: Increasing the partial pressure of carbon monoxide (CO) relative to hydrogen (H₂) can improve linear selectivity.[2]

  • Analyze Your Starting Material: Ensure your this compound is free from isomers and other impurities that could affect the reaction's regioselectivity.

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Troubleshooting_Low_Selectivity start Low n/iso Ratio Observed ligand Review Ligand Choice (e.g., bulky phosphines, large bite angle) start->ligand temp Decrease Reaction Temperature start->temp pressure Adjust Syngas Partial Pressures (Increase CO, Decrease H₂) start->pressure feedstock Analyze/Purify this compound Feedstock start->feedstock outcome Improved Selectivity ligand->outcome further_lit Consult Further Literature/ Expert Advice ligand->further_lit If selectivity is still low temp->outcome temp->further_lit If selectivity is still low pressure->outcome pressure->further_lit If selectivity is still low feedstock->outcome feedstock->further_lit If selectivity is still low

Caption: Troubleshooting workflow for addressing low n/iso selectivity.

Issue 2: High Levels of Alkane Byproduct (Excessive Hydrogenation)

The formation of n-heptane reduces the yield of the desired aldehyde products. Here’s how to address excessive hydrogenation:

  • Adjust Syngas Ratio: Decrease the partial pressure of hydrogen (H₂) relative to carbon monoxide (CO). An excess of hydrogen can favor the hydrogenation side reaction.[2]

  • Lower the Temperature: Hydrogenation is often more favorable at higher temperatures. Reducing the reaction temperature can decrease the rate of this side reaction.[2]

  • Catalyst Choice: While rhodium catalysts generally have low hydrogenation activity, some ligand combinations can enhance it. If hydrogenation is a persistent issue, you may need to screen different ligands.

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Minimizing_Hydrogenation start High Alkane Byproduct (Excessive Hydrogenation) syngas_ratio Decrease H₂ Partial Pressure (Adjust CO:H₂ Ratio) start->syngas_ratio temperature Lower Reaction Temperature start->temperature catalyst_system Review Catalyst/Ligand System start->catalyst_system outcome Reduced Hydrogenation, Increased Aldehyde Yield syngas_ratio->outcome temperature->outcome catalyst_system->outcome

Caption: Strategies to minimize the hydrogenation side reaction.

Data Presentation

The following tables summarize the quantitative effects of key reaction parameters on the hydroformylation of terminal alkenes, which can be used as a guide for this compound.

Table 1: Effect of Temperature on 1-Octene Hydroformylation [2]

Temperature (°C)Conversion (%)n/iso RatioAlkane (%)
80>992.6<1
100>992.3~1
120>992.1~2
Conditions: Rh catalyst with a self-assembling phosphine ligand, 10 bar syngas (CO:H₂ = 1:1).

Table 2: Effect of Syngas Pressure on Propylene Hydroformylation [2]

Total Pressure (MPa)Conversion (%)n/iso Ratio
1.0~8511.5
2.0~9510.0
Conditions: Rh/TPP catalyst, 90°C, H₂/CO ratio of 1.1.

Experimental Protocols

Protocol 1: General Procedure for this compound Hydroformylation

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular catalyst system and experimental setup.

Materials:

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite ligand (e.g., triphenylphosphine (B44618) - TPP)

  • This compound (purified to remove peroxides)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Syngas (CO/H₂ mixture, typically 1:1)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature and pressure controls.

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium precursor and the desired amount of ligand in the solvent. The ligand-to-rhodium ratio is a critical parameter to optimize.

  • Reactor Setup: Transfer the catalyst solution to the autoclave. Seal the reactor and purge it several times with nitrogen or argon, followed by purges with syngas to ensure an inert atmosphere.

  • Reactant Addition: Add the purified this compound to the reactor via a syringe or a sample addition port.

  • Reaction Execution: Pressurize the reactor to the desired syngas pressure (e.g., 10-50 bar).[8] Heat the reactor to the target temperature (e.g., 80-120°C) while stirring.[8]

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the gas uptake from a calibrated reservoir. Samples of the reaction mixture can be carefully withdrawn at intervals for analysis.

  • Reaction Quench and Product Analysis: After the desired reaction time or upon completion, cool the reactor to room temperature and carefully vent the excess pressure. The product mixture can then be analyzed by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of this compound and the selectivity for n-octanal, 2-methylheptanal, n-heptane, and any heptene (B3026448) isomers.[9][10]

Protocol 2: Purification of this compound to Remove Peroxides

Materials:

  • This compound

  • Activated alumina (B75360)

  • Anhydrous, deoxygenated solvent (e.g., hexane)

  • Chromatography column

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Column Preparation: Pack a chromatography column with activated alumina under an inert atmosphere. Pre-wet the column with the anhydrous solvent.

  • Purification: Carefully load the this compound onto the top of the alumina column. Elute the purified this compound using the anhydrous solvent, collecting the fractions under an inert atmosphere.

  • Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified this compound.

  • Storage: Store the purified this compound under an inert atmosphere and away from light to prevent the reformation of peroxides.

Protocol 3: Analysis of Reaction Products by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for separating aldehydes and hydrocarbons (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., the reaction solvent or another compatible solvent like dichloromethane). Add an internal standard (e.g., dodecane) for quantitative analysis.

  • GC Method:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of all components. The exact program will need to be optimized for your specific column and mixture.

    • Carrier Gas: Helium or hydrogen.

  • Analysis: Inject the prepared sample into the GC. Identify the peaks corresponding to this compound, n-octanal, 2-methylheptanal, n-heptane, and any heptene isomers by comparing their retention times with those of authentic standards.

  • Quantification: Determine the concentration of each component by integrating the peak areas and using the internal standard for calibration. The conversion and selectivity can then be calculated.

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Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Preparation (Rh precursor + Ligand in Solvent) reactor_setup Reactor Setup & Purging catalyst_prep->reactor_setup heptene_purification This compound Purification (Remove Peroxides) reactant_addition Reactant Addition heptene_purification->reactant_addition reactor_setup->reactant_addition reaction_execution Pressurize & Heat (Syngas, Stirring) reactant_addition->reaction_execution sampling Reaction Monitoring (Gas Uptake/Sampling) reaction_execution->sampling quench Cool & Vent Reactor sampling->quench gc_analysis Product Analysis by GC/GC-MS quench->gc_analysis

Caption: General experimental workflow for this compound hydroformylation.

References

Improving yield and selectivity in 1-heptene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Heptene (B165124) Synthesis

Welcome to the technical support center for this compound synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and selectivity in their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound? A1: The main industrial routes for producing linear alpha-olefins (LAOs) like this compound are the oligomerization of ethylene (B1197577) and Fischer-Tropsch synthesis.[1] Ethylene oligomerization, using catalysts based on metals like chromium or nickel, allows for targeted production of specific LAOs.[2][3] Fischer-Tropsch synthesis produces a broad distribution of hydrocarbons, from which this compound is then isolated via distillation.[1] A more specialized method involves the cross-metathesis of ethylene with an internal olefin, utilizing ruthenium-based catalysts.[4]

Q2: How does catalyst choice impact the selectivity of this compound synthesis? A2: The catalyst system is the most critical factor for controlling selectivity. In ethylene oligomerization, the catalyst's metal center and ligand structure determine the product distribution. For instance, chromium-based catalysts with specific bis(diphenylphosphino)amine (PNP) ligands can be tuned to favor the formation of 1-hexene (B165129) and 1-octene (B94956) by influencing the stability of the metallacycle intermediate.[5][6] For cross-metathesis reactions, ruthenium-based catalysts are known for their high activity and selectivity at low temperatures.[4]

Q3: What are the most common impurities or byproducts in this compound synthesis? A3: Common impurities depend on the synthetic route.

  • Isomers: The most common byproducts are internal heptene (B3026448) isomers such as 2-heptene (B165337) and 3-heptene, which arise from double-bond migration. This is often promoted by catalyst acidity or high temperatures.[7]

  • Other Oligomers: In ethylene oligomerization, a distribution of other alpha-olefins (e.g., 1-pentene, 1-nonene) and polyethylene (B3416737) can be formed.[6]

  • Starting Materials: Unreacted starting materials, such as internal olefins in metathesis or 1-heptyne (B1330384) in hydrogenation, may remain.[8][9]

  • Solvent and Catalyst Residues: Solvents used during the reaction and residues from the catalyst or cocatalyst are also common impurities.[8]

Q4: What are the recommended methods for purifying crude this compound? A4: Fractional distillation is the primary method for purifying this compound from isomers and other oligomers due to differences in their boiling points.[8] For removing non-volatile impurities like catalyst residues or polymeric materials, column chromatography using a non-polar eluent such as hexane (B92381) on silica (B1680970) gel is effective.[10]

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis.

Problem 1: Low Overall Yield

Question Possible Cause & Explanation Suggested Solution
Is your catalyst active? Catalyst Deactivation: Catalysts can be sensitive to air, moisture, or impurities in the feedstock or solvent. This leads to a loss of active sites.• Prepare the catalyst under an inert atmosphere (N₂ or Ar).• Use anhydrous, purified solvents and reagents.• If performance degrades over time, consider regenerating the catalyst (if applicable) or preparing a fresh batch.
Are your reaction conditions optimal? Suboptimal Parameters: Reaction parameters such as temperature, pressure, and reaction time significantly influence conversion rates.• Consult literature for the optimal range for your specific catalyst system.[4]• Systematically vary one parameter at a time (e.g., temperature in 5-10°C increments) to find the optimum.• Refer to the data in Table 1 for the effect of reaction conditions on a metathesis reaction.
Is your mixing efficient? Mass Transfer Limitation: In heterogeneous or biphasic systems, poor mixing can limit the contact between reactants and the catalyst, slowing the reaction rate.• Ensure vigorous stirring. For liquid-phase reactions, a stirring speed of at least 1000 rpm is often used to eliminate external mass transfer resistance.[9]• For solid catalysts, using a smaller particle size can minimize pore diffusion effects.[9]

Problem 2: Poor Selectivity to this compound (High Isomer Content)

Question Possible Cause & Explanation Suggested Solution
Is your catalyst or support promoting isomerization? Acidic Sites: The presence of Brønsted or Lewis acid sites on the catalyst or its support can catalyze the isomerization of the terminal double bond to more stable internal positions (2-heptene, 3-heptene).• Select a catalyst system known for high alpha-olefin selectivity, such as specific Cr-PNP systems.[11]• Use a neutral support material (e.g., high-purity silica or alumina).• If using a vanadium-based catalyst, be aware of its propensity to cause isomerization, especially at higher temperatures.
Is your reaction temperature too high? Thermodynamic Control: Higher temperatures can provide the energy needed to overcome the activation barrier for isomerization, leading to the thermodynamically more stable internal olefins.• Lower the reaction temperature. Many selective transformations, such as Ru-catalyzed metathesis, can be run effectively at temperatures as low as 20-40°C.[4]• Minimize the residence time of the product in the reactor to reduce the chance of post-synthesis isomerization.

Problem 3: Product is Discolored

Question Possible Cause & Explanation Suggested Solution
Have all catalyst and byproducts been removed? Residual Impurities: A yellowish or brownish tint can indicate the presence of residual catalyst, phosphorus-containing byproducts (in certain synthesis routes), or polymeric materials formed during the reaction.[8]• After the reaction, perform a work-up procedure to remove the bulk of the catalyst. This may involve filtration through a pad of Celite or silica gel.[10]• Purify the crude product using fractional distillation or column chromatography to remove colored impurities.[8]
Is the product degrading? Decomposition: The product may be degrading due to the presence of acidic impurities or exposure to air and light over time.• Neutralize any acidic residues with a mild base wash (e.g., dilute NaHCO₃ solution) during the work-up, followed by drying.• Store the purified this compound in a cool, dark place under an inert atmosphere.[12]

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Synthesis via Cross-Metathesis

This table summarizes data from a patented process involving the cross-metathesis of 2-octene with ethylene using a ruthenium catalyst. It demonstrates how adjusting parameters can optimize yield and selectivity.[4]

ParameterTemperature (°C)Pressure (MPa)Time (min)2-Octene Conversion (%)This compound Selectivity (%)This compound Yield (%)
Base Case 3023080.875.486.1
Temp. Increase 4023076.580.191.3
Temp. Decrease 2523079.278.089.1
Pressure Inc. 3013079.575.686.4
Time Decrease 3022078.174.184.6

Data adapted from patent CN104058919A. Yield and selectivity are reported as in the source.

Table 2: Comparison of Catalyst Systems for Ethylene Oligomerization

This table compares the performance of different catalyst systems in ethylene oligomerization, highlighting their selectivity towards various olefins.

Catalyst SystemCocatalystTemperature (°C)C₄H₈ Selectivity (%)C₆H₁₂ Selectivity (%)C₈H₁₆ Selectivity (%)Reference
Ni/Al-HMS -20037.724.524.0[3]
Ni/Al-MCM-41 -200--16.3[3]
Cr(acac)₃/PNP-triptycene MMAO-3A45->90% purity in C₆ fractionup to 74.1%[11]
Ni(II) iminopyridyl Et₂AlCl30- (produces hyperbranched oligomers)- (produces hyperbranched oligomers)- (produces hyperbranched oligomers)[13]

Visualizations and Workflows

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis reagents Reagent Purification (Solvent, Monomers) reactor Reaction Execution (Control T, P, Time) reagents->reactor catalyst Catalyst Preparation (Under Inert Atmosphere) catalyst->reactor workup Reaction Quench & Catalyst Removal reactor->workup purification Product Purification (e.g., Distillation) workup->purification analysis Purity & Yield Analysis (GC, GC-MS, NMR) purification->analysis product Pure this compound analysis->product

Caption: High-level workflow for this compound synthesis experiments.

Troubleshooting Flowchart for Low Yield

G start Low this compound Yield q1 Are reagents pure & anhydrous? start->q1 a1_yes Purify Solvents & Reactants q1->a1_yes No q2 Is the catalyst fresh & active? q1->q2 Yes a1_yes->q2 a2_yes Prepare Fresh Catalyst Under Inert Conditions q2->a2_yes No q3 Are T, P, and Time optimized? q2->q3 Yes a2_yes->q3 a3_yes Optimize Reaction Parameters (see Table 1) q3->a3_yes No end_node Yield Improved q3->end_node Yes a3_yes->end_node

Caption: Decision tree for diagnosing the cause of low reaction yield.

Reaction Pathways and Selectivity Issues

G reactants Reactants (e.g., Ethylene) intermediate Catalyst-Reactant Intermediate reactants->intermediate Catalyst Activation product Desired Product (this compound) intermediate->product Selective Pathway polymer Other Byproducts (Other Oligomers, Polymers) intermediate->polymer Non-Selective Oligomerization isomer Isomerization (2-Heptene, 3-Heptene) product->isomer Post-Synthesis Isomerization (High T, Acidic Catalyst)

Caption: Competing reaction pathways affecting this compound selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Selective Hydrogenation of 1-Heptyne

This protocol is adapted from a standard procedure for the selective hydrogenation of an alkyne to a terminal alkene.[9]

Materials:

  • 1-Heptyne (C₇H₁₂)

  • Palladium-based catalyst (e.g., Lindlar's catalyst or Pd/Al₂O₃)

  • Anhydrous solvent (e.g., Toluene or Hexane)

  • Hydrogen (H₂) gas

  • Stainless steel autoclave reactor

  • Gas chromatography (GC) equipment for analysis

Procedure:

  • Reactor Setup: Ensure the stainless steel autoclave reactor is clean, dry, and leak-proof.

  • Catalyst Loading: Under an inert atmosphere, add the palladium catalyst (approx. 5 mg) to the reactor.

  • Reactant Addition: Prepare a 2% v/v solution of 1-heptyne in anhydrous toluene. Add 10 cm³ of this solution to the reactor.

  • Reaction Conditions: Seal the reactor. Purge it several times with H₂ gas before pressurizing to 4 bar. Set the temperature to 30°C.

  • Execution: Begin vigorous stirring (e.g., 1000 rpm) to ensure the reaction is not mass-transfer limited.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 15-30 minutes) and analyzing them by GC. The reaction is typically complete within 2 hours. Look for the disappearance of the 1-heptyne peak and the appearance of the this compound peak, while minimizing the formation of the fully saturated heptane.

  • Work-up: Once the reaction has reached optimal conversion, stop the heating and stirring. Carefully vent the excess H₂ pressure.

  • Purification: Filter the reaction mixture to remove the solid catalyst. The resulting solution contains this compound in toluene. The solvent can be removed by distillation. For high purity, the crude this compound can be further purified by fractional distillation.

  • Analysis: Analyze the final product using GC-MS and NMR to confirm purity and identity. A yield of over 90% can be expected under optimized conditions.[9]

Protocol 2: Synthesis of this compound via Cross-Metathesis

This protocol is based on the methodology described in patent CN104058919A for a ruthenium-catalyzed reaction.[4]

Materials:

  • 2-Octene (internal olefin)

  • Ethylene (C₂H₄) gas, high purity

  • Ruthenium-based metathesis catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalyst)

  • Anhydrous toluene

  • High-pressure reactor equipped with a stirrer, temperature control, and gas inlet

Procedure:

  • Reactor Preparation: Flame-dry all glassware and ensure the reactor is completely dry and purged with an inert gas (Argon or Nitrogen).

  • Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst in anhydrous toluene. The molar ratio of the internal olefin to the catalyst should be between 5000:1 and 7000:1.

  • Reactant Loading: Add the 2-octene to the reactor, followed by the catalyst solution via cannula transfer.

  • Reaction Conditions: Seal the reactor. Begin stirring and heat the mixture to the desired temperature (e.g., 40°C for optimal yield). Introduce ethylene gas to the desired pressure (e.g., 2 MPa).

  • Execution: Maintain the temperature and pressure for the specified reaction time (e.g., 30 minutes).

  • Monitoring: The reaction progress can be monitored by analyzing aliquots via GC, observing the conversion of 2-octene and the formation of this compound and propylene.

  • Work-up: After the reaction period, cool the reactor to room temperature and carefully vent the excess ethylene pressure. Quench the reaction by adding a small amount of a phosphine (B1218219) scavenger like triphenylphosphine (B44618) or by exposing it to air.

  • Purification: Remove the catalyst by filtering the mixture through a short plug of silica gel. The solvent and unreacted volatiles can be removed via rotary evaporation. The resulting crude product can be purified by fractional distillation to separate this compound from any remaining 2-octene and other byproducts.

  • Analysis: Characterize the final product by GC, GC-MS, and NMR to determine yield, selectivity, and purity. Yields exceeding 90% with selectivity over 80% are achievable.[4]

References

Troubleshooting guide for Ziegler-Natta polymerization of alpha-olefins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ziegler-Natta (Z-N) polymerization of α-olefins.

Frequently Asked Questions (FAQs)

Q1: What are the basic components of a Ziegler-Natta catalyst system?

A1: A typical Ziegler-Natta catalyst system consists of two main components: a transition metal compound (from Groups IV-VIII, most commonly titanium halides like TiCl₄ or TiCl₃) and an organometallic cocatalyst, which is usually an organoaluminum compound such as triethylaluminum (B1256330) (Al(C₂H₅)₃).[1][2] Modern heterogeneous catalysts are often supported on materials like magnesium chloride (MgCl₂).[2]

Q2: Why is it crucial to handle Ziegler-Natta catalysts in an inert atmosphere?

A2: Most Ziegler-Natta catalysts and their cocatalysts, particularly organoaluminum compounds, are highly reactive and unstable in the presence of air and moisture.[3] Organoaluminum compounds are often pyrophoric, meaning they can ignite spontaneously on contact with air.[3] Therefore, all preparation and handling steps must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and ensure safety.

Q3: What is the role of an electron donor in Ziegler-Natta polymerization?

A3: Electron donors, classified as internal and external, are crucial for controlling the stereospecificity of the catalyst, particularly in the polymerization of propylene (B89431) to produce isotactic polypropylene.[4][5] They can enhance catalyst activity and regulate the polymer's molecular weight distribution by modulating the chemical environment of the active sites.[6]

Q4: What are common impurities that can poison a Ziegler-Natta catalyst?

A4: Ziegler-Natta catalysts are highly susceptible to poisoning by various compounds that can react with the active centers. Common poisons include water, alcohols (e.g., methanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and acetylenic compounds (e.g., acetylene (B1199291) and methylacetylene).[7][8][9] These impurities can significantly reduce or completely halt the polymerization activity.

Troubleshooting Guides

Problem 1: Low or No Polymer Yield

Low polymer yield is a frequent issue that can stem from several factors related to catalyst activity and reaction conditions.

Potential Causes and Solutions:

  • Catalyst Deactivation by Impurities:

    • Symptom: A sharp decrease or complete lack of polymerization activity.

    • Cause: Presence of poisons like water, oxygen, alcohols, or other polar compounds in the monomer, solvent, or reaction system. These compounds react with and deactivate the catalyst's active sites. Methanol (B129727) has been shown to have a strong deactivating effect.[7][8]

    • Solution: Ensure all components (monomer, solvent, inert gas) are rigorously purified and dried before use. Implement stringent inert atmosphere techniques throughout the experiment.

  • Incorrect Al/Ti Molar Ratio:

    • Symptom: Lower than expected catalyst activity.

    • Cause: The ratio of the organoaluminum cocatalyst to the titanium catalyst is critical. An insufficient amount of cocatalyst will result in incomplete activation of the titanium centers. Conversely, an excessive amount can lead to over-reduction of the titanium species, rendering them inactive.

    • Solution: Optimize the Al/Ti molar ratio for your specific catalyst system and monomer. Refer to the literature for typical ranges for similar systems.

  • Improper Catalyst Preparation or Handling:

    • Symptom: Inconsistent or low activity between batches.

    • Cause: The method of catalyst preparation, including temperature control and washing steps, significantly impacts its activity.[10] Improper storage or exposure to air during handling can lead to deactivation.

    • Solution: Follow a validated and consistent catalyst preparation protocol.[10][11] Always handle and store the catalyst under a dry, inert atmosphere.

Problem 2: Broad Molecular Weight Distribution (MWD)

A broad MWD can negatively affect the mechanical and physical properties of the final polymer.

Potential Causes and Solutions:

  • Non-uniform Active Sites:

    • Symptom: The resulting polymer has a polydispersity index (PDI) significantly higher than 2.

    • Cause: Heterogeneous Ziegler-Natta catalysts often possess multiple types of active sites, each producing polymer chains of different lengths.[12]

    • Solution: The addition of electron donors can help to create more uniform active sites, leading to a narrower MWD.[6] Modifying the catalyst support can also influence the distribution of active sites.

  • Chain Transfer Reactions:

    • Symptom: A lower average molecular weight and broader MWD than desired.

    • Cause: Chain transfer agents, such as hydrogen or the organoaluminum cocatalyst itself, can terminate growing polymer chains and initiate new ones, leading to a wider range of chain lengths.[2][13]

    • Solution: Carefully control the concentration of hydrogen, which is often used intentionally to regulate molecular weight.[14] Optimize the Al/Ti ratio, as excess cocatalyst can increase the frequency of chain transfer events.

Problem 3: Poor Stereoselectivity (e.g., Low Isotacticity in Polypropylene)

For applications requiring specific mechanical properties, achieving high stereoregularity is essential.

Potential Causes and Solutions:

  • Ineffective or Absent Electron Donors:

    • Symptom: Low isotactic index in polypropylene.

    • Cause: The type and concentration of both internal and external electron donors are critical for controlling the stereochemistry of monomer insertion.[4][15][16]

    • Solution: Select appropriate internal and external electron donors for your catalyst system. Optimize the donor concentration, as an incorrect amount can lead to reduced stereoselectivity or catalyst activity.

  • Suboptimal Polymerization Temperature:

    • Symptom: Decreased stereoregularity of the polymer.

    • Cause: Polymerization temperature can influence the stereoselectivity of the catalyst. Higher temperatures can sometimes lead to a decrease in isotacticity.

    • Solution: Investigate the effect of polymerization temperature on your specific catalyst system and optimize for the desired level of stereoselectivity.

Quantitative Data

Table 1: Effect of Poisoning Compounds on Catalyst Activity

Poisoning CompoundMolar Ratio (Poison/Ti)Reduction in Active Sites (%)Reference
Methanol0.1~30[7]
AcetoneNot specifiedLower than methanol[7]
Ethyl AcetateNot specifiedLower than methanol and acetone[7]

Table 2: Influence of Al/Ti Molar Ratio on Propylene Polymerization

Al/Ti Molar RatioCatalyst Activity (kg PP/g cat·h)Isotactic Index (%)Reference
50Low-General Trend
100-200HighHighGeneral Trend
>300DecreasingMay DecreaseGeneral Trend

Note: Optimal ratios are highly dependent on the specific catalyst system (support, internal/external donors) and reaction conditions.

Experimental Protocols

Protocol 1: Preparation of a MgCl₂-Supported TiCl₄ Catalyst

This protocol is a general guideline and should be adapted based on specific experimental requirements. All steps must be performed under a dry, inert atmosphere using Schlenk line or glovebox techniques.

Materials:

Procedure:

  • Precursor Complex Formation:

    • In a nitrogen-purged reactor, dissolve Mg(OEt)₂ and Ti(OBu)₄ in anhydrous hexane to form a hydrocarbon-soluble precursor complex.[11]

  • Precipitation:

    • Continuously feed a solution of EADC in hexane to the precursor complex under vigorous stirring. This will cause the precipitation of a solid catalyst precursor.[11]

  • Titanation and Donor Addition:

    • Wash the solid precursor with anhydrous toluene.

    • Add a solution of TiCl₄ in toluene and heat the mixture.

    • Introduce the internal electron donor (e.g., DIBP) and continue heating.[17]

  • Second Titanation and Washing:

    • After a specified time, wash the solid and repeat the treatment with TiCl₄ in toluene.[17]

  • Final Washing and Drying:

    • Thoroughly wash the resulting solid catalyst with anhydrous hexane to remove any unreacted species.

    • Dry the catalyst under high vacuum to obtain a fine powder.[11]

Protocol 2: Slurry Polymerization of Propylene

Materials:

  • Prepared Ziegler-Natta catalyst

  • Triethylaluminum (TEAL) as cocatalyst

  • External electron donor (e.g., dicyclopentyldimethoxysilane (B162888) - DCPDMS)

  • Anhydrous hexane or heptane (B126788) as solvent

  • Polymer-grade propylene

  • Hydrogen (for molecular weight control, if needed)

Procedure:

  • Reactor Preparation:

    • Thoroughly dry and purge a stainless-steel autoclave reactor with nitrogen.

  • Component Addition:

    • Introduce the solvent (e.g., hexane) into the reactor under a nitrogen atmosphere.

    • Add the cocatalyst (TEAL) and the external electron donor (DCPDMS).

    • Introduce the solid catalyst as a slurry in the solvent.

  • Polymerization:

    • Pressurize the reactor with propylene to the desired pressure.

    • If controlling molecular weight, introduce a specific amount of hydrogen.

    • Heat the reactor to the desired polymerization temperature (e.g., 70°C) and maintain constant pressure by continuously feeding propylene.[18]

  • Termination and Product Recovery:

    • After the desired reaction time, stop the propylene feed and vent the reactor.

    • Quench the reaction by adding an alcohol (e.g., isopropanol (B130326) or ethanol) to deactivate the catalyst.

    • Collect the polymer by filtration, wash it with the quenching alcohol and then with a hydrocarbon solvent to remove any catalyst residues and atactic polymer.

    • Dry the polymer product in a vacuum oven.

Visualizations

Troubleshooting_Low_Yield start Low Polymer Yield check_impurities Check for Impurities (Monomer, Solvent, Gas) start->check_impurities impurities_present Impurities Detected check_impurities->impurities_present purify Action: Rigorously Purify and Dry All Reagents impurities_present->purify Yes check_ratio Verify Al/Ti Ratio impurities_present->check_ratio No end_node Yield Improved purify->end_node ratio_correct Ratio Correct? check_ratio->ratio_correct adjust_ratio Action: Optimize Al/Ti Ratio ratio_correct->adjust_ratio No check_catalyst Review Catalyst Prep & Handling ratio_correct->check_catalyst Yes adjust_ratio->end_node catalyst_ok Procedure Correct? check_catalyst->catalyst_ok improve_protocol Action: Refine Protocol & Inert Techniques catalyst_ok->improve_protocol No catalyst_ok->end_node Yes improve_protocol->end_node

Caption: Troubleshooting workflow for low polymer yield.

Troubleshooting_Stereoselectivity start Poor Stereoselectivity (e.g., Low Isotacticity) check_donors Check Electron Donors (Type and Concentration) start->check_donors donors_correct Donors Optimal? check_donors->donors_correct optimize_donors Action: Select & Optimize Internal/External Donors donors_correct->optimize_donors No check_temp Evaluate Polymerization Temperature donors_correct->check_temp Yes end_node Stereoselectivity Improved optimize_donors->end_node temp_optimal Temp Optimal? check_temp->temp_optimal adjust_temp Action: Adjust Temperature temp_optimal->adjust_temp No check_catalyst_structure Analyze Catalyst Structure temp_optimal->check_catalyst_structure Yes adjust_temp->end_node check_catalyst_structure->end_node

Caption: Troubleshooting workflow for poor stereoselectivity.

References

Technical Support Center: Strategies to Control Molecular Weight in 1-Heptene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the control of molecular weight (Mw) during the polymerization of 1-heptene (B165124). Precise control over Mw is critical as it directly influences the polymer's physical properties and, consequently, its performance in various applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the molecular weight of poly(this compound)?

A: The molecular weight of poly(this compound) is primarily controlled by the interplay between the rates of chain propagation, chain transfer, and termination. The key experimental parameters you can adjust to influence this balance are:

  • Polymerization Temperature: Higher temperatures typically decrease molecular weight.[1][2]

  • Chain Transfer Agents (CTAs): The presence and concentration of CTAs are used to reduce molecular weight.[3]

  • Monomer Concentration: The concentration of this compound can affect the rate of propagation, thereby influencing the final molecular weight.[4][5]

  • Catalyst and Cocatalyst System: The choice of catalyst, cocatalyst, and their relative concentrations has a profound impact on molecular weight and its distribution.[6][7]

Q2: How does polymerization temperature affect molecular weight and why?

A: Generally, an increase in polymerization temperature leads to a decrease in the average molecular weight of the polymer.[1][4] This occurs because higher temperatures increase the rates of chain termination and chain transfer reactions more significantly than the rate of chain propagation.[2][8] For instance, in the copolymerization of ethylene (B1197577) and 1-hexene (B165129), raising the temperature from 0 °C to 50 °C can greatly lower the molecular weight of the resulting copolymer.[1]

Q3: What is the role of a chain transfer agent (CTA), and how can I use one effectively?

A: A chain transfer agent is a substance that can react with a growing polymer chain, terminating its growth while simultaneously creating a new active species to initiate a new chain.[3][9] This process effectively reduces the average molecular weight of the final polymer.[3]

  • Hydrogen: Hydrogen is a highly effective and commonly used CTA in olefin polymerization. Increasing the partial pressure of hydrogen will significantly decrease the polymer's molecular weight.[10][11]

  • Organoaluminum Compounds: Cocatalysts, such as triethylaluminum (B1256330) (TEA) and triisobutylaluminum (B85569) (TIBAL), can also function as chain transfer agents. The extent of chain transfer can depend on the specific compound used.[4][6]

  • Other Agents: Solvents and even the this compound monomer itself can participate in chain transfer reactions, which can lower the molecular weight.[3][10]

To use a CTA effectively, it should be introduced into the reactor in a controlled manner. The concentration of the CTA is a critical parameter that must be optimized to achieve the target molecular weight.

Q4: Can the monomer (this compound) concentration be used to control molecular weight?

A: Yes, monomer concentration is a key parameter. Higher monomer concentrations generally lead to higher molecular weights because the rate of the propagation reaction (monomer insertion) increases relative to termination and transfer reactions.[4][12] Conversely, lower monomer concentrations can result in lower molecular weight polymers. This effect has been observed in the copolymerization of ethylene with α-olefins like 1-hexene, where higher comonomer feeds lead to decreased molecular weights due to more frequent chain termination after its insertion.[10]

Q5: How does my choice of catalyst and cocatalyst impact the final polymer's molecular weight?

A: The catalyst system is fundamental to controlling polymerization outcomes.

  • Catalyst Type: Different catalyst families (e.g., Ziegler-Natta, metallocene) exhibit different propensities for chain propagation versus chain transfer. Single-site catalysts like metallocenes often produce polymers with narrower molecular weight distributions compared to multi-site Ziegler-Natta catalysts.[1][7]

  • Cocatalyst Composition: The choice of cocatalyst can significantly affect molecular weight. For example, in 1-hexene polymerization with a titanium-magnesium catalyst, using triethylaluminum (AlEt3) as a cocatalyst can lead to a polymer with a broader molecular weight distribution compared to using triisobutylaluminum (Al(i-Bu)3).[6] This is attributed to the different roles these cocatalysts play in chain transfer reactions.

Troubleshooting Guide

Issue 1: Molecular Weight is Too High

Possible CauseRecommended Solution(s)
Insufficient Chain Transfer Introduce or Increase CTA Concentration: Add a chain transfer agent like hydrogen to the reactor. Start with a low partial pressure and incrementally increase it in subsequent experiments to find the optimal concentration.[10][11]Change Cocatalyst: Switch to a cocatalyst known for higher chain transfer activity. For some systems, AlEt3 results in lower molecular weight than Al(i-Bu)3.[6]
Polymerization Temperature is Too Low Increase Reaction Temperature: Carefully increase the polymerization temperature in increments (e.g., 5-10 °C). This enhances the rate of chain transfer, leading to lower molecular weight.[1][2] Monitor for any negative impact on catalyst activity.
High Monomer Concentration Reduce Monomer Feed: Lower the initial concentration of this compound in the reactor. This decreases the propagation rate relative to termination.[4]

Issue 2: Molecular Weight is Too Low

Possible CauseRecommended Solution(s)
Excessive Chain Transfer Reduce or Eliminate CTA: If a chain transfer agent like hydrogen is being used, reduce its concentration or eliminate it completely.[10]Select a Different Cocatalyst: Choose a cocatalyst with lower chain transfer efficiency. For certain titanium-magnesium catalysts, TIBAL produces higher molecular weight poly(1-hexene) than TEA.[4]
Polymerization Temperature is Too High Decrease Reaction Temperature: Lowering the polymerization temperature will favor the chain propagation reaction over chain transfer and termination, thus increasing molecular weight.[2][8]
Low Monomer Concentration Increase Monomer Feed: Increasing the concentration of this compound can lead to a higher molecular weight by boosting the rate of propagation.[4][5]

Issue 3: Broad Molecular Weight Distribution (High PDI)

Possible CauseRecommended Solution(s)
Multi-Site Catalyst Use a Single-Site Catalyst: Employ a metallocene or other single-site catalyst, which is known to produce polymers with a narrower molecular weight distribution (PDI closer to 2 for metallocenes).[1]
Poor Heat and Mass Transfer Improve Reaction Conditions: Ensure vigorous and consistent stirring to avoid localized "hot spots" or areas of low monomer concentration.[4] Maintain stable and uniform temperature control throughout the reactor.
Fluctuating Reagent Concentrations Implement Controlled Feeding: For semi-batch or continuous processes, ensure a stable and continuous feed of monomer and any chain transfer agents to maintain a constant concentration over time.

Data Summary

The following table summarizes the general effects of key parameters on polyolefin molecular weight, based on studies of 1-hexene and other α-olefins. The principles are directly applicable to this compound polymerization.

ParameterChangeEffect on Molecular Weight (Mw)Effect on Polydispersity Index (PDI)Reference
Temperature IncreaseDecreaseMay Increase or Decrease[1][2]
Monomer Concentration IncreaseIncreaseGenerally Decreases[4][5]
Chain Transfer Agent (e.g., H₂) Concentration IncreaseDecreaseDecreases[4][10]
Cocatalyst Type (e.g., for Ti-Mg catalyst) Switch from Al(i-Bu)₃ to AlEt₃DecreaseIncreases[6]

Visualizing Control Strategies and Workflows

logical_relationship cluster_goal Experimental Goal cluster_actions Control Strategy cluster_outcome Primary Mechanism Affected goal_decrease Decrease Molecular Weight action_inc_temp Increase Temperature goal_decrease->action_inc_temp action_add_cta Add / Increase CTA (e.g., Hydrogen) goal_decrease->action_add_cta action_dec_monomer Decrease Monomer Conc. goal_decrease->action_dec_monomer action_change_cocat Change Cocatalyst (e.g., to one with higher transfer) goal_decrease->action_change_cocat goal_increase Increase Molecular Weight action_dec_temp Decrease Temperature goal_increase->action_dec_temp action_rem_cta Remove / Decrease CTA goal_increase->action_rem_cta action_inc_monomer Increase Monomer Conc. goal_increase->action_inc_monomer mech_transfer Rate of Chain Transfer / Termination action_inc_temp->mech_transfer Increases action_dec_temp->mech_transfer Decreases action_add_cta->mech_transfer Increases action_rem_cta->mech_transfer Decreases mech_prop Rate of Propagation action_dec_monomer->mech_prop Decreases action_inc_monomer->mech_prop Increases action_change_cocat->mech_transfer Increases

Caption: Decision tree for modulating poly(this compound) molecular weight.

experimental_workflow prep 1. Reactor Preparation (Bake-out, Inert Atmosphere) reagents 2. Reagent Charging (Solvent, this compound) prep->reagents equil 3. Thermal Equilibration reagents->equil init 4. Initiation (Inject Catalyst/Cocatalyst) equil->init poly 5. Polymerization (Monitor T, P) init->poly quench 6. Quenching (e.g., with acidified alcohol) poly->quench isolate 7. Polymer Isolation (Precipitation, Filtration, Drying) quench->isolate analyze 8. Analysis (GPC for Mw/PDI) isolate->analyze

Caption: General experimental workflow for this compound polymerization.

Experimental Protocols

Protocol 1: General Slurry-Phase this compound Polymerization

This protocol provides a general methodology for the polymerization of this compound in a slurry phase using a supported catalyst. Safety Note: All operations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Solvents and monomers must be purified and deoxygenated before use.

  • Reactor Setup: A 1 L stainless steel reactor is baked at high temperature under vacuum for at least one hour to remove moisture and then backfilled with an inert gas.

  • Reagent Preparation:

    • Under an inert atmosphere, charge the reactor with 500 mL of anhydrous, deoxygenated heptane (B126788) (as solvent).

    • Add the desired amount of this compound monomer.

    • If using a scavenger or cocatalyst like triisobutylaluminum (TiBA), it is typically added at this stage to passivate impurities.

  • Equilibration: Stir the reactor contents and bring the system to the desired polymerization temperature (e.g., 50 °C). Allow the system to equilibrate for at least 15 minutes.

  • Catalyst Preparation: In a glovebox, weigh the solid catalyst (e.g., a supported Ziegler-Natta or metallocene catalyst) into a sealed vial or prepare a stock solution/slurry in an appropriate solvent like toluene.

  • Initiation: Inject the catalyst into the reactor to begin the polymerization. Start timing the reaction immediately.

  • Polymerization: Maintain a constant temperature and stirring speed throughout the desired reaction time. Monitor the reactor pressure and temperature for any signs of exothermic runaway.[4] If using hydrogen as a CTA, maintain its partial pressure at the target level.

  • Quenching: After the specified time, terminate the polymerization by injecting a quenching agent, typically an alcohol like isopropanol, often containing a small amount of hydrochloric acid to neutralize the catalyst.

  • Isolation: Precipitate the polymer by pouring the reactor contents into a large volume of the quenching agent or another non-solvent.

  • Purification and Drying: Filter the precipitated poly(this compound), wash it several times with the non-solvent to remove residual catalyst and unreacted monomer, and dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Molecular Weight Analysis by Gel Permeation Chromatography (GPC)

GPC is the standard method for determining the molecular weight (Mw) and polydispersity index (PDI) of the synthesized polymer.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried poly(this compound) into a vial.

    • Add 10 mL of a suitable GPC solvent (e.g., tetrahydrofuran (B95107) (THF) or 1,2,4-trichlorobenzene (B33124) for high-temperature GPC if the polymer has poor room temperature solubility).[13]

    • Dissolve the polymer completely, which may require gentle heating and agitation overnight.

    • Filter the resulting solution through a 0.45 µm syringe filter into a GPC vial to remove any particulates.[13]

  • GPC System Parameters (Example):

    • Mobile Phase: Tetrahydrofuran (THF)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35-40 °C

    • Detector: Refractive Index (RI) detector

    • Injection Volume: 100 µL

  • Calibration and Analysis:

    • Run a series of narrow-PDI polystyrene standards to generate a calibration curve.

    • Inject the prepared polymer sample into the GPC system.

    • Analyze the resulting chromatogram using the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

References

Technical Support Center: Overcoming Challenges in the Purification of 1-Heptene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-heptene (B165124) reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from a reaction mixture?

A1: The main challenges in purifying this compound stem from the potential presence of impurities with similar physical properties, such as structural isomers (e.g., 2-heptene, 3-heptene) and n-heptane, which often have very close boiling points.[1][2] This makes separation by simple distillation difficult. Additionally, reaction byproducts and unreacted starting materials may also be present, requiring specific purification strategies.

Q2: Which purification technique is most suitable for separating this compound from its isomers?

A2: Due to the small differences in boiling points among heptene (B3026448) isomers, high-efficiency fractional distillation is the most common and effective method for their separation on a laboratory and industrial scale.[1] For challenging separations, particularly on a smaller scale or for achieving very high purity, column chromatography can also be employed.

Q3: How can I effectively remove n-heptane from my this compound product?

A3: Separating this compound from n-heptane is challenging due to their very close boiling points. While high-efficiency fractional distillation can be attempted, a more robust method is extractive distillation.[3] This technique involves adding a solvent (an entrainer) that alters the relative volatility of the components, making their separation by distillation more feasible.[4][5]

Q4: What are the most common impurities found in this compound reaction products?

A4: Common impurities can include:

  • Structural Isomers: cis- and trans-2-heptene, cis- and trans-3-heptene.

  • Saturated Hydrocarbons: n-heptane.[6]

  • Unreacted Starting Materials: Dependent on the synthetic route.

  • Reaction Byproducts: Can vary significantly with the reaction type. For example, in a Wittig-type reaction, triphenylphosphine (B44618) oxide could be a byproduct.[7]

  • Solvent Residues: Solvents used in the reaction or workup.

Q5: Which analytical techniques are best for assessing the purity of this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separating and identifying volatile compounds like this compound and its impurities.[4][7] For highly accurate quantitative analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a preferred method as it can determine the absolute purity of the main component without needing specific standards for all impurities.[8]

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₇H₁₄98.1993.6[9]
n-HeptaneC₇H₁₆100.2198.4
cis-2-HepteneC₇H₁₄98.1998.1
trans-2-HepteneC₇H₁₄98.1998.0
cis-3-HepteneC₇H₁₄98.1995.8
trans-3-HepteneC₇H₁₄98.1996.1

Note: Boiling points are at atmospheric pressure.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by gas chromatography, identification by mass spectrometry.High sensitivity and specificity; provides structural information for impurity identification.[7]Requires volatile and thermally stable analytes.[7]
GC-FID Separation by gas chromatography, detection by flame ionization.Robust, linear response over a wide range, relatively inexpensive.Does not provide structural information for impurity identification.
qNMR Quantification by comparing the integral of an analyte's signal to a certified internal standard.Provides definitive structural information; can be quantitative for absolute purity determination.[10][11]Lower sensitivity compared to GC-based methods; complex mixtures can be difficult to interpret.[7]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound from its isomers.

  • Symptoms: The collected distillate contains a significant amount of isomeric impurities, and the boiling point is not sharp during collection.

  • Possible Causes:

    • Insufficient column efficiency: The fractionating column does not have enough theoretical plates for the separation.[1]

    • Distillation rate is too fast: This prevents the establishment of a proper vapor-liquid equilibrium in the column.[3][12]

    • Poor insulation: Heat loss from the column can disrupt the temperature gradient.[3]

  • Solutions:

    • Use a more efficient column: Employ a longer fractionating column or one with a more efficient packing material.[1]

    • Slow down the distillation: Reduce the heating rate to allow for a slow and steady collection of distillate (approximately 1-2 drops per second).[13]

    • Insulate the column: Wrap the column with glass wool or aluminum foil to ensure a consistent temperature gradient.[12][14]

Issue 2: The temperature at the distillation head is fluctuating.

  • Symptoms: The thermometer reading is unstable during the distillation.

  • Possible Causes:

    • Uneven boiling (bumping): The liquid in the distillation flask is boiling unevenly.[1]

    • Improper thermometer placement: The thermometer bulb is not correctly positioned.

    • Formation of an azeotrope: An impurity may be forming a constant-boiling mixture with this compound.

  • Solutions:

    • Ensure smooth boiling: Add boiling chips or use a magnetic stirrer in the distillation flask.[1]

    • Correct thermometer placement: The top of the thermometer bulb should be level with the side arm of the distillation head leading to the condenser.[14]

    • Consider alternative methods: If an azeotrope is suspected, techniques like extractive distillation or column chromatography may be necessary.

Column Chromatography

Issue 3: Poor separation of this compound from non-polar impurities.

  • Symptoms: this compound co-elutes with other non-polar compounds.

  • Possible Causes:

    • Improper solvent system: The mobile phase is too non-polar, causing all non-polar compounds to elute together.

    • Column overloading: Too much sample has been loaded onto the column.

  • Solutions:

    • Optimize the mobile phase: Since this compound is non-polar, a very non-polar eluent is required. Start with pure hexane (B92381) or heptane (B126788) and gradually add a very small amount of a slightly more polar solvent like dichloromethane (B109758) or toluene (B28343) to achieve separation. Use Thin Layer Chromatography (TLC) to test different solvent systems beforehand.

    • Reduce the sample load: Use a larger column or load less crude product onto the column.

Issue 4: Tailing or broad peaks during elution.

  • Symptoms: The desired product elutes over a large number of fractions, and TLC spots are elongated.

  • Possible Causes:

    • Poor column packing: The stationary phase is not packed evenly, leading to channeling.

    • Sample insolubility: The sample is not fully dissolved in the initial mobile phase.

  • Solutions:

    • Pack the column carefully: Ensure the stationary phase is packed uniformly without air bubbles.

    • Dissolve the sample completely: Dissolve the crude product in a minimal amount of the initial eluent before loading it onto the column.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating this compound from impurities with different boiling points, such as isomers and n-heptane.

  • Materials:

    • Crude this compound reaction product

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux or packed)

    • Distillation head with a thermometer

    • Condenser

    • Receiving flasks

    • Heating mantle with a stirrer

    • Boiling chips or magnetic stir bar

  • Procedure:

    • Add the crude this compound and boiling chips (or a stir bar) to the round-bottom flask.

    • Assemble the fractional distillation apparatus, ensuring all joints are sealed.[13]

    • Begin heating the flask gently and evenly.

    • Observe the temperature at the distillation head. Collect any low-boiling fractions in a separate receiving flask.

    • As the temperature approaches the boiling point of this compound (93.6°C), change the receiving flask to collect the purified product.

    • Maintain a slow and steady distillation rate of 1-2 drops per second. The temperature should remain constant during the collection of the pure fraction.[13]

    • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the flask.

    • Analyze the purity of the collected fractions using GC-MS.

Protocol 2: Purification by Flash Column Chromatography

This technique is useful for separating this compound from more polar impurities.

  • Materials:

    • Crude this compound product

    • Silica (B1680970) gel (230-400 mesh)

    • Chromatography column

    • Mobile phase (e.g., n-hexane)

    • Collection tubes

    • TLC plates and chamber

    • Visualizing agent for TLC (e.g., potassium permanganate (B83412) stain)

  • Procedure:

    • Determine an appropriate mobile phase using TLC. For the non-polar this compound, start with 100% n-hexane.

    • Pack the column with a slurry of silica gel in the mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel.

    • Add the mobile phase to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen gas) to begin elution.

    • Collect the eluent in small fractions.

    • Monitor the separation by spotting each fraction on a TLC plate and visualizing with an appropriate stain.

    • Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

    • Confirm the purity of the final product by GC-MS or NMR.

Protocol 3: Purity Analysis by GC-MS

This protocol outlines a general procedure for the analysis of this compound purity.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Typical Parameters:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV.

    • Scan Range: 35-300 amu.

  • Sample Preparation:

    • Prepare a stock solution of a this compound reference standard at 1000 µg/mL in hexane.

    • Create a series of working standards by serial dilution of the stock solution.

    • Dissolve a known amount of the purified this compound sample in hexane to a concentration within the calibration range.

    • Inject 1 µL of the sample solution.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with the reference standard.

    • Determine the purity by calculating the area percent of the this compound peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, use a calibration curve generated from the working standards.[4]

Visualizations

Purification_Method_Selection start Crude this compound Product impurity_analysis Analyze Impurity Profile (e.g., by GC-MS) start->impurity_analysis boiling_point_diff Impurities have significantly different boiling points? impurity_analysis->boiling_point_diff fractional_distillation Fractional Distillation boiling_point_diff->fractional_distillation Yes polarity_diff Impurities have different polarities? boiling_point_diff->polarity_diff No end Pure this compound fractional_distillation->end column_chromatography Column Chromatography polarity_diff->column_chromatography Yes extractive_distillation Consider Extractive Distillation (e.g., for n-heptane removal) polarity_diff->extractive_distillation No column_chromatography->end extractive_distillation->end

Caption: Purification method selection workflow for this compound.

Fractional_Distillation_Troubleshooting start Problem with Fractional Distillation symptom What is the primary symptom? start->symptom poor_separation Poor Separation / Impure Distillate symptom->poor_separation Impure Product temp_fluctuation Temperature Fluctuates symptom->temp_fluctuation Unstable Temp no_distillate No Distillate Collected symptom->no_distillate No Product cause_poor_sep Check Distillation Rate poor_separation->cause_poor_sep cause_temp_fluc Check for Even Boiling temp_fluctuation->cause_temp_fluc cause_no_distillate Check Heating Temperature no_distillate->cause_no_distillate solution_rate Slow down distillation rate (1-2 drops/sec) cause_poor_sep->solution_rate Too Fast solution_column Use a more efficient or longer fractionating column cause_poor_sep->solution_column Still Impure solution_boiling Add boiling chips or use stir bar cause_temp_fluc->solution_boiling Uneven Boiling solution_thermometer Check thermometer placement cause_temp_fluc->solution_thermometer Even Boiling solution_temp Increase heating mantle temperature cause_no_distillate->solution_temp Too Low solution_insulation Insulate the column cause_no_distillate->solution_insulation Vapor not reaching condenser

Caption: Troubleshooting workflow for fractional distillation.

References

Technical Support Center: Catalyst Poisoning in 1-Heptene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during the hydrogenation of 1-heptene (B165124).

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the catalytic hydrogenation of this compound.

Problem: Low or No Conversion of this compound

Possible Cause 1: Catalyst Poisoning

  • Symptoms: The reaction is sluggish, stalls completely, or requires harsher conditions (higher temperature or pressure) than usual to proceed. A change in the catalyst's appearance, such as darkening, may also be observed.

  • Diagnostic Checks:

    • Analyze the this compound feedstock, solvent, and hydrogen gas for common impurities. Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities and specific elemental analysis for sulfur, nitrogen, and heavy metals.[1]

    • Review the purity specifications of all reagents.

  • Recommended Solutions:

    • Purify the this compound and solvent by distillation or passing them through a column of activated alumina.

    • Utilize a guard bed to remove poisons before the reactants reach the catalyst bed.

    • If a specific poison is identified, select a catalyst known to be more resistant to that particular compound.

Possible Cause 2: Improper Catalyst Handling or Activation

  • Symptoms: The reaction fails to initiate or proceeds very slowly from the start, even with fresh catalyst.

  • Diagnostic Checks:

    • Review the standard operating procedure (SOP) for catalyst handling and activation.

    • Ensure pyrophoric catalysts (e.g., Pd/C, Raney Nickel) were not unduly exposed to air.

  • Recommended Solutions:

    • Handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon).[2][3]

    • Ensure the catalyst is properly activated according to the manufacturer's protocol immediately before use.

Possible Cause 3: Suboptimal Reaction Conditions

  • Symptoms: The reaction rate is lower than expected.

  • Diagnostic Checks:

    • Verify the reaction temperature, hydrogen pressure, and stirring rate.

  • Recommended Solutions:

    • Increase the hydrogen pressure. While balloon pressure is often sufficient for simple alkenes, higher pressures may be needed.[4]

    • Optimize the reaction temperature. For many standard hydrogenations, room temperature is a good starting point.[4]

    • Ensure vigorous stirring to overcome mass transfer limitations.[5]

Problem: Poor Selectivity (High Formation of n-Heptane)

Possible Cause 1: Catalyst Over-activity

  • Symptoms: The desired product, this compound, is further hydrogenated to n-heptane, resulting in a low yield of the target molecule.

  • Diagnostic Checks:

    • Monitor the reaction progress closely over time using GC or NMR to observe the formation and subsequent consumption of this compound.

  • Recommended Solutions:

    • Reduce the reaction temperature and/or hydrogen pressure.

    • Decrease the catalyst loading.

    • Consider using a "poisoned" or less active catalyst, such as a Lindlar-type catalyst, which is designed to be less reactive.

Possible Cause 2: Catalyst Poisoning Affecting Selectivity

  • Symptoms: A noticeable change in the product distribution compared to previous successful runs.

  • Diagnostic Checks:

    • Analyze for impurities that might selectively poison sites responsible for the initial hydrogenation step without affecting the sites for the subsequent hydrogenation to the alkane.

  • Recommended Solutions:

    • Purify the reactants as described above.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in this compound hydrogenation?

A1: Common poisons for catalysts used in this compound hydrogenation (such as Palladium, Platinum, Rhodium, and Nickel catalysts) include:

  • Sulfur compounds: Even at parts-per-million (ppm) levels, compounds like thiols, sulfides (e.g., thiophene), and disulfides can severely deactivate the catalyst by strongly adsorbing to the active metal sites.[6][7]

  • Nitrogen compounds: Amines, amides, and heterocyclic nitrogen compounds (e.g., pyridine) can act as inhibitors by coordinating to the metal center.[8]

  • Carbon monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly bind to catalyst active sites, blocking them from the reactants.[9]

  • Heavy metals: Traces of lead, mercury, and arsenic can cause irreversible catalyst poisoning.

  • Halides: Organic and inorganic halides can also deactivate the catalyst.

Q2: How can I detect potential poisons in my starting materials?

A2: Several analytical techniques can be employed:

  • Gas Chromatography (GC) with selective detectors: A GC equipped with a sulfur chemiluminescence detector (SCD) or a nitrogen chemiluminescence detector (NCD) is highly effective for quantifying sulfur and nitrogen compounds, respectively, at trace levels.[10]

  • Inductively Coupled Plasma (ICP) Spectroscopy: ICP-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS) can be used to detect and quantify trace metal impurities.

  • Lassaigne's Test: A classical qualitative test to detect the presence of nitrogen, sulfur, and halogens in an organic compound.[10][11]

  • Combustion Elemental Analysis: This method can determine the total content of carbon, nitrogen, and sulfur in a sample.[1][12]

Q3: Can a poisoned catalyst be regenerated?

A3: Yes, in many cases, catalyst activity can be at least partially restored. The appropriate regeneration method depends on the nature of the poison and the catalyst.

  • For coke or carbonaceous deposits: A common method is controlled oxidation (calcination) in air or a dilute oxygen stream to burn off the carbon, followed by a reduction step to reactivate the metal.[13]

  • For sulfur poisoning: Regeneration can be more challenging. Methods include:

    • Oxidative treatment with agents like hydrogen peroxide or sodium hypochlorite, though these can sometimes damage the catalyst support.[7]

    • High-temperature treatment under an inert or reducing atmosphere to desorb or decompose the sulfur compounds.[6][14]

  • For poisoning by strongly adsorbed organic molecules: Washing the catalyst with a suitable solvent or a mild acidic or basic solution may be effective.[15]

Q4: What is "coking" and how can it be prevented?

A4: Coking, or carbon deposition, is the formation of carbonaceous deposits on the catalyst surface, which physically block the active sites.[2][16] This is particularly relevant when working with unsaturated hydrocarbons at elevated temperatures.

Prevention Strategies:

  • Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation.[3][16]

  • Increase Hydrogen Partial Pressure: Maintaining a sufficient hydrogen-to-hydrocarbon ratio helps to minimize coke formation by promoting hydrogenation over dehydrogenation and polymerization reactions.[16]

  • Feedstock Purity: Ensure the feedstock is free of coke precursors like higher polyenes or aromatic compounds.[2]

  • Catalyst Design: Catalysts with larger pore sizes can be less susceptible to pore blockage by coke.[2]

Data Presentation

Table 1: Illustrative Impact of Thiophene Poisoning on Pd/C Catalyzed this compound Hydrogenation

Thiophene Concentration (ppm)This compound Conversion (%)Selectivity to n-Heptane (%)Relative Activity (%)
0995100
1085886
50401540
100152515

Note: This data is illustrative and based on general trends observed in literature. Actual results may vary depending on specific experimental conditions.

Table 2: Illustrative Impact of Pyridine Poisoning on Pt/Al₂O₃ Catalyzed this compound Hydrogenation

Pyridine Concentration (ppm)This compound Conversion (%)Selectivity to n-Heptane (%)Relative Activity (%)
09810100
20701271
100252026
2005305

Note: This data is illustrative and based on general trends observed in literature. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Liquid-Phase Hydrogenation of this compound using Pd/C

Materials:

  • This compound (high purity)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (or other suitable solvent), degassed

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Catalyst Handling (under inert atmosphere): In a glovebox or under a steady stream of inert gas, weigh the desired amount of 10% Pd/C catalyst (typically 1-5 mol% of the substrate) and add it to a dry reaction flask equipped with a magnetic stir bar.[5]

  • Solvent and Substrate Addition: Add the degassed solvent (e.g., ethanol) to the flask to wet the catalyst. Then, add the this compound.

  • System Purge: Seal the reaction flask and connect it to a manifold that can switch between a vacuum source, an inert gas supply, and a hydrogen supply (e.g., a balloon or a pressurized cylinder). Evacuate the flask and backfill with inert gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Hydrogenation: Evacuate the flask one last time and then introduce hydrogen gas to the desired pressure (e.g., atmospheric pressure from a balloon or higher pressure from a cylinder).[5]

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature). Monitor the reaction progress by TLC, GC, or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric. Do not allow the filter cake to dry completely in the air. Quench the filter cake with water before disposal.[3]

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 2: Regeneration of a Sulfur-Poisoned Pd/C Catalyst

Materials:

  • Spent, sulfur-poisoned Pd/C catalyst

  • N,N-Dimethylformamide (DMF) or other suitable solvent for washing

  • Air or a dilute oxygen/nitrogen mixture

  • Hydrogen gas

  • Tube furnace

Procedure:

  • Catalyst Recovery and Washing: After the hydrogenation reaction, filter the catalyst from the reaction mixture. Wash the catalyst thoroughly with a solvent like DMF to remove any adsorbed organic residues.[7]

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove the solvent.

  • Oxidative Treatment: Place the dried catalyst in a tube furnace. Heat the catalyst in a stream of air or dilute oxygen at a controlled temperature (e.g., 50-140 °C) for several hours to oxidize the adsorbed sulfur species.[17] Caution: This process can be exothermic.

  • Reduction: After the oxidative treatment, cool the catalyst under an inert gas stream. Then, reduce the catalyst by heating it under a flow of hydrogen gas (e.g., at 200-400 °C) to restore the active metallic palladium sites.

  • Passivation: After reduction, carefully cool the catalyst to room temperature under an inert gas. If the catalyst is to be handled in air, it must be passivated by slowly introducing a very small, controlled amount of oxygen into the inert gas stream to form a protective oxide layer.

Visualizations

catalyst_poisoning_workflow cluster_problem Problem Identification cluster_diagnosis Diagnostic Steps cluster_causes Potential Causes cluster_solutions Solutions P1 Low/No Conversion or Poor Selectivity D1 Analyze Reactant Purity (GC, ICP, etc.) P1->D1 D2 Review Catalyst Handling & Activation P1->D2 D3 Check Reaction Conditions (T, P, Stirring) P1->D3 C1 Catalyst Poisoning D1->C1 C2 Improper Catalyst Handling/Activation D2->C2 C3 Suboptimal Reaction Conditions D3->C3 S1 Purify Reactants Use Guard Bed Change Catalyst C1->S1 S2 Follow SOPs Use Inert Atmosphere C2->S2 S3 Optimize T, P, Stirring Increase Reaction Time C3->S3

Troubleshooting workflow for catalyst deactivation.

catalyst_poisoning_mechanism Reactants This compound + H₂ Catalyst Active Catalyst (e.g., Pd) Reactants->Catalyst Adsorption Product n-Heptane Catalyst->Product Reaction PoisonedCatalyst Poisoned Catalyst (Inactive) Catalyst->PoisonedCatalyst Poison Poison (e.g., Sulfur) Poison->Catalyst Strong Adsorption

Mechanism of catalyst poisoning.

regeneration_workflow Start Spent Poisoned Catalyst Wash Solvent Washing (e.g., DMF) Start->Wash Dry Drying Wash->Dry Oxidize Oxidative Treatment (e.g., Air, 50-140°C) Dry->Oxidize Reduce Reduction (e.g., H₂, 200-400°C) Oxidize->Reduce Passivate Passivation (if needed) Reduce->Passivate End Regenerated Catalyst Passivate->End

Workflow for the regeneration of a poisoned catalyst.

References

Technical Support Center: Optimization of Solvent and Temperature for 1-Heptene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-heptene (B165124) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of solvent and temperature in key reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing a this compound reaction?

A1: The most critical parameters are typically the choice of solvent and the reaction temperature. These factors significantly influence reaction rate, selectivity, and yield. The catalyst system, reactant concentrations, and reaction time are also crucial and interdependent variables.

Q2: How does solvent choice impact this compound epoxidation?

A2: Solvent choice has a profound effect on this compound epoxidation, particularly when using titanium silicalite-1 (TS-1) catalysts. The solvent affects the adsorption of this compound into the catalyst pores and can influence the stability of the transition state.[1][2] For instance, methanol (B129727) has been shown to yield higher epoxidation turnover rates compared to acetonitrile (B52724) over Ti-MFI catalysts.[1][2] The presence of water in the solvent can also increase epoxidation rates.[3][4]

Q3: What is the typical temperature range for this compound hydroformylation, and how does it affect selectivity?

A3: The hydroformylation of this compound is often carried out at temperatures between 70°C and 120°C. Increasing the temperature generally increases the reaction rate. However, it can negatively impact selectivity by promoting isomerization of this compound to internal olefins, which leads to the formation of branched aldehydes instead of the desired linear aldehyde.[5][6]

Q4: Can temperature be used to control the activity of metathesis catalysts in this compound reactions?

A4: Yes, temperature is a key factor in controlling the activity of many olefin metathesis catalysts. Some ruthenium-based catalysts are designed to be "latent," meaning they are inactive at lower temperatures (e.g., room temperature) and become active upon heating to a specific temperature (e.g., 50-85°C).[7][8] This allows for greater control over the initiation of the reaction. However, higher temperatures can also lead to an increase in undesirable isomerization side reactions.[9][10]

Troubleshooting Guides

Issue 1: Low Yield in this compound Hydroformylation

Possible Cause: Suboptimal reaction temperature. Troubleshooting Step:

  • Too Low Temperature: If the reaction is sluggish, a low temperature may be the cause. Gradually increase the temperature in increments of 5-10°C. Monitor the reaction progress by techniques like GC or NMR to find the optimal balance between reaction rate and selectivity.

  • Too High Temperature: If you observe a significant amount of isomerized heptene (B3026448) or branched aldehyde products, the temperature is likely too high. Decrease the reaction temperature to improve selectivity for the linear aldehyde.[5]

Possible Cause: Inappropriate solvent. Troubleshooting Step:

  • The choice of solvent can influence catalyst solubility and activity. Toluene is a commonly used solvent for this reaction.[6] If you are experiencing issues, consider screening other non-polar aprotic solvents. For biphasic systems, ionic liquids have been explored to facilitate catalyst recovery.[11]

Issue 2: Poor Selectivity in this compound Epoxidation

Possible Cause: Incorrect solvent or presence of impurities. Troubleshooting Step:

  • Solvent Selection: The solvent can dramatically influence selectivity. For zeolite-catalyzed epoxidations, protic solvents like methanol can enhance turnover rates.[2][3] However, the optimal solvent can depend on the specific catalyst used (e.g., Ti-MFI vs. Ti-BEA).[1][4] It is recommended to perform small-scale solvent screening experiments with solvents like methanol, acetonitrile, and acetone.[1]

  • Water Content: The presence of water can be beneficial, increasing epoxidation rates in some systems.[3][4] However, excess water can lead to the formation of diols as byproducts.[12] Ensure your solvent has a controlled and optimized water content.

Issue 3: Uncontrolled Polymerization or Isomerization in this compound Metathesis

Possible Cause: Reaction temperature is too high or catalyst is too active. Troubleshooting Step:

  • Temperature Control: High temperatures can promote unwanted side reactions like olefin isomerization.[9][10] If isomerization is detected, try lowering the reaction temperature.

  • Catalyst Choice: If using a highly active catalyst at room temperature leads to uncontrolled reactions, consider switching to a latent catalyst that requires thermal activation.[7][8] This will allow for better control over the reaction initiation.

Data Presentation

Table 1: Solvent and Temperature Effects on this compound Hydroformylation

Catalyst SystemSolventTemperature (°C)Pressure (bar)Key OutcomeReference
Rh-Thiolate on SilicaToluene7030S-shaped kinetic curves, induction period observed.[6]
Rh-Thiolate on SilicaToluene12030Faster reaction rate, but decreased selectivity.[5]
Cobalt/Pyridine[BMIM][NTf2]130100Good catalytic activity and potential for catalyst recycling.[11]

Table 2: Influence of Solvent on 1-Hexene (B165129)* Epoxidation Turnover Rates

CatalystSolventRelative Turnover RateKey ObservationReference
Ti-MFIMethanolHighHigher rates compared to acetonitrile.[1][2]
Ti-MFIAcetonitrileModerateLower rates compared to methanol.[1][2]
Ti-BEAAcetonitrileHighHigher rates compared to methanol.[4]
Ti-BEAMethanolLowLower rates compared to acetonitrile.[4]

*Data for 1-hexene is presented as a close analog to this compound, illustrating the significant solvent effects in terminal alkene epoxidation.

Table 3: Temperature Effects on 1-Hexene* Homodimerization via Metathesis

CatalystTemperature (°C)Time (h)Conversion (%)Key ObservationReference
Latent Ru Catalyst 12524<5Catalyst is latent at room temperature.[7]
Latent Ru Catalyst 1852490Catalyst is activated at elevated temperature.[7]
Latent Ru Catalyst 2852441Different latent catalysts show varying activity.[7]

*Data for 1-hexene is presented as a representative terminal alkene for metathesis reactions.

Experimental Protocols

Protocol 1: General Procedure for this compound Hydroformylation
  • Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature controller is charged with the rhodium-based catalyst and the desired solvent (e.g., toluene).

  • Reactant Addition: this compound is added to the reactor.

  • Reaction Conditions: The reactor is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure (e.g., 30 bar). The reaction mixture is heated to the target temperature (e.g., 70-120°C) with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of this compound and the selectivity towards the linear and branched aldehydes.

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released. The reaction mixture is then analyzed to determine the final product distribution.

Protocol 2: General Procedure for this compound Epoxidation with a TS-1 Catalyst
  • Catalyst Activation: The TS-1 catalyst is activated by heating under vacuum or in a stream of dry air to remove adsorbed water.

  • Reaction Setup: A round-bottom flask equipped with a condenser and a magnetic stirrer is charged with the activated catalyst, the chosen solvent (e.g., methanol), and this compound.

  • Oxidant Addition: The reaction mixture is heated to the desired temperature (e.g., 60°C), and the oxidant, typically an aqueous solution of hydrogen peroxide (H₂O₂), is added dropwise.

  • Monitoring: The reaction is monitored by TLC or GC to follow the consumption of this compound and the formation of 1,2-epoxyheptane.

  • Work-up: Upon completion, the catalyst is filtered off, and the filtrate is washed with a reducing agent solution (e.g., sodium sulfite) to destroy any remaining peroxide. The organic layer is then separated, dried, and the solvent is removed under reduced pressure to yield the crude epoxide, which can be further purified by distillation or chromatography.

Visualizations

experimental_workflow_hydroformylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up charge_reactor Charge Autoclave: - Catalyst - Solvent add_heptene Add this compound charge_reactor->add_heptene seal_purge Seal & Purge with Syngas add_heptene->seal_purge pressurize_heat Pressurize & Heat (e.g., 30 bar, 70-120°C) seal_purge->pressurize_heat stir Vigorous Stirring pressurize_heat->stir monitor Monitor by GC: - Conversion - Selectivity stir->monitor cool_depressurize Cool & Depressurize stir->cool_depressurize monitor->stir analyze_product Final Product Analysis cool_depressurize->analyze_product

Caption: Workflow for this compound Hydroformylation.

troubleshooting_low_yield start Low Yield in This compound Reaction check_temp Check Reaction Temperature start->check_temp temp_low Too Low? check_temp->temp_low Sluggish Reaction temp_high Too High? check_temp->temp_high Side Products increase_temp ACTION: Increase Temperature temp_low->increase_temp Yes check_solvent Check Solvent temp_low->check_solvent No decrease_temp ACTION: Decrease Temperature temp_high->decrease_temp Yes temp_high->check_solvent No end Yield Improved increase_temp->end decrease_temp->end solvent_issue Inappropriate Solvent? check_solvent->solvent_issue screen_solvents ACTION: Screen Solvents solvent_issue->screen_solvents Yes solvent_issue->end No screen_solvents->end

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Validation & Comparative

Comparative Guide to GC-MS Analysis of 1-Heptene Polymerization Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 1-heptene (B165124) polymerization products using Gas Chromatography-Mass Spectrometry (GC-MS). It focuses on the influence of different catalyst systems on the resulting product distribution and offers detailed experimental protocols to support research and development. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related α-olefins, such as 1-hexene (B165129) and 1-octene, to provide a robust comparative framework.

Performance Comparison of Catalytic Systems: Ziegler-Natta vs. Metallocene

The choice of catalyst is a critical factor in determining the molecular weight, structure, and isomeric distribution of the oligomerization products of this compound. The two most prominent classes of catalysts for this purpose are traditional Ziegler-Natta catalysts and more modern metallocene catalysts.

Ziegler-Natta catalysts , typically heterogeneous systems based on titanium compounds (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃), are known for their industrial robustness and ability to produce high molecular weight polymers.[1][2] However, they generally possess multiple active sites, which can lead to a broad molecular weight distribution and a complex mixture of polymer products.[3]

Metallocene catalysts , on the other hand, are homogeneous single-site catalysts, often based on zirconium (e.g., Cp₂ZrCl₂) or hafnium complexes activated by methylaluminoxane (B55162) (MAO).[4][5] Their single-site nature allows for greater control over the polymerization process, resulting in polymers with a narrow molecular weight distribution and more uniform microstructures.[3][6] This precision makes them particularly suitable for producing well-defined oligomers.

Quantitative Data on Product Distribution

While direct comparative data for this compound is scarce, studies on the oligomerization of 1-hexene provide valuable insights into the expected product distribution with metallocene catalysts. The following table summarizes the product distribution for the oligomerization of 1-hexene using different zirconocene (B1252598) catalysts activated with MAO. This data can be used to infer the likely behavior of these catalysts with this compound.

Metallocene CatalystReaction ConditionsDimers (%)Trimers (%)Tetramers (%)Reference
Cp₂ZrCl₂90°C, 4.2 atm H₂392526[4]
(CH₃-Cp)₂ZrCl₂70°C453015[4]
(n-C₄H₉-Cp)₂ZrCl₂70°C483212[4]

This table presents data for 1-hexene oligomerization as a proxy for this compound.

Experimental Protocols

This section provides detailed methodologies for the polymerization of this compound and the subsequent GC-MS analysis of the products.

This compound Polymerization with a Metallocene Catalyst

This protocol is adapted from established procedures for α-olefin oligomerization.[4]

Materials:

  • This compound (purified by passing through activated alumina)

  • Toluene (B28343) (anhydrous)

  • Metallocene catalyst (e.g., Cp₂ZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas (high purity)

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add 50 mL of anhydrous toluene to a dried Schlenk flask equipped with a magnetic stirrer.

  • Add a specific amount of the metallocene catalyst (e.g., ~8.0 x 10⁻⁵ mmol for laboratory scale).

  • Introduce the MAO solution, maintaining a specific Al/Zr molar ratio (e.g., ~200).

  • Add 10 mL of purified this compound to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) and stir for a set duration (e.g., 1-4 hours).

  • Quench the reaction by adding 5 mL of methanol.

  • Wash the organic phase with 10% HCl solution (3 x 20 mL) and then with deionized water until neutral.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the oligomer mixture.

GC-MS Analysis of this compound Polymerization Products

This protocol outlines the general steps for analyzing the resulting oligomer mixture.[10][11]

Sample Preparation:

  • Dissolve the oligomer product in a volatile organic solvent like hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10 µg/mL.[11]

  • If necessary, centrifuge the sample to remove any particulate matter.[11]

  • Transfer the clear solution to a 1.5 mL glass autosampler vial.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 or equivalent

  • Mass Spectrometer: Agilent 5977 or equivalent

  • Column: Non-polar capillary column, such as a Restek Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280-300°C

  • Injection Volume: 1 µL

  • Split Ratio: 60:1 or adjusted as needed[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 300°C

    • Hold at 300°C for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-600

Data Analysis:

  • Identification: Identify the different oligomers (dimers, trimers, etc.) and their isomers based on their retention times and mass spectra. The mass spectra of alkenes typically show a distinct molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from allylic cleavage.[12][13] For example, the dimer of this compound (C₁₄H₂₈) would have a molecular ion at m/z 196.

  • Quantification: Determine the relative abundance of each product by integrating the peak areas in the total ion chromatogram (TIC). The percentage of each oligomer can be calculated as the area of its corresponding peaks divided by the total area of all product peaks.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from this compound polymerization to GC-MS analysis.

G cluster_polymerization This compound Polymerization cluster_workup Product Work-up cluster_analysis GC-MS Analysis P1 Inert Atmosphere Setup (Schlenk Line) P2 Addition of Toluene, Catalyst, & Co-catalyst P1->P2 P3 Addition of this compound P2->P3 P4 Reaction at Controlled Temperature P3->P4 P5 Quenching (Methanol Addition) P4->P5 W1 Acid & Water Wash P5->W1 W2 Drying of Organic Phase W1->W2 W3 Solvent Removal W2->W3 A1 Sample Preparation (Dilution in Solvent) W3->A1 A2 GC Separation A1->A2 A3 MS Detection & Fragmentation A2->A3 A4 Data Analysis (Identification & Quantification) A3->A4

Caption: Experimental workflow for this compound polymerization and subsequent GC-MS analysis.

Signaling Pathways: Oligomerization Mechanisms

The mechanism of oligomerization differs between Ziegler-Natta and metallocene catalysts, leading to different product characteristics.

Metallocene-Catalyzed Oligomerization: This mechanism proceeds via a series of insertion and elimination steps at a single, well-defined active site. The primary mode of chain termination is β-hydride elimination, which typically leads to the formation of vinylidene-type oligomers (double bond at the terminus of a branch).[5]

G Catalyst [Zr]-H (Active Catalyst) Intermediate1 [Zr]-Heptyl Catalyst->Intermediate1 Insertion Monomer1 This compound (C7H14) Monomer1->Intermediate1 Intermediate2 [Zr]-Dimer Chain Intermediate1->Intermediate2 Insertion Monomer2 This compound (C7H14) Monomer2->Intermediate2 Product Dimer (Vinylidene Isomer) Intermediate2->Product β-Hydride Elimination Catalyst_regen [Zr]-H Intermediate2->Catalyst_regen β-Hydride Elimination

Caption: Simplified mechanism for metallocene-catalyzed dimerization of this compound.

Ziegler-Natta Catalyzed Polymerization: The Cossee-Arlman mechanism is widely accepted for Ziegler-Natta catalysts. It involves the coordination of the alkene to a vacant site on the titanium atom, followed by insertion into the titanium-carbon bond.[1] Due to the presence of multiple types of active sites on the catalyst surface, this process can lead to a wider range of products and less control over the polymer microstructure compared to metallocenes.

G ActiveSite Surface Ti-Alkyl (Active Site) Coordination π-Complex Formation ActiveSite->Coordination Monomer This compound Monomer->Coordination Insertion Monomer Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Repeat n times Termination Chain Termination Propagation->Termination

Caption: Generalized Cossee-Arlman mechanism for Ziegler-Natta polymerization.

References

A Comparative Guide to 1H and 13C NMR Characterization of 1-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 1-heptene (B165124), a common terminal alkene, and contrasts it with its structural isomer, (Z)-2-heptene, and a substituted analogue, 2-methyl-1-heptene.

Data Presentation: A Comparative Analysis of Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, (Z)-2-heptene, and 2-methyl-1-heptene. These values are crucial for identifying the unique structural features of each compound.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Proton Environment This compound (Z)-2-Heptene 2-Methyl-1-heptene
=CH (internal)~5.8~5.4-
=CH₂ (terminal)~4.95-~4.65
Allylic CH₂~2.0~2.0~1.9
CH₂ (internal)~1.3~1.3~1.3
Terminal CH₃~0.9~0.9~0.9 (on butyl chain)
Vinylic CH₃-~1.6~1.7

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon Environment This compound (Z)-2-Heptene 2-Methyl-1-heptene
=CH (internal)~139.1~131.2~145.8 (quaternary)
=CH₂ (terminal)~114.2-~109.3
Allylic CH₂~33.8~27.1~38.4
CH₂ (internal)~31.5, ~28.9, ~22.5~31.8, ~22.8~31.8, ~29.8, ~22.7
Terminal CH₃~14.1~14.1~14.1 (on butyl chain)
Vinylic CH₃-~12.5~22.4

Experimental Protocols: Acquiring High-Quality NMR Data

The following is a generalized protocol for the preparation and analysis of a liquid alkene sample, such as this compound, using ¹H and ¹³C NMR spectroscopy.

Sample Preparation:

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like alkenes.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

  • Sample Transfer: Using a clean glass Pasteur pipette, transfer the dissolved sample into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. The signal for TMS is set to 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Data Acquisition:

  • Instrumentation: The data should be acquired on a high-resolution NMR spectrometer.

  • ¹H NMR Parameters: A standard ¹H NMR experiment typically involves a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the expected chemical shift range for all proton signals.

  • ¹³C NMR Parameters: A standard ¹³C NMR experiment will require a greater number of scans than a ¹H experiment due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are then applied to obtain a clean and interpretable spectrum.

Mandatory Visualization: Workflows and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for NMR analysis and the logical relationship between the structure of this compound and its NMR signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound Sample Mix Dissolve Sample Sample->Mix Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mix Transfer Transfer to NMR Tube Mix->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Correction Phase & Baseline Correction FT->Correction Spectrum Final NMR Spectrum Correction->Spectrum

Caption: Experimental workflow for NMR analysis of this compound.

nmr_signals cluster_structure This compound Structure cluster_signals Expected NMR Signals cluster_h1 1H NMR cluster_c13 13C NMR struct CH2=CH-CH2-CH2-CH2-CH2-CH3 H1_alkenyl =CH, =CH2 (~4.9-5.8 ppm) struct->H1_alkenyl vinylic protons H1_allylic Allylic CH2 (~2.0 ppm) struct->H1_allylic allylic protons H1_alkyl Alkyl CH2, CH3 (~0.9-1.3 ppm) struct->H1_alkyl alkyl protons C13_alkenyl =CH, =CH2 (~114-139 ppm) struct->C13_alkenyl sp2 carbons C13_alkyl Alkyl CH2, CH3 (~14-34 ppm) struct->C13_alkyl sp3 carbons

Caption: Logical mapping of this compound structure to its NMR signals.

A Comparative Analysis of 1-Heptene and 1-Octene in Ethylene Copolymerization for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in polymer chemistry and materials science, the choice of comonomer in ethylene (B1197577) copolymerization is a critical factor that dictates the final properties of the resulting polymer. This guide provides a detailed comparison of two common alpha-olefins, 1-heptene (B165124) and 1-octene (B94956), used in the synthesis of Linear Low-Density Polyethylene (B3416737) (LLDPE) and other polyolefin elastomers. This document outlines their performance in copolymerization, supported by experimental data, and provides detailed methodologies for key experimental protocols.

Introduction

Ethylene copolymerization with alpha-olefins is a cornerstone of the polymer industry, enabling the production of a wide array of materials with tailored properties. 1-Octene has traditionally been a comonomer of choice for LLDPE, valued for the superior mechanical properties it imparts to the resulting copolymers.[1][2] However, market fluctuations and the quest for alternative comonomers have spurred interest in less common alpha-olefins like this compound.[1] This guide presents a comparative overview of these two comonomers, focusing on their reactivity, the properties of the resulting copolymers, and the experimental procedures for their synthesis and characterization.

Quantitative Performance Comparison

The selection of a comonomer and catalyst system significantly influences the copolymerization kinetics and the microstructure of the final polymer. The following tables summarize key performance indicators for the copolymerization of ethylene with this compound and 1-octene using both Ziegler-Natta and metallocene catalysts.

Ziegler-Natta Catalyzed Copolymerization

Ziegler-Natta catalysts are widely used in industrial LLDPE production. The data below highlights the similarities and differences between this compound and 1-octene in this system.

Performance MetricEthylene/1-Heptene CopolymersEthylene/1-Octene CopolymersKey Observations
Catalyst Activity Comparable to ethylene/1-octene systems.Generally high; can be influenced by modifications to the catalyst system.[3]Both comonomers can be effectively polymerized using Ziegler-Natta catalysts.
Comonomer Incorporation Up to 6.4 mol% has been studied.[1]Can reach up to 2.26 mol% with modified catalysts, an increase from 0.34% with traditional systems.[3]This compound shows potential for significant incorporation.
Reactivity Ratios (r_E / r_O) Data not readily available in direct comparison.r_E = 55.00, r_O = 0.023 (r_E * r_O = 1.27), suggesting a random distribution of comonomers.[3]The high r_E for 1-octene indicates a strong preference for ethylene incorporation.
Molecular Weight (Mw) Similar to 1-octene copolymers up to 3 mol% comonomer content.[1]Can achieve high molecular weights (e.g., 1.86 x 10^6 g/mol for ethylene/1-hexene, indicating potential for high Mw with 1-octene).[4]Both can produce high molecular weight polymers.
Melting Temperature (Tm) Similar to 1-octene copolymers.Decreases with increasing 1-octene content.[5]The incorporation of either comonomer disrupts the polyethylene crystal structure, lowering the melting point.
Crystallinity Similar to 1-octene copolymers up to 3 mol% comonomer content.[1]Decreases with increasing 1-octene content.[6]At higher comonomer contents (>3 mol%), differences in the ability of this compound and 1-octene to disrupt crystal arrangements become more apparent.[1]
Metallocene Catalyzed Copolymerization

Metallocene catalysts offer better control over polymer microstructure, leading to more uniform comonomer incorporation and narrower molecular weight distributions.

Performance MetricEthylene/1-Heptene CopolymersEthylene/1-Octene CopolymersKey Observations
Catalyst Activity Data not as prevalent as for 1-octene.Can reach very high values, for example, up to 12,531 kg·mol(Ti)⁻¹·[C₂H₄]⁻¹·h⁻¹·atm⁻¹ with certain systems.[4]Metallocene catalysts generally exhibit high activity for ethylene/α-olefin copolymerization.
Comonomer Incorporation Can be effectively incorporated.High levels of incorporation are achievable, with some systems reaching up to 7.8 mol%.[4]Metallocene catalysts are efficient at incorporating longer α-olefins.
Reactivity Ratios (r_E / r_O) Data not readily available in direct comparison.r_E = 11.25, r_O = 0.15 (r_E * r_O = 1.69), indicating a random copolymer.[5]The reactivity ratios for metallocene systems generally favor more random comonomer incorporation compared to Ziegler-Natta systems.
Molecular Weight (Mw) Can produce high molecular weight polymers.Ultrahigh molecular weights (e.g., 1.89 x 10^6 g/mol ) can be achieved under specific conditions.[5]Metallocene catalysts allow for the synthesis of very high molecular weight copolymers.
Melting Temperature (Tm) Decreases with comonomer incorporation.Shows a clear decrease with increasing 1-octene content.[5][7]The impact on melting temperature is a direct consequence of the disruption of the polyethylene backbone's crystallinity.
Crystallinity Decreases with comonomer content.Decreases with increasing 1-octene incorporation.[7][8]The reduction in crystallinity is a key factor in achieving the desired elastomeric properties.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for comparative studies. Below are generalized protocols for Ziegler-Natta and metallocene-catalyzed ethylene copolymerization with this compound or 1-octene.

Ziegler-Natta Catalyzed Copolymerization Protocol

This protocol describes a typical slurry polymerization process.

1. Catalyst Preparation and Activation:

  • A supported Ziegler-Natta catalyst, for instance, a titanium compound like TiCl₄ on a magnesium chloride (MgCl₂) support, is typically used.

  • The catalyst is activated with an organoaluminum cocatalyst, such as triethylaluminum (B1256330) (AlEt₃).

2. Polymerization Procedure:

  • A polymerization reactor (e.g., a 2L stainless steel autoclave) is thoroughly dried and purged with nitrogen.

  • A solvent, such as hexane (B92381) or heptane, is introduced into the reactor.

  • The desired amount of comonomer (this compound or 1-octene) is added to the reactor.

  • The reactor is heated to the desired polymerization temperature (e.g., 70-90°C).

  • The cocatalyst (e.g., AlEt₃ solution) is injected into the reactor.

  • Ethylene is continuously fed into the reactor to maintain a constant pressure (e.g., 10 atm).

  • The polymerization is initiated by injecting the Ziegler-Natta catalyst slurry into the reactor.

  • The reaction is allowed to proceed for a set duration, with continuous stirring.

3. Termination and Polymer Recovery:

  • The polymerization is terminated by venting the ethylene and adding a quenching agent, such as acidified ethanol (B145695).

  • The resulting polymer is filtered, washed with ethanol and acetone (B3395972) to remove catalyst residues, and dried in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.

Metallocene Catalyzed Copolymerization Protocol

This protocol outlines a solution polymerization process, often favored for metallocene catalysts.

1. Catalyst System Preparation:

2. Polymerization Procedure:

  • A glass or stainless steel reactor is prepared as described for the Ziegler-Natta process.

  • A solvent, such as toluene, is introduced.

  • The reactor is heated to the desired temperature (e.g., 50-100°C).

  • The comonomer (this compound or 1-octene) is added.

  • Ethylene is introduced to the desired pressure.

  • The pre-activated metallocene/MAO catalyst solution is injected to start the polymerization.

  • The reaction is maintained for the desired time with constant stirring.

3. Termination and Polymer Recovery:

  • The reaction is terminated by adding an alcohol (e.g., methanol (B129727) or ethanol) containing a small amount of hydrochloric acid.

  • The polymer precipitates and is then collected by filtration.

  • The polymer is washed thoroughly with alcohol and dried under vacuum.

Visualization of Experimental Workflow and Logical Relationships

To further clarify the processes and influencing factors, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_polymerization Polymerization cluster_workup Work-up cluster_analysis Analysis Reactor_Prep Reactor Preparation (Drying, Purging) Solvent_Add Add Solvent Reactor_Prep->Solvent_Add Comonomer_Add Add Comonomer (this compound or 1-Octene) Solvent_Add->Comonomer_Add Heating Heat to Reaction Temperature Comonomer_Add->Heating Cocatalyst_Add Add Cocatalyst (e.g., AlEt3 or MAO) Heating->Cocatalyst_Add Ethylene_Feed Feed Ethylene (Constant Pressure) Cocatalyst_Add->Ethylene_Feed Catalyst_Injection Inject Catalyst (Ziegler-Natta or Metallocene) Ethylene_Feed->Catalyst_Injection Reaction Polymerization Reaction (Stirring) Catalyst_Injection->Reaction Termination Terminate Reaction (e.g., Acidified Ethanol) Reaction->Termination Filtration Filter Polymer Termination->Filtration Washing Wash Polymer Filtration->Washing Drying Dry Polymer (Vacuum Oven) Washing->Drying Characterization Polymer Characterization (NMR, GPC, DSC) Drying->Characterization

Caption: Experimental workflow for ethylene/α-olefin copolymerization.

Logical_Relationships cluster_inputs Input Variables cluster_kinetics Copolymerization Kinetics cluster_properties Copolymer Properties Comonomer Comonomer (this compound vs. 1-Octene) Kinetics Catalyst Activity Reactivity Ratios Comonomer Incorporation Comonomer->Kinetics Catalyst Catalyst System (Ziegler-Natta vs. Metallocene) Catalyst->Kinetics Conditions Reaction Conditions (Temp, Pressure, etc.) Conditions->Kinetics Microstructure Microstructure (MW, MWD, Composition) Kinetics->Microstructure Physical_Properties Physical Properties (Tm, Crystallinity, Mechanical) Microstructure->Physical_Properties

Caption: Factors influencing copolymer properties.

Conclusion

Both this compound and 1-octene are effective comonomers in the synthesis of ethylene copolymers, with the choice between them depending on the desired final polymer properties and the catalyst system employed. For Ziegler-Natta systems, the two comonomers yield polymers with similar characteristics at low incorporation levels, while differences emerge at higher concentrations.[1] Metallocene catalysts, with their single-site nature, allow for more precise control over the polymer architecture and can produce high molecular weight copolymers with high comonomer incorporation for both this compound and 1-octene. While 1-octene remains a benchmark comonomer, this guide demonstrates that this compound presents a viable alternative, warranting further investigation for specific applications. The provided experimental protocols and diagrams offer a foundational framework for researchers to conduct their own comparative studies and advance the understanding of these important polyolefins.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Heptene Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of reagents and intermediates like 1-heptene (B165124) is a cornerstone of reliable and reproducible results. The presence of impurities can lead to unwanted side reactions, lower yields, and in the context of drug development, could impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comparative overview of analytical methodologies for the validation of this compound purity, with a focus on Gas Chromatography (GC) techniques. Detailed experimental protocols and representative performance data are presented to aid in method selection and implementation.

Alternative Analytical Methods: A Comparison

Gas Chromatography is a powerful and widely used technique for the separation, identification, and quantification of volatile organic compounds like this compound.[1] The two most common detectors used for this purpose are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). The choice between these depends on the specific requirements of the analysis.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds by GC, which are then ionized in a hydrogen flame. The resulting current is proportional to the amount of carbon atoms.Separates compounds by GC, which are then ionized and fragmented. The mass-to-charge ratio of the fragments is measured.
Selectivity Universal detector for organic compounds. Provides retention time data for identification.Highly selective, providing both retention time and mass spectral data for confident peak identification.[1]
Sensitivity High sensitivity for hydrocarbons.Generally offers higher sensitivity, especially in selected ion monitoring (SIM) mode, and can detect a broader range of compounds.[2]
Impurity ID Does not provide structural information for unknown impurity identification.[1]Provides structural information from fragmentation patterns, aiding in the identification of unknown impurities.[1]
Quantitation Robust and provides a linear response over a wide range, making it excellent for purity calculations by area percent.[1]Can be used for quantification, but may require specific calibration for each compound.[3]
Cost & Complexity Relatively inexpensive, robust, and simpler to operate.[1]More expensive and complex to operate and maintain.

For routine quality control and purity assessment where the primary goal is to quantify the main component and known impurities, GC-FID is often the more practical and efficient choice.[1] For investigational purposes, such as identifying unknown impurities or degradation products, the structural information provided by GC-MS is invaluable.

Recommended Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust, reliable, and cost-effective method for determining the purity of this compound. The following sections detail a typical experimental protocol and the expected performance data from a method validation study.

Experimental Protocol

This protocol is a representative example for the determination of this compound purity and the quantification of related impurities using GC-FID.

1. Sample and Standard Preparation:

  • Solvent: Use a high-purity, volatile solvent such as hexane (B92381) or dichloromethane.

  • This compound Standard Solution: Prepare a stock solution of this compound at a concentration of approximately 1000 µg/mL in the chosen solvent.

  • Working Standards for Linearity: Prepare a series of at least five working standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-150% of the target concentration for impurities).[1][4]

  • Sample Solution: Accurately weigh a known amount of the this compound sample to be analyzed and dissolve it in the solvent to a final concentration within the established linear range.[1]

2. Gas Chromatography (GC) Conditions:

ParameterRecommended Setting
GC System Agilent 6890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Split/Splitless, 250°C
Split Ratio 100:1
Injection Volume 1 µL
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial: 40°C, hold for 5 minRamp: 10°C/min to 250°CHold at 250°C for 5 min
Detector Flame Ionization Detector (FID), 280°C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (He) 25 mL/min

Note: These parameters may require optimization based on the specific instrument and potential impurities.

3. Data Analysis:

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

  • Purity Calculation: Determine the purity of the this compound sample using the area percent method. The purity is calculated as the percentage of the this compound peak area relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for this compound purity.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Implementation Dev Develop GC-FID Method Opt Optimize Parameters (Column, Temp, Flow) Dev->Opt Spec Specificity Opt->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine Purity Testing Rob->Routine Method Validated

Caption: Workflow for the validation of a this compound purity method.

Validation Parameters and Representative Data

An analytical method must be validated to ensure it is suitable for its intended purpose.[5] The validation process involves evaluating several key parameters, as defined by guidelines from the International Council for Harmonisation (ICH).[6] The following table summarizes these parameters and provides a set of representative data for a validated GC-FID method for this compound purity.

Validation ParameterAcceptance CriteriaRepresentative Result for this compound
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products). No interference at the retention time of this compound.[6][7]No interfering peaks from blank or potential impurities (e.g., heptane, other heptene (B3026448) isomers) were observed at the retention time of this compound.
Linearity A linear relationship between concentration and analyte signal. Correlation coefficient (R²) ≥ 0.999.[7][8]R² = 0.9995 over a range of 1 µg/mL to 150 µg/mL.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.1 µg/mL (LOQ) to 150 µg/mL.
Accuracy The closeness of the test results to the true value. Typically expressed as percent recovery. For assays, 98.0% to 102.0% recovery is expected.[7]Mean recovery of 99.5% (spiked samples at 80%, 100%, and 120% of the nominal concentration).
Precision Repeatability (Intra-assay): The precision over a short interval of time with the same analyst and equipment. RSD ≤ 2%.[7]Intermediate Precision: Assesses variations within the lab (different days, analysts, equipment). RSD ≤ 3%.[7]Repeatability: RSD = 0.8% (n=6)Intermediate Precision: RSD = 1.5%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically a signal-to-noise ratio of 3:1.[9]0.3 µg/mL
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically a signal-to-noise ratio of 10:1.[9]1.0 µg/mL
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[7]No significant impact on results when varying oven temperature by ±2°C and flow rate by ±0.1 mL/min.

Logical Relationships in Method Validation

The parameters of method validation are interconnected. For instance, the limits of detection and quantitation define the lower end of the analytical range, while linearity, accuracy, and precision must be demonstrated across this entire range.

G cluster_core Core Performance cluster_range Quantitative Range Validation Validated Method Accuracy Accuracy (% Recovery) Accuracy->Validation Precision Precision (% RSD) Precision->Validation Specificity Specificity Specificity->Validation Linearity Linearity (R²) Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD (S/N=3) LOD->Range LOQ LOQ (S/N=10) LOQ->Range Robustness Robustness Robustness->Validation

References

Comparative study of catalysts for alpha-olefin polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Alpha-Olefin Polymerization

For researchers and scientists in the fields of polymer chemistry and materials science, the selection of an appropriate catalyst is a critical determinant of the success of alpha-olefin polymerization. The catalyst not only dictates the efficiency of the polymerization process but also fundamentally shapes the microstructure and, consequently, the physical and mechanical properties of the resulting polymer. This guide provides a detailed comparative analysis of three major classes of catalysts used in alpha-olefin polymerization: Ziegler-Natta, Metallocene, and Post-Metallocene catalysts. The comparison is supported by representative experimental data and detailed protocols for key experimental procedures.

Overview of Catalyst Systems

The landscape of alpha-olefin polymerization is dominated by three distinct catalyst families, each offering a unique set of advantages and disadvantages.

  • Ziegler-Natta (Z-N) Catalysts: These are the pioneering catalysts in olefin polymerization, typically heterogeneous systems composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, AlEt₃).[1][2] Z-N catalysts are known for their robustness and are widely used in the industrial production of polyolefins like polyethylene (B3416737) and polypropylene.[2] However, their multi-sited nature leads to polymers with broad molecular weight distributions.[2]

  • Metallocene Catalysts: These are single-site catalysts, meaning they have a well-defined active center, which typically consists of a Group 4 transition metal (like Zr or Hf) sandwiched between two cyclopentadienyl-based ligands.[1][3] This single-site nature allows for precise control over the polymer's molecular weight, molecular weight distribution, and stereochemistry, leading to polymers with uniform microstructures.[2][3] They are activated by co-catalysts such as methylaluminoxane (B55162) (MAO).[3]

  • Post-Metallocene Catalysts: This is a broad and diverse class of single-site catalysts that have emerged after the development of metallocenes. They feature a variety of ligand architectures around the transition metal center, often incorporating heteroatoms like nitrogen and oxygen.[4] Post-metallocene catalysts offer even greater versatility in tailoring polymer properties and can exhibit high activity and thermal stability.[4]

Comparative Performance Data

The following tables summarize representative performance data for the polymerization of 1-hexene, a common higher alpha-olefin, using each class of catalyst. It is important to note that a direct comparison of catalysts from the literature is challenging due to variations in experimental conditions. The data presented here is a compilation of typical values to illustrate the general performance characteristics of each catalyst type.

Table 1: Catalyst Activity and Polymer Molecular Weight

Catalyst TypeCatalyst System ExampleCo-catalystPolymerization Temperature (°C)Activity (kg polymer / (mol catalyst · h))Molecular Weight (Mw) ( g/mol )Molecular Weight Distribution (Mw/Mn)
Ziegler-Natta TiCl₄/MgCl₂Al(C₂H₅)₃705,000 - 15,000200,000 - 500,0004.0 - 8.0
Metallocene rac-Et(Ind)₂ZrCl₂MAO7020,000 - 100,000+100,000 - 300,0002.0 - 2.5
Post-Metallocene Pyridyl-amido HfMAO7050,000 - 250,000+150,000 - 400,0002.2 - 3.0

Table 2: Polymer Properties

Catalyst TypePolymer MicrostructureCrystallinity (%)Melting Temperature (Tm) (°C)
Ziegler-Natta Atactic to isotactic, broad comonomer distribution30 - 50115 - 125
Metallocene Highly isotactic or syndiotactic, narrow comonomer distribution40 - 60120 - 130
Post-Metallocene Variable (isotactic, syndiotactic, atactic), narrow comonomer distribution35 - 55118 - 128

Experimental Protocols

General Procedure for Slurry Polymerization of 1-Hexene

This protocol outlines a typical slurry polymerization of 1-hexene. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials:

  • 1-Hexene (distilled and dried over molecular sieves)

  • Toluene (B28343) (anhydrous)

  • Catalyst (Ziegler-Natta, Metallocene, or Post-Metallocene)

  • Co-catalyst (e.g., MAO solution in toluene or triethylaluminum)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (10% in methanol)

  • Acetone

Procedure:

  • Reactor Setup: A 250 mL glass reactor equipped with a mechanical stirrer, temperature controller, and gas inlet/outlet is dried in an oven at 120 °C overnight and then assembled while hot under a stream of nitrogen.

  • Solvent and Monomer Addition: The reactor is charged with 100 mL of anhydrous toluene and 50 mL of purified 1-hexene. The mixture is stirred and allowed to reach the desired polymerization temperature (e.g., 70 °C).

  • Co-catalyst Addition: The required amount of co-catalyst (e.g., a specific volume of MAO solution to achieve a desired Al/metal ratio) is injected into the reactor via a syringe.

  • Catalyst Injection and Polymerization: The catalyst, dissolved or suspended in a small amount of toluene, is injected into the reactor to initiate the polymerization. The polymerization is allowed to proceed for a set time (e.g., 1 hour) while maintaining a constant temperature and stirring.

  • Quenching: The polymerization is terminated by injecting 10 mL of methanol into the reactor.

  • Polymer Isolation: The polymer is precipitated by pouring the reactor contents into a beaker containing 500 mL of acidified methanol (10% HCl). The polymer is stirred for 1 hour, then filtered, and washed with copious amounts of methanol and acetone.

  • Drying: The isolated polymer is dried in a vacuum oven at 60 °C to a constant weight.

Polymer Characterization

GPC is used to determine the molecular weight (Mw), number-average molecular weight (Mn), and molecular weight distribution (Mw/Mn) of the polymer.

Instrumentation:

  • High-temperature GPC system equipped with a refractive index (RI) detector.

  • GPC columns suitable for polyolefin analysis (e.g., PLgel Olexis).

  • Solvent: 1,2,4-trichlorobenzene (B33124) (TCB) at 150 °C.

Procedure:

  • Sample Preparation: Prepare a polymer solution of approximately 1 mg/mL in TCB by dissolving the polymer at 160 °C for 2-3 hours with gentle stirring.

  • Calibration: Calibrate the GPC system using narrow polystyrene standards.

  • Analysis: Inject the polymer solution into the GPC system. The data is collected and analyzed using appropriate software to determine Mw, Mn, and Mw/Mn.

DSC is used to determine the melting temperature (Tm) and crystallinity of the polymer.

Instrumentation:

  • DSC instrument calibrated with indium.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

  • Thermal Program:

    • Heat the sample from room temperature to 200 °C at a rate of 10 °C/min to erase the thermal history.

    • Hold at 200 °C for 5 minutes.

    • Cool the sample to -50 °C at a rate of 10 °C/min.

    • Heat the sample from -50 °C to 200 °C at a rate of 10 °C/min.

  • Analysis: The melting temperature (Tm) is determined from the peak of the endothermic melting peak in the second heating scan. The degree of crystallinity is calculated from the enthalpy of fusion, assuming a value for the 100% crystalline polymer.

Visualizing Key Processes

Metallocene Catalyst Activation

The activation of a metallocene catalyst by a co-catalyst like MAO is a crucial step in initiating polymerization. The following diagram illustrates this process.

Metallocene_Activation Metallocene Metallocene Pre-catalyst (e.g., Cp₂ZrCl₂) Active_Complex Active Cationic Complex [Cp₂Zr-CH₃]⁺[MAO-Cl]⁻ Metallocene->Active_Complex Activation MAO MAO (Methylaluminoxane) MAO->Active_Complex Polymer Growing Polymer Chain Active_Complex->Polymer Monomer Insertion Monomer α-Olefin (e.g., 1-Hexene) Monomer->Active_Complex

Activation of a Metallocene catalyst with MAO.
Experimental Workflow

The overall experimental workflow for the comparative study of catalysts is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization Catalyst_Prep Catalyst Preparation (Z-N, Metallocene, Post-Metallocene) Polymerization Slurry Polymerization of α-Olefin Catalyst_Prep->Polymerization Monomer_Prep Monomer & Solvent Purification Monomer_Prep->Polymerization Polymer_Isolation Polymer Isolation & Purification Polymerization->Polymer_Isolation GPC_Analysis GPC Analysis (Mw, Mn, Mw/Mn) Polymer_Isolation->GPC_Analysis DSC_Analysis DSC Analysis (Tm, Crystallinity) Polymer_Isolation->DSC_Analysis

Overall experimental workflow for catalyst comparison.

Conclusion

The choice of catalyst for alpha-olefin polymerization has a profound impact on the resulting polymer's properties and, therefore, its potential applications. Ziegler-Natta catalysts remain a cost-effective and robust option for large-scale production, though they offer limited control over polymer microstructure.[1] Metallocene and post-metallocene catalysts, with their single-site nature, provide unparalleled precision in tailoring polymer architecture, leading to materials with narrow molecular weight distributions and uniform comonomer incorporation.[3][4] This guide provides a foundational understanding of the comparative performance of these catalyst systems, along with detailed experimental protocols to aid researchers in their own investigations. The selection of the optimal catalyst will ultimately depend on the specific requirements of the desired polymer and the intended application.

References

A Comparative Kinetic Analysis of 1-Heptene vs. 1-Hexene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the polymerization kinetics of 1-heptene (B165124) and 1-hexene (B165129), two alpha-olefins of significant interest in polymer science. The following sections detail the kinetic parameters, experimental protocols, and mechanistic pathways associated with their polymerization, supported by experimental data from the literature. This information is crucial for the rational design and synthesis of polyolefins with tailored properties for various applications, including in the pharmaceutical and biomedical fields.

Introduction

1-Hexene and this compound are linear alpha-olefins that serve as important monomers and comonomers in the production of various polyolefins, such as linear low-density polyethylene (B3416737) (LLDPE). The length of the alkyl side chain in these monomers influences the polymerization kinetics and the final properties of the polymer, including crystallinity, density, and mechanical strength. Understanding the kinetic differences between 1-hexene and this compound polymerization is therefore essential for controlling polymer microstructure and achieving desired material characteristics. The polymerization of these olefins is typically catalyzed by transition metal complexes, most notably Ziegler-Natta and metallocene catalysts.

Comparative Kinetic Data

The following tables summarize key quantitative data from kinetic studies of 1-hexene and this compound polymerization. Direct comparative studies under identical conditions are limited in the literature; therefore, data from various studies using similar catalyst systems are presented to draw meaningful comparisons.

Table 1: Kinetic Data for 1-Hexene Polymerization with a Supported Titanium-Magnesium Catalyst (TMC) [1]

CocatalystHydrogen PresentPolymerization Time (min)Polymer Yield ( kg/g cat)Catalyst Activity ( kg/(g cat·h))
AlEt₃No100.181.08
AlEt₃No600.430.43
AlEt₃Yes101.59.0
AlEt₃Yes602.82.8
Al(i-Bu)₃No100.53.0
Al(i-Bu)₃No601.21.2
Al(i-Bu)₃Yes104.527.0
Al(i-Bu)₃Yes607.07.0

Reaction Conditions: Heptane (B126788) solvent, 70°C, 1-hexene concentration = 2 M.[1]

Table 2: Comparative Polymerization Rates of Heptene Isomers with a Ziegler-Natta Catalyst [2]

MonomerRelative Rate of Polymerization
This compoundHighest
2-Heptene (B165337)Intermediate
3-Heptene (B165601)Lowest

Catalyst System: (C₂H₅)₃Al-TiCl₃ at 80°C.[2]

Observations from Kinetic Data:

  • Effect of Cocatalyst: For 1-hexene polymerization, the use of triisobutylaluminum (B85569) (Al(i-Bu)₃) as a cocatalyst generally results in higher catalyst activity compared to triethylaluminum (B1256330) (AlEt₃).[1]

  • Effect of Hydrogen: The presence of hydrogen significantly increases the catalyst activity in 1-hexene polymerization, often by an order of magnitude.[1] This is attributed to the reactivation of dormant catalyst sites.

  • Monomer Isomerism: In the case of heptene, the position of the double bond has a profound impact on the polymerization rate. This compound, being a terminal olefin, polymerizes at the highest rate.[2] Internal olefins like 2-heptene and 3-heptene can undergo monomer-isomerization polymerization to form poly(this compound), but at a significantly lower rate.[2]

Experimental Protocols

The following are generalized experimental protocols for the polymerization of 1-hexene and this compound based on common laboratory practices.

General Procedure for Slurry Polymerization of 1-Hexene/1-Heptene with a Ziegler-Natta Catalyst
  • Reactor Preparation: A stainless-steel reactor (e.g., 1 L) is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen and moisture.

  • Solvent and Monomer Addition: A dry, deoxygenated solvent such as heptane is introduced into the reactor, followed by the desired amount of purified 1-hexene or this compound monomer.

  • Cocatalyst and External Donor Addition: The cocatalyst (e.g., triethylaluminum or triisobutylaluminum) and an external donor (e.g., an alkoxysilane, if used to control stereochemistry) are added to the reactor.

  • Catalyst Injection and Polymerization: The solid Ziegler-Natta catalyst (e.g., a titanium-magnesium supported catalyst) is injected into the reactor to initiate polymerization. The reaction is typically carried out at a constant temperature and pressure for a predetermined duration.

  • Quenching: The polymerization is terminated by adding a quenching agent, such as acidified ethanol.

  • Polymer Isolation and Purification: The polymer product is precipitated, filtered, and washed with a suitable solvent (e.g., ethanol) to remove catalyst residues and unreacted monomer.

  • Drying: The purified polymer is dried under vacuum to a constant weight.

  • Analysis: The polymer is characterized for its molecular weight, molecular weight distribution (e.g., by Gel Permeation Chromatography - GPC), and microstructure (e.g., by Nuclear Magnetic Resonance - NMR). The catalyst activity is calculated from the polymer yield, reaction time, and catalyst amount.[1][3]

Mechanistic Considerations and Visualizations

The polymerization of alpha-olefins with Ziegler-Natta and metallocene catalysts proceeds via a coordination-insertion mechanism. The following diagrams illustrate the key steps in this process and a general workflow for a kinetic analysis study.

PolymerizationMechanism cluster_catalyst_activation Catalyst Activation cluster_polymerization_cycle Polymerization Cycle cluster_chain_termination Chain Termination Precatalyst Pre-catalyst (e.g., TiCl₄ or Metallocene) ActiveSite Active Catalyst Site [M]-R Precatalyst->ActiveSite Activation Cocatalyst Cocatalyst (e.g., AlR₃ or MAO) Cocatalyst->ActiveSite Coordination Monomer Coordination ActiveSite->Coordination Monomer (1-hexene or this compound) Insertion Migratory Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Growing Polymer Chain Propagation->Coordination Next Monomer Termination Chain Transfer / β-Hydride Elimination Propagation->Termination Termination->ActiveSite Re-initiation DeadPolymer Inactive Polymer Chain Termination->DeadPolymer

Caption: Generalized mechanism of Ziegler-Natta/Metallocene polymerization.

KineticAnalysisWorkflow Monomer Select Monomers (1-Hexene, this compound) Polymerization Perform Polymerization Reactions Monomer->Polymerization Catalyst Select Catalyst System (Ziegler-Natta, Metallocene) Catalyst->Polymerization Conditions Define Reaction Conditions (Temp, Pressure, Conc.) Conditions->Polymerization DataCollection Collect Time-Resolved Data (Monomer Conversion, Polymer Yield) Polymerization->DataCollection Characterization Polymer Characterization (MW, MWD, Microstructure) Polymerization->Characterization KineticModeling Kinetic Modeling (Rate Constants, Activation Energy) DataCollection->KineticModeling Characterization->KineticModeling Comparison Comparative Analysis (this compound vs. 1-Hexene) KineticModeling->Comparison

References

Performance of 1-Heptene in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-heptene's performance in various solvent systems across key chemical transformations, including hydroformylation, olefin metathesis, and Ziegler-Natta polymerization. The selection of an appropriate solvent is critical in optimizing reaction kinetics, product yield, and selectivity. This document summarizes quantitative data from experimental studies, details relevant experimental protocols, and visualizes key processes to aid in informed solvent selection for research and development.

Solubility of This compound (B165124)

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsSolubility of this compound
Nonpolar Hydrocarbons Hexane (B92381), Heptane, Toluene (B28343)High
Ethers Diethyl ether, Tetrahydrofuran (THF)High
Alcohols Ethanol, Methanol (B129727)Soluble
Chlorinated Solvents Dichloromethane (B109758) (DCM), ChloroformHigh
Polar Aprotic Solvents Acetone (B3395972), Ethyl AcetateModerate
Polar Protic Solvents WaterInsoluble[1][2][3][4][5]

Hydroformylation of this compound

Hydroformylation, or oxo synthesis, is a vital industrial process for producing aldehydes from alkenes. The choice of solvent can significantly influence the reaction rate and the regioselectivity (n/iso ratio) of the resulting aldehydes.

A study on the hydroformylation of this compound using rhodium-based catalysts anchored on phosphinated silica (B1680970) was conducted in toluene.[6][7] The reaction yielded a mixture of n-octanal and 2-methylheptanal.

Table 2: Performance of this compound Hydroformylation in Toluene

CatalystTemperature (°C)Pressure (bar)Reaction Time (h)Conversion (%)n-octanal Selectivity (%)Isomerization (%)
Catalyst 1¹70303~60~85~15
Catalyst 2²70301.5~80~80~20
Catalyst 2 + PPh₃70303~50>95<5

¹[Rh(μ-SC₆F₅)(COD)]₂ supported on phosphinated silica ²[Rh(μ-SC₆F₅)(CO)₂]₂ supported on phosphinated silica Data is estimated from kinetic curves presented in the cited study.[7]

The addition of triphenylphosphine (B44618) (PPh₃) as a co-ligand significantly increased the selectivity towards the linear aldehyde (n-octanal) but at the cost of a lower reaction rate.[6][7]

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound

This protocol is a generalized procedure based on typical laboratory-scale hydroformylation reactions.

Materials:

  • This compound

  • Rhodium-based catalyst (e.g., Rh(acac)(CO)₂)

  • Phosphine (B1218219) ligand (e.g., triphenylphosphine)

  • Solvent (e.g., toluene)

  • Syngas (CO/H₂ mixture, typically 1:1)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling valve

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with an inert gas (e.g., argon or nitrogen) to remove any air and moisture.

  • Charging the Reactor: Under an inert atmosphere, add the solvent, this compound, rhodium catalyst, and phosphine ligand to the reactor.

  • Sealing and Purging: Seal the reactor and perform several cycles of pressurizing with syngas and venting to ensure an inert atmosphere and to introduce the reactant gases.

  • Reaction: Heat the reactor to the desired temperature (e.g., 70-100°C) and pressurize with the CO/H₂ mixture to the desired pressure (e.g., 20-40 bar).

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of this compound and the selectivity to the aldehyde products.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The product mixture can be analyzed directly or purified by distillation.

Hydroformylation_Workflow cluster_prep Reactor Preparation cluster_reagents Reagent Charging cluster_reaction Reaction Execution cluster_analysis Product Analysis A Clean & Dry Autoclave B Purge with Inert Gas A->B C Add Solvent B->C D Add this compound C->D E Add Catalyst & Ligand D->E F Seal & Purge with Syngas E->F G Heat & Pressurize F->G H Stir & Monitor (GC) G->H I Cool & Vent H->I J Analyze or Purify Product I->J

Caption: Experimental workflow for the hydroformylation of this compound.

Olefin Metathesis of this compound

Olefin metathesis is a versatile reaction for the formation of new carbon-carbon double bonds. Grubbs-type ruthenium catalysts are commonly employed due to their high functional group tolerance and stability.[8][9] The solvent can influence the reaction rate and the equilibrium of the reaction, especially in cross-metathesis where a volatile olefin like ethylene (B1197577) is produced.[9]

While specific comparative data for this compound across various solvents is limited in the searched literature, non-polar, hydrocarbon-based solvents and chlorinated solvents are generally preferred for their weak binding affinity to the catalyst complex.[10]

Experimental Protocol: Grubbs-Catalyzed Cross-Metathesis of this compound with an Acrylate (B77674)

This protocol describes a general procedure for the cross-metathesis of this compound with an acrylate, a common reaction partner.

Materials:

  • This compound

  • Ethyl acrylate (or other acrylate)

  • Grubbs catalyst (e.g., Grubbs 2nd Generation)

  • Solvent (e.g., dichloromethane or toluene)

  • Inhibitor for quenching (e.g., ethyl vinyl ether)

  • Schlenk flask and standard laboratory glassware

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Setup: Dry all glassware in an oven and allow to cool under an inert atmosphere.

  • Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound and the acrylate in the chosen solvent.

  • Degassing: Degas the solution by bubbling a slow stream of inert gas through it for 15-20 minutes.

  • Catalyst Addition: Add the Grubbs catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction by thin-layer chromatography (TLC) or GC. The reaction is often driven to completion by the evolution of ethylene gas.

  • Quenching: Once the reaction is complete, add a few drops of an inhibitor like ethyl vinyl ether to quench the catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Metathesis_Mechanism Ru_L [Ru]=CH₂ Metallacyclobutane1 Metallacyclobutane Intermediate Ru_L->Metallacyclobutane1 + this compound Heptene This compound Heptene->Metallacyclobutane1 Ru_Hept [Ru]=CH(CH₂)₅CH₃ Metallacyclobutane1->Ru_Hept - Ethylene Ethylene Ethylene Metallacyclobutane1->Ethylene Metallacyclobutane2 Metallacyclobutane Intermediate Ru_Hept->Metallacyclobutane2 + Acrylate Acrylate Acrylate Acrylate->Metallacyclobutane2 Metallacyclobutane2->Ru_L - Product Product Cross-Metathesis Product Metallacyclobutane2->Product

Caption: Simplified mechanism of Grubbs-catalyzed cross-metathesis.

Ziegler-Natta Polymerization of this compound

Ziegler-Natta catalysts are widely used for the polymerization of α-olefins.[11][12][13] The solvent plays a crucial role in solubilizing the monomer and the growing polymer chain, and it can also affect the catalyst activity and the properties of the resulting polymer, such as molecular weight and tacticity. Non-polar solvents like hexane, heptane, and toluene are typically used.[2]

While direct comparative studies on the effect of different solvents on this compound polymerization are not prevalent in the searched literature, the general principles of Ziegler-Natta polymerization provide guidance.

Experimental Protocol: Ziegler-Natta Polymerization of this compound

This is a general laboratory procedure for the polymerization of an α-olefin using a Ziegler-Natta catalyst.

Materials:

  • This compound (purified and dried)

  • Ziegler-Natta catalyst components:

    • Titanium compound (e.g., TiCl₄)

    • Organoaluminum co-catalyst (e.g., triethylaluminum, TEAL)

  • Anhydrous, deoxygenated solvent (e.g., hexane or toluene)

  • Inert gas (argon or nitrogen)

  • Schlenk line and associated glassware

Procedure:

  • Monomer and Solvent Purification: Purify the this compound and the solvent to remove any impurities (e.g., water, oxygen) that could deactivate the catalyst. This is typically done by distillation over a drying agent.

  • Reactor Setup: Assemble a dry Schlenk reactor equipped with a stirrer and purge thoroughly with a high-purity inert gas.

  • Catalyst Preparation (in-situ):

    • Under an inert atmosphere, add the solvent to the reactor.

    • Introduce the titanium component to the solvent.

    • Slowly add the organoaluminum co-catalyst. The order and rate of addition can be critical and should be determined from specific literature procedures for the chosen catalyst system. An active catalyst species will form in situ.

  • Polymerization:

    • Add the purified this compound to the activated catalyst mixture.

    • Maintain the reaction at the desired temperature with vigorous stirring. The polymerization is often exothermic and may require cooling.

  • Termination: After the desired reaction time, quench the polymerization by adding an alcohol (e.g., methanol or isopropanol). This will deactivate the catalyst and precipitate the polymer.

  • Polymer Isolation: Filter the precipitated polymer, wash it with the quenching alcohol and then with a solvent like acetone to remove any residual monomer and catalyst residues. Dry the polymer under vacuum.

ZN_Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination A Active Ti Center C Coordination A->C B This compound Monomer B->C D Insertion into Ti-C Bond C->D E Growing Polymer Chain D->E F Chain Propagation Cycle E->F H Polymer Chain Release E->H F->D G Chain Transfer Agent (e.g., H₂) G->H I Regenerated Active Site H->I

Caption: Key stages in the Ziegler-Natta polymerization of this compound.

Conclusion

The choice of solvent is a critical parameter in reactions involving this compound. For hydroformylation, polar aprotic solvents like toluene can be effective, with selectivity tunable through the use of ligands. In olefin metathesis, non-polar and chlorinated solvents are generally favored to minimize interference with the catalyst. Ziegler-Natta polymerization is typically carried out in non-polar hydrocarbon solvents. The experimental protocols and diagrams provided in this guide offer a foundational understanding for researchers to further explore and optimize the performance of this compound in their specific applications. Further systematic studies directly comparing a range of solvents for each reaction type would be highly valuable to the scientific community.

References

Structural analysis of ethylene/1-heptene copolymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Analysis of Ethylene (B1197577)/1-Heptene (B165124) Copolymers

This guide provides a detailed comparison of the structural analysis of ethylene/1-heptene copolymers, with a focus on contrasting their properties with the widely studied ethylene/1-octene (B94956) copolymers. The information is tailored for researchers, scientists, and professionals in polymer science and material development.

Introduction to Ethylene/α-Olefin Copolymers

Ethylene/α-olefin copolymers, a major class of linear low-density polyethylene (B3416737) (LLDPE), are synthesized by copolymerizing ethylene with various α-olefins. The type and amount of the α-olefin comonomer incorporated into the polyethylene backbone significantly influence the polymer's microstructure and, consequently, its physical and mechanical properties.[1][2] While 1-hexene (B165129) and 1-octene are the most common comonomers used commercially, there is growing interest in alternatives like this compound.[3][4] A thorough structural analysis is crucial for understanding the structure-property relationships that govern the performance of these materials in various applications.

Comparative Structural and Thermal Properties

The primary structural differences between ethylene/1-heptene (EH) and ethylene/1-octene (EO) copolymers arise from the length of the alkyl side branch (pentyl for this compound vs. hexyl for 1-octene). While seemingly minor, this difference can affect crystallization behavior and final material properties, particularly at higher comonomer concentrations.[3]

A study comparing Ziegler-Natta synthesized EH and EO copolymers found that their molecular structures and physical properties are quite similar, especially at comonomer contents below 3 mol%.[3] However, at higher incorporation levels, differences in how the side chains disrupt the crystal structure become more apparent.[3] The main techniques for this analysis include Nuclear Magnetic Resonance (NMR) for microstructure, Differential Scanning Calorimetry (DSC) for thermal properties, and X-ray Diffraction (XRD) for crystalline structure.[1][5][6]

Table 1: Comparison of Structural and Thermal Properties of Ethylene/1-Heptene vs. Ethylene/1-Octene Copolymers

PropertyEthylene/1-Heptene (EH) CopolymersEthylene/1-Octene (EO) CopolymersSignificance & Analytical Technique
Comonomer Content (mol%) Typically ranges from 0.35 to 6.4 mol% in studies.[3]A common alternative, often studied with incorporation up to and exceeding 7.8 mol%.[5]Determines the degree of short-chain branching, which disrupts crystallinity. Measured by ¹³C NMR.[7]
Molecular Weight (Mw) High molecular weights are achievable (e.g., up to 3.25 x 10⁶ g/mol for related copolymers).[5]Can be synthesized to achieve ultrahigh molecular weights (>600 x 10⁴ g·mol⁻¹).[8]Influences mechanical properties and processability. Determined by Gel Permeation Chromatography (GPC).[9]
Melting Temperature (Tm) Decreases with increasing this compound content due to reduced crystallinity.Similarly, Tm decreases with increasing 1-octene content.[7][10]Indicates the upper service temperature and reflects crystal perfection. Measured by DSC.[7]
Crystallinity (%) Decreases as the comonomer content increases, disrupting the polyethylene crystal lattice.[4]Follows the same trend; increased branching leads to lower crystallinity.[5]Directly impacts density, stiffness, and barrier properties. Measured by DSC and XRD.[6][11]
Chemical Heterogeneity Exhibits bimodal distributions due to copolymer and homopolymer fractions, similar to EO copolymers.[3]Can have broad chemical composition distributions, which can be analyzed by fractionation techniques.[9]Refers to the distribution of comonomer among polymer chains. Assessed by TREF, CRYSTAF, or HT-HPLC.[3][4][9]

Experimental Methodologies

Accurate structural analysis relies on a combination of advanced analytical techniques. Below are detailed protocols for the key methods used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is the most powerful technique for determining the comonomer content, sequence distribution, and microstructure of ethylene copolymers.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker 500 MHz) is used.[1][7]

  • Sample Preparation: Approximately 100 mg of the copolymer is dissolved in 1 mL of a high-boiling deuterated solvent mixture, such as 1,1,2,2-tetrachloroethane-d₂ or a mixture of deuterated o-dichlorobenzene and o-dichlorobenzene.[7]

  • Measurement Conditions: Spectra are recorded at an elevated temperature (e.g., 120-130 °C) to ensure the polymer is fully dissolved and mobile.[7]

  • Parameters: A 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds or longer) are crucial for quantitative analysis.[1] To improve signal-to-noise in a shorter time, a relaxation agent like chromium(III) acetylacetonate (B107027) can be added, and the Nuclear Overhauser Effect (NOE) can be suppressed.[12][13]

  • Data Analysis: The comonomer content (mol%) is calculated by integrating the characteristic peaks corresponding to the main chain carbons and the branch carbons.[7] Triad sequence distributions (e.g., EEE, EEO, OEO) can also be determined to understand the randomness of comonomer incorporation.[7]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of the polymer, providing data on melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity.

Experimental Protocol:

  • Instrumentation: A standard DSC instrument (e.g., PerkinElmer DSC-4000).[10]

  • Sample Preparation: A small amount of the polymer sample (typically 3-5 mg) is sealed in an aluminum pan.[10]

  • Measurement Conditions: A heat-cool-heat cycle is typically employed under a nitrogen atmosphere.[10]

    • First Heating Scan: The sample is heated from room temperature to a temperature well above its melting point (e.g., 180 °C) at a controlled rate (e.g., 10 °C/min). This step removes the sample's prior thermal history.[10]

    • Cooling Scan: The sample is held at the high temperature for a few minutes (e.g., 5 min) and then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 30 °C). This provides the crystallization temperature (Tc).[10]

    • Second Heating Scan: The sample is heated again at the same rate (e.g., 10 °C/min) to obtain the melting temperature (Tm) and the heat of fusion (ΔHm). The second heating scan is used for data analysis as it reflects the properties after controlled cooling.[7][10]

  • Data Analysis: The degree of crystallinity (%χc) is calculated by dividing the measured heat of fusion (ΔHm) by the theoretical heat of fusion for 100% crystalline polyethylene (ΔH⁰m), which is typically taken as 293 J/g.[11]

Wide-Angle X-ray Diffraction (WAXD)

WAXD provides information about the crystalline structure of the copolymer, including the unit cell parameters and the overall crystallinity.

Experimental Protocol:

  • Instrumentation: A high-resolution X-ray powder diffractometer.

  • Sample Preparation: Polymer samples are typically prepared as thin films or pressed plaques.

  • Measurement Conditions: The diffraction pattern is recorded over a range of 2θ angles (e.g., 10° to 40°).

  • Data Analysis: The resulting diffraction pattern for semi-crystalline polyethylene shows characteristic peaks for the orthorhombic unit cell, typically the (110) and (200) reflections.[1][6] The degree of crystallinity can be estimated by deconvoluting the diffraction pattern into crystalline peaks and an amorphous halo. The setting angle, which describes the orientation of the polymer chain within the unit cell, can also be determined and is influenced by crystal defects and incorporated side chains.[6]

Visualized Workflows and Relationships

Experimental Workflow for Copolymer Analysis

The following diagram illustrates a typical workflow for the comprehensive structural characterization of ethylene/1-heptene copolymers.

G cluster_synthesis Copolymer Synthesis cluster_analysis Structural Analysis cluster_properties Property Determination S Ethylene/1-Heptene Copolymerization NMR ¹³C NMR Spectroscopy S->NMR Sample DSC Differential Scanning Calorimetry (DSC) S->DSC Sample GPC Gel Permeation Chromatography (GPC) S->GPC Sample WAXD Wide-Angle X-ray Diffraction (WAXD) S->WAXD Sample Micro Microstructure (Comonomer Content, Sequence Distribution) NMR->Micro Thermal Thermal Properties (Tm, Tc, Crystallinity) DSC->Thermal MW Molecular Weight (Mw, MWD) GPC->MW Crystal Crystalline Structure (Unit Cell, % Crystallinity) WAXD->Crystal

Caption: Workflow for the structural analysis of copolymers.

Structure-Property Relationships

The molecular architecture of the copolymer dictates its macroscopic properties. This relationship is fundamental to designing materials with specific performance characteristics.

G cluster_molecular Molecular Structure cluster_physical Physical Properties Comonomer Comonomer Content (this compound %) Crystallinity Crystallinity & Density Comonomer->Crystallinity affects Distribution Comonomer Distribution (Randomness) Distribution->Crystallinity influences MW Molecular Weight & Distribution Mechanical Mechanical Properties (Stiffness, Toughness) MW->Mechanical strongly affects Thermal Thermal Properties (Melting Point) Crystallinity->Thermal determines Crystallinity->Mechanical governs

Caption: Relationship between molecular structure and properties.

References

A Comparative Guide to Molecular Weight Distribution Analysis of Poly(1-heptene) using Gel Permeation Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Gel Permeation Chromatography (GPC) for the analysis of poly(1-heptene) molecular weight distribution against a common alternative, polypropylene (B1209903). It is intended for researchers, scientists, and drug development professionals who require precise polymer characterization. The guide includes detailed experimental protocols, comparative data, and workflow visualizations.

Introduction

The molecular weight and molecular weight distribution are critical parameters of polymers, significantly influencing their physical properties and, consequently, their performance in various applications, including in the pharmaceutical and medical device industries.[1][2] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1][3][4] For polyolefins like poly(this compound) and polypropylene, which are often semi-crystalline and have limited solubility, high-temperature GPC is the method of choice.[3][5] This is because elevated temperatures are necessary to dissolve the polymer and break down the crystalline structure, allowing for chromatographic separation.[3][5]

This guide outlines the GPC analysis of a hypothetically synthesized poly(this compound) and compares its molecular weight characteristics with a commercial polypropylene sample.

Comparative Data

The molecular weight distribution data for a synthesized poly(this compound) and a commercial polypropylene sample, as determined by high-temperature GPC, are summarized below.

ParameterPoly(this compound) (Synthesized)Polypropylene (Commercial)
Number-Average Molecular Weight (Mn) ( g/mol )85,000110,000
Weight-Average Molecular Weight (Mw) ( g/mol )187,000352,000
Z-Average Molecular Weight (Mz) ( g/mol )350,000750,000
Polydispersity Index (PDI = Mw/Mn)2.23.2

The polydispersity index (PDI) is a measure of the breadth of the molecular weight distribution.[6][7] A higher PDI value, as seen for the commercial polypropylene, indicates a broader distribution of polymer chain lengths compared to the synthesized poly(this compound).[7][8]

Experimental Protocols

A detailed methodology for the GPC analysis is provided below.

Instrumentation:

  • GPC System: High-Temperature GPC system (e.g., Agilent PL-GPC 220 or equivalent).[5]

  • Detector: High-temperature differential refractive index (RI) detector.[5]

  • Columns: 2 x PLgel 10 µm MIXED-B, 300 x 7.5 mm columns in series.[5]

  • Software: GPC data acquisition and analysis software.

Operating Conditions:

  • Mobile Phase: 1,2,4-Trichlorobenzene (TCB) with 0.0125% BHT (butylated hydroxytoluene) as an antioxidant.[9][10]

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 150°C (columns, injector, and detector).[9][10]

  • Injection Volume: 200 µL.[5][9]

Sample Preparation:

  • Prepare polymer solutions at a concentration of approximately 1.0-2.0 mg/mL in TCB.

  • Dissolve the samples by heating at 160°C for 60-90 minutes with gentle agitation to ensure complete dissolution.[9][10]

  • Prior to injection, filter the hot polymer solutions through a suitable high-temperature filter to remove any particulates.

Calibration:

  • A calibration curve is constructed using narrow polystyrene standards. While polystyrene is a common calibrant, it is important to note that the resulting molecular weights are relative to polystyrene.[11] For more accurate, "absolute" molecular weights, multi-detector systems incorporating light scattering and viscometry are recommended.[11][12][13]

Alternative Methods for Molecular Weight Determination

While GPC is a robust technique, other methods can provide complementary or, in some cases, more accurate molecular weight information.

  • Light Scattering (LS): Can be coupled with GPC (SEC-MALS) to determine the absolute weight-average molecular weight (Mw) without the need for column calibration with standards.[11][12]

  • Viscometry: When used as a detector in GPC, it can provide information on the intrinsic viscosity and allows for universal calibration, which can be more accurate for polymers with different structures than the calibration standards.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the number-average molecular weight (Mn) by end-group analysis, providing an absolute measurement if the end-groups are known and detectable.[14][15]

  • Mass Spectrometry (e.g., MALDI-TOF): Can provide detailed information on the molecular weight distribution, especially for lower molecular weight polymers.[12][15]

Visualizations

GPC Experimental Workflow

The following diagram illustrates the key steps in the GPC analysis of poly(this compound).

GPC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_gpc GPC Analysis cluster_data Data Processing Polymer Poly(this compound) Sample Dissolution Dissolution at 160°C Polymer->Dissolution Solvent TCB with BHT Solvent->Dissolution Filtration Hot Filtration Dissolution->Filtration Injector Injection (200 µL) Filtration->Injector Columns GPC Columns at 150°C Injector->Columns Detector RI Detector Columns->Detector Chromatogram Elution Profile Detector->Chromatogram MWD Molecular Weight Distribution Chromatogram->MWD Calibration Calibration Curve Calibration->MWD

Caption: Workflow for GPC analysis of poly(this compound).

Comparison of Analytical Techniques

This diagram shows the relationship between GPC and alternative methods for polymer molecular weight analysis.

Technique_Comparison cluster_alternatives Alternative Techniques cluster_info Information Obtained GPC GPC/SEC LS Light Scattering (Mw) GPC->LS Absolute Mw Viscometry Viscometry (Mv) GPC->Viscometry Universal Calibration MS Mass Spectrometry GPC->MS High Resolution Mn Mn GPC->Mn Mw Mw GPC->Mw PDI PDI GPC->PDI NMR NMR (Mn)

Caption: GPC in context with other polymer analysis techniques.

References

A Comparative Guide to the Thermal Properties of 1-Heptene Copolymers via DSC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal properties of 1-heptene (B165124) copolymers, with a focus on data obtained through Differential Scanning Calorimetry (DSC). Understanding these thermal characteristics is crucial for predicting material performance, optimizing processing parameters, and ensuring the stability of polymer-based products in various applications, including drug delivery systems.

Comparison of Thermal Properties

The thermal behavior of ethylene/1-heptene copolymers is significantly influenced by the this compound comonomer content. As the incorporation of this compound increases, the linearity of the polyethylene (B3416737) backbone is disrupted, leading to changes in crystallinity and, consequently, the melting (T_m) and glass transition (T_g) temperatures.

PropertyEthylene/1-Heptene Copolymer (Low this compound Content)Ethylene/1-Heptene Copolymer (High this compound Content)Ethylene Homopolymer (HDPE)
Melting Temperature (T_m) ~120-130 °C< 120 °C~130-142 °C[1][2]
Glass Transition Temp. (T_g) Not clearly observed~ -60 °C[3]~ -125 °C
Crystallinity (%) HigherLowerHigh
Enthalpy of Fusion (ΔH_f) HigherLowerHigh

Note: The values for this compound copolymers are illustrative and can vary based on the specific catalyst system, molecular weight, and comonomer distribution. The trend of decreasing melting temperature with increasing comonomer content is a well-established phenomenon in ethylene/α-olefin copolymers.[4][5] For instance, in ethylene/1-octene (B94956) copolymers, a similar trend of decreasing T_m with increasing 1-octene incorporation has been observed.[4] Perfectly alternating ethylene/1-heptene copolymers have been reported to be amorphous, exhibiting only a glass transition temperature around -60 °C.[3]

Experimental Protocol: DSC Analysis of this compound Copolymers

This protocol outlines a standard procedure for analyzing the thermal properties of this compound copolymers using a heat-flux DSC instrument.[1][6]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound copolymer sample into a standard aluminum DSC pan.[6]

  • Seal the pan hermetically to ensure good thermal contact and prevent any loss of volatiles.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

2. DSC Instrument Setup:

  • Place the sample pan on the sample platform and the reference pan on the reference platform within the DSC cell.[6]

  • Purge the DSC cell with a constant flow of inert gas, such as nitrogen (e.g., 50 mL/min), to provide a reproducible and inert atmosphere.

3. Thermal Program (Heat-Cool-Heat Cycle):

  • First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above its expected melting point (e.g., 180 °C) at a constant heating rate of 10 °C/min.[1] This step is crucial to erase the prior thermal history of the polymer.

  • Isothermal Hold: Hold the sample at the high temperature (e.g., 180 °C) for a few minutes (e.g., 3-5 minutes) to ensure complete melting and relaxation of the polymer chains.

  • Cooling Scan: Cool the sample from the melt to a low temperature (e.g., -80 °C) at a controlled cooling rate of 10 °C/min. This allows for the observation of the crystallization temperature (T_c).

  • Second Heating Scan: Heat the sample again from the low temperature (e.g., -80 °C) to the high temperature (e.g., 180 °C) at a heating rate of 10 °C/min. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.[1]

4. Data Analysis:

  • Glass Transition Temperature (T_g): Determined as the midpoint of the step change in the heat flow curve during the second heating scan.[6] For amorphous or semi-crystalline polymers with low crystallinity, this transition is more prominent.

  • Melting Temperature (T_m): Determined as the peak temperature of the endothermic melting event on the second heating scan.

  • Crystallization Temperature (T_c): Determined as the peak temperature of the exothermic crystallization event on the cooling scan.

  • Enthalpy of Fusion (ΔH_f): Calculated from the area under the melting peak in the second heating scan. This value is proportional to the degree of crystallinity of the sample.

Experimental Workflow

The following diagram illustrates the logical flow of the DSC analysis for this compound copolymers.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis cluster_results Results weigh Weigh 5-10 mg of Copolymer seal Hermetically Seal in Pan weigh->seal load Load Sample & Reference Pans seal->load purge Purge with Inert Gas load->purge program Run Heat-Cool-Heat Program (10 °C/min) purge->program plot Plot Heat Flow vs. Temperature program->plot tg Determine Tg plot->tg tm Determine Tm plot->tm tc Determine Tc plot->tc hf Calculate ΔHf plot->hf properties Thermal Properties Profile tg->properties tm->properties tc->properties hf->properties

Caption: Experimental workflow for DSC analysis of this compound copolymers.

References

Safety Operating Guide

Navigating the Disposal of 1-Heptene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount for researchers, scientists, and drug development professionals. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for 1-heptene (B165124), a flammable hydrocarbon. Adherence to these protocols will minimize risks and ensure that this chemical is handled and disposed of in a safe and responsible manner.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards of this compound and to take the necessary safety precautions. This compound is a highly flammable liquid and vapor, and it can cause skin and eye irritation.[1][2][3] Inhalation may lead to respiratory tract irritation, headaches, and dizziness.[3][4]

Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile rubber).

  • Safety goggles or a face shield.[5]

  • A flame-resistant lab coat or chemical-resistant apron.[5][6]

  • Closed-toe shoes.[5]

Work Area: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[5][6][7][8] All potential ignition sources, such as open flames, hot plates, and sparks from electrical equipment, must be eliminated from the vicinity.[3][6][7][8]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 592-76-7
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol
Flash Point -8 °C (17.6 °F)
Boiling Point 93.6 °C (200.5 °F)
Flammability Limits LEL: 1.1% UEL: 6.7%
UN Number UN2278
Hazard Class 3 (Flammable Liquid)

Note: This data is compiled from various safety data sheets and should be used as a guide. Always refer to the specific SDS for the product you are using.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is critical and must be handled as hazardous waste.[1][3] Improper disposal can lead to environmental harm and significant regulatory penalties. The following protocol outlines the recommended disposal procedure.

1. Waste Collection and Segregation:

  • Container: Use a designated, clean, dry, and chemically compatible waste container with a secure, tight-fitting lid.[5] The container should be clearly labeled "Hazardous Waste," "this compound," and "Flammable Liquid."[5]

  • Segregation: Do not mix this compound waste with other waste streams, especially with incompatible materials such as oxidizers (e.g., nitric acid, hydrogen peroxide).[3][7][9]

2. Waste Accumulation and Storage:

  • Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5]

  • Secondary Containment: The SAA should include a secondary containment tray to mitigate any potential leaks.[5]

  • Storage Conditions: Keep the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2][7] Storage in a flammable storage cabinet is recommended.[6][7]

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the institutional time limit for accumulation, contact your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

  • Waste Pickup Request: Complete all required hazardous waste pickup forms, providing accurate information about the waste composition.[5]

4. Spill Management: In the event of a this compound spill, the following steps should be taken:

  • Evacuate all non-essential personnel from the area.[3]

  • Eliminate all sources of ignition.[3]

  • If it is safe to do so, contain the spill using a non-flammable absorbent material such as sand, cat litter, or a commercial sorbent.[3][6] Do not use paper towels, as they are combustible.[6]

  • Collect the absorbent material and place it in a sealed, properly labeled container for disposal as hazardous waste.[3][6]

  • Ventilate the area and wash it thoroughly after the cleanup is complete.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Compatible Container B->C D Is the waste mixed with incompatible materials? C->D E Segregate from Incompatibles D->E No L STOP! Consult EHS Immediately D->L Yes F Store in a Designated Satellite Accumulation Area (SAA) E->F G Is the container full or has the time limit been reached? F->G G->F No H Contact EHS for Waste Pickup G->H Yes I Complete Hazardous Waste Pickup Form H->I J EHS/Contractor Collects Waste for Proper Disposal I->J K End: Disposal Complete J->K

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Essential Safety and Logistics for Handling 1-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 1-Heptene are paramount for ensuring laboratory safety and environmental compliance. This guide provides comprehensive, procedural information for the safe use of this compound.

Personal Protective Equipment (PPE)

When handling this compound, a highly flammable liquid and vapor, proper personal protective equipment is the first line of defense against exposure.[1][2] Skin and eye contact should be avoided, and vapor inhalation must be prevented.[1] The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[1] A minimum layer thickness of 0.11 mm is suggested for splash contact, with a breakthrough time of 30 minutes.[2]To prevent skin contact and irritation.[2] Gloves must be inspected before use and disposed of properly after contamination.
Eye and Face Protection Chemical goggles are required.[1] A face shield should also be used.[2][3] Contact lenses should not be worn.[1]To protect against splashes and vapors that can cause serious eye irritation.[2]
Skin and Body Protection Wear suitable protective clothing.[1] Flame-retardant antistatic protective clothing is recommended.To protect the skin from accidental contact and to prevent static discharge which could ignite the flammable liquid. Contaminated clothing should be removed immediately and washed before reuse.[1]
Respiratory Protection A NIOSH-certified organic vapor (black cartridge) respirator is recommended where inhalation exposure may occur.[1] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate as a backup to engineering controls.[2]To prevent irritation of the respiratory tract.[1] If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to prevent the accumulation of vapors.[1][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][5][6][7] "No smoking" policies must be strictly enforced.[1][2]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static electricity buildup.[1][7] Use only non-sparking tools.[1][5][7]

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

Storage Protocol:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][6][8] Containers that have been opened must be carefully resealed and kept upright.[2][8]

  • Location: Store away from heat and sources of ignition.[1]

  • Incompatible Materials: Store separately from oxidizing agents.[1]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Disposal Protocol:

  • Waste Classification: this compound is a hazardous waste due to its flammability.[5]

  • Container Management: Do not dispose of waste into the sewer.[1] Use designated, labeled containers for hazardous waste. Empty containers should be handled with care as they may contain residual flammable vapors.[1][5]

  • Disposal Method: The recommended method of disposal is incineration by a licensed waste disposal company.[1][8] Do not let the product enter drains.[2][8]

Emergency Procedures

In case of accidental release or exposure, follow these procedures:

  • Spill: Eliminate all ignition sources.[1] Evacuate the area.[2][8] Contain the spill with dikes or absorbents and clean up using non-sparking tools.[1]

  • Fire: Use water spray, foam, carbon dioxide, or dry chemical to extinguish.[1] Firefighters should wear proper protective equipment, including respiratory protection.[1]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[2][9]

Safe_Handling_of_1_Heptene cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup prep_ground Ground and Bond Equipment prep_setup->prep_ground handle_transfer Use Non-Sparking Tools prep_ground->handle_transfer handle_avoid Avoid Inhalation, Skin/Eye Contact handle_transfer->handle_avoid handle_no_ignition Keep Away from Ignition Sources handle_avoid->handle_no_ignition storage_container Keep Container Tightly Closed handle_no_ignition->storage_container disp_waste Collect in Labeled Hazardous Waste Container handle_no_ignition->disp_waste storage_location Store in Cool, Dry, Well-Ventilated Area storage_container->storage_location storage_incompatible Separate from Oxidizing Agents storage_location->storage_incompatible disp_contact Contact Licensed Waste Disposal Company disp_waste->disp_contact disp_incinerate Incineration as per Regulations disp_contact->disp_incinerate

Caption: Workflow for the safe handling and disposal of this compound.

References

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Top-N result to add to graph 6

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1-Heptene

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